molecular formula C4H5NO B1375781 Oxetane-3-carbonitrile CAS No. 1420800-16-3

Oxetane-3-carbonitrile

Cat. No.: B1375781
CAS No.: 1420800-16-3
M. Wt: 83.09 g/mol
InChI Key: PXDVPPINZKNVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane-3-carbonitrile (CAS 1420800-16-3) is a high-value chemical building block featuring a strained, polar oxetane ring and a reactive nitrile group. This unique structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . In drug discovery, the oxetane ring is widely used as a bioisostere to modulate the physicochemical properties of lead compounds. It can serve as a polar surrogate for a gem-dimethyl group or a carbonyl, often leading to improved metabolic stability, solubility, and bioavailability of drug candidates . The nitrile group provides a synthetic handle for further functionalization, allowing researchers to create diverse chemical libraries. Beyond medicinal chemistry, this compound is explored as a monomer or precursor in materials science for developing advanced polymers, resins, and energetic materials with specific mechanical and thermal properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDVPPINZKNVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856583
Record name Oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-16-3
Record name 3-Oxetanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Oxetane-3-carbonitrile: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on oxetane-3-carbonitrile has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core chemical properties, structural nuances, and burgeoning applications of this unique heterocyclic building block. As the pharmaceutical industry continues to explore novel chemical space, strained ring systems like oxetanes are gaining prominence for their ability to impart favorable physicochemical properties to drug candidates.

Introduction: The Rising Profile of this compound in Medicinal Chemistry

This compound, a four-membered heterocyclic compound featuring a nitrile group at the 3-position, is emerging as a valuable scaffold in medicinal chemistry. The inherent ring strain of the oxetane moiety, approximately 25.5 kcal/mol, and the electron-withdrawing nature of the nitrile group bestow upon this molecule a unique combination of reactivity and physicochemical properties.[1][2] In the quest for drug candidates with improved solubility, metabolic stability, and target engagement, the incorporation of small, polar, and three-dimensional fragments is a key strategy. This compound serves as an attractive building block in this context, offering a compact framework with a hydrogen bond acceptor and a versatile chemical handle for further functionalization.

The oxetane ring can act as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl or carbonyl groups.[1][3][4] This substitution can lead to significant improvements in aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[3][4] The nitrile group, a versatile functional group, can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of this compound in the generation of diverse compound libraries.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is paramount for its effective utilization in synthesis and drug design.

Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₅NO[5]
Molecular Weight 83.09 g/mol [5]
Predicted Boiling Point 193.8 ± 33.0 °C[3]
Appearance Colorless to light yellow liquid
Storage Store in a cool, dry place.
Structural Characteristics

The structure of this compound is characterized by a nearly planar four-membered ring, a consequence of the balance between angle strain and torsional strain. The C-O-C bond angle in the oxetane ring is approximately 90.2°, while the C-C-C bond angle is around 84.8°.[2] The carbon-oxygen bond lengths are typically 1.46 Å, and the carbon-carbon bond lengths are 1.53 Å.[2] The introduction of the nitrile group at the 3-position influences the electron distribution within the ring, though the overall puckered conformation is maintained.

graph Oxetane_3_carbonitrile_Structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

C1 [label="C", pos="0,1!", fontcolor="#202124"]; O [label="O", pos="1.5,0!", fontcolor="#EA4335"]; C2 [label="C", pos="0,-1!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="-3,0!", fontcolor="#202124"]; N [label="N", pos="-4.5,0!", fontcolor="#4285F4"];

C1 -- O [len=1.5]; O -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C1 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N [style=filled, len=1.5, penwidth=3]; }

Proposed synthesis of this compound from oxetan-3-ol.

Experimental Protocol (Hypothetical):

  • Mesylation of Oxetan-3-ol: To a solution of oxetan-3-ol in a suitable solvent such as dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the oxetane-3-yl methanesulfonate. [6]2. Cyanation: Dissolve the crude oxetane-3-yl methanesulfonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a cyanide salt, such as sodium cyanide or potassium cyanide, and heat the reaction mixture. The progress of the reaction can be monitored by gas chromatography or liquid chromatography. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound can then be purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • The choice of methanesulfonyl chloride is to convert the poorly leaving hydroxyl group into a good leaving group (mesylate).

  • Triethylamine is used as a base to neutralize the HCl generated during the mesylation reaction.

  • A polar aprotic solvent like DMF or DMSO is chosen for the nucleophilic substitution step to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

  • Heating is often required to drive the SN2 reaction to completion.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the chemistry of the nitrile group and the strained oxetane ring.

Reactions of the Nitrile Group

The nitrile functionality is a versatile precursor for a wide range of chemical transformations.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford oxetane-3-carboxylic acid or oxetane-3-carboxamide, respectively. These derivatives are valuable building blocks for further elaboration. [6]* Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields 3-(aminomethyl)oxetane, introducing a primary amine for further functionalization.

  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. [7][8]Tetrazoles are important carboxylic acid bioisosteres in medicinal chemistry. [7]

Key reactions of the nitrile group in this compound.
Ring-Opening Reactions of the Oxetane Moiety

The strained oxetane ring is susceptible to ring-opening reactions under acidic conditions or with strong nucleophiles. This reactivity can be exploited for the synthesis of more complex molecules. However, it also represents a potential liability in terms of chemical stability under certain physiological or formulation conditions. The stability of the oxetane ring is generally greater than that of an epoxide but less than that of a tetrahydrofuran ring.

Applications in Drug Discovery and Development

The unique properties of the oxetane motif make it a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. The incorporation of an oxetane ring can lead to:

  • Improved Aqueous Solubility: The polar nature of the oxetane oxygen can enhance the solubility of a molecule, which is often a critical parameter for oral bioavailability. [4]* Increased Metabolic Stability: Replacement of metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with an oxetane ring can block sites of metabolism and improve the pharmacokinetic profile of a drug. [1][4]* Modulation of Lipophilicity: The introduction of an oxetane can reduce the lipophilicity of a molecule compared to its gem-dimethyl analogue, which can be beneficial for reducing off-target effects and improving the overall drug-like properties. [4]* Enhanced Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target binding and selectivity.

While specific examples of drug candidates containing the this compound moiety are not widely reported in publicly available literature, its use as a versatile building block can be inferred from the broader application of oxetanes in drug discovery. For instance, the oxetane moiety has been incorporated into inhibitors of various targets, including kinases and enzymes. [9][10]The nitrile group of this compound provides a convenient handle to introduce a wide range of functionalities, making it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Working in a well-ventilated area, preferably in a chemical fume hood. [11]* Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11]* Avoiding contact with skin and eyes. [11]* Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising and versatile building block for modern drug discovery. Its unique combination of a strained, polar oxetane ring and a synthetically malleable nitrile group offers medicinal chemists a valuable tool to optimize the physicochemical and pharmacological properties of drug candidates. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic application of small, functionalized heterocyclic scaffolds like this compound is expected to play an increasingly important role in the development of new therapeutics. Further research into the synthesis, reactivity, and application of this intriguing molecule will undoubtedly unlock its full potential in the field of medicinal chemistry.

References

Oxetane-3-carbonitrile CAS number 1420800-16-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxetane-3-carbonitrile (CAS 1420800-16-3): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1420800-16-3), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The oxetane ring has emerged as a highly valuable motif in modern drug design, prized for its ability to confer desirable physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2][3] This guide delves into the physicochemical and spectroscopic characteristics of this compound, explores its synthesis and core reactivity, and presents its strategic applications in lead optimization. Detailed experimental protocols and safety guidelines are provided to equip scientists with the practical knowledge required to effectively utilize this versatile compound in their research endeavors.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with an increasing focus on molecules that possess greater three-dimensionality and occupy novel chemical space. In this context, small, strained rings have garnered significant interest, and among them, the oxetane moiety has proven to be exceptionally useful.[1][4]

A Superior Bioisostere:

Historically, medicinal chemists have often used gem-dimethyl groups to block sites of metabolism or carbonyl groups to engage in hydrogen bonding. However, these functionalities can introduce undesirable properties, such as increased lipophilicity or metabolic liability. The oxetane ring serves as an excellent bioisosteric replacement, offering a unique combination of properties:

  • Polarity and Solubility: As a polar cyclic ether, the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for improving bioavailability.[2][3]

  • Metabolic Stability: Unlike a metabolically susceptible methylene group, the oxetane core is robust and resistant to many common metabolic pathways, improving the pharmacokinetic profile of a drug candidate.[2][3]

  • Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the molecule's LogP, which is often beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Three-Dimensionality: The puckered, non-planar structure of the oxetane ring imparts three-dimensionality to otherwise "flat" molecules. This can lead to improved target selectivity and potency by enabling more specific interactions within a protein's binding pocket.[1][4]

This compound is a premier example of a functionalized building block that allows for the seamless introduction of this valuable motif. Its nitrile group serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is essential for its effective use.

Core Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 1420800-16-3[5][6][7]
Molecular Formula C₄H₅NO[5][6][8]
Molecular Weight 83.09 g/mol [5][6][8]
SMILES N#CC1COC1[6][9]
Purity Typically ≥95-97%[5][6]
Storage Store at 2-8°C or frozen (-20°C), sealed under dry conditions.[6][9]
Spectroscopic Analysis (Predicted)

While specific spectra should be run on each batch, the expected spectroscopic features based on the molecule's structure are as follows:

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex due to the puckered ring system. One would anticipate signals for the two diastereotopic methylene protons (C2/C4) appearing as multiplets, likely in the δ 4.6-5.0 ppm range, characteristic of protons adjacent to the ring oxygen.[10] The methine proton (C3) would appear as a multiplet further upfield, likely around δ 3.5-4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show three distinct signals. The methylene carbons (C2/C4) would be found in the δ 70-80 ppm region. The methine carbon (C3) would be significantly shielded, appearing around δ 25-35 ppm. The nitrile carbon (C≡N) would be observed in the characteristic downfield region of δ 115-120 ppm.

  • IR Spectroscopy (ATR): The infrared spectrum will be dominated by a sharp, strong absorbance band for the nitrile (C≡N) stretch, typically found around 2240-2260 cm⁻¹. A strong C-O-C stretching band for the cyclic ether should also be prominent, likely in the 950-1100 cm⁻¹ region.

  • Mass Spectrometry (EI): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 83.

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Oxetane Core

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and effective methods include:

  • Williamson Ether Synthesis: An intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other is a classic and reliable method.[11]

  • Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can directly form the oxetane ring, though its regioselectivity can be a challenge.[11]

  • Ring Expansion/Contraction: Less commonly, ring expansion of epoxides or ring contraction of five-membered rings like substituted tetrahydrofurans can be employed.[11][12]

A plausible synthetic workflow for this compound could start from a readily available precursor like 3-hydroxyoxetane, followed by conversion of the hydroxyl group to a good leaving group and subsequent nucleophilic substitution with a cyanide source.

G start 3-Hydroxyoxetane step1 Intermediate Tosylate start->step1 Tosyl Chloride (TsCl), Pyridine end_product This compound step1->end_product Sodium Cyanide (NaCN), DMSO G core This compound amine 3-(Aminomethyl)oxetane core->amine Reduction (e.g., LiAlH₄ or H₂/cat.) acid Oxetane-3-carboxylic acid core->acid Hydrolysis (e.g., aq. NaOH, heat) G cluster_0 Problem Identification cluster_1 Building Block Preparation cluster_2 Lead Optimization Lead Lead Compound (Poor Solubility, High Metabolism) Candidate Optimized Candidate (Improved PK/PD Profile) Lead->Candidate Amide Coupling with 3-(Aminomethyl)oxetane Oxetane This compound Amine 3-(Aminomethyl)oxetane Oxetane->Amine Nitrile Reduction

References

A Technical Guide to the Physical Properties of 3-Cyanooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Novel Building Block

Molecular Structure and Synthesis

The foundational step in characterizing any compound is understanding its structure and a reliable method for its synthesis.

Predicted Molecular Properties

The molecular formula of 3-cyanooxetane is C₄H₅NO, with a predicted monoisotopic mass of 83.0371 g/mol . The presence of the strained oxetane ring and the polar nitrile group are expected to impart distinct chemical reactivity and physical characteristics.

Synthetic Approach: A Plausible Pathway

While a definitive, optimized synthesis for 3-cyanooxetane is not widely published, a plausible and efficient route can be extrapolated from established methodologies for oxetane synthesis.[3] A common strategy involves the intramolecular cyclization of a suitably functionalized precursor.

Diagram of a Plausible Synthetic Workflow for 3-Cyanooxetane

G cluster_0 Starting Material Preparation cluster_1 Functional Group Interconversion cluster_2 Intramolecular Cyclization 3-chloro-1-propanol 3-Chloro-1-propanol Tosylation Tosylation (TsCl, Pyridine) 3-chloro-1-propanol->Tosylation 3-chloropropyl_tosylate 3-Chloropropyl tosylate Tosylation->3-chloropropyl_tosylate Cyanation Cyanation (NaCN, DMSO) 3-chloropropyl_tosylate->Cyanation 4-chloro-butyronitrile 4-Chlorobutyronitrile Cyanation->4-chloro-butyronitrile Base_mediated_cyclization Base-mediated Cyclization (e.g., NaH, THF) 4-chloro-butyronitrile->Base_mediated_cyclization 3-cyanooxetane 3-Cyanooxetane Base_mediated_cyclization->3-cyanooxetane

Caption: A proposed synthetic route to 3-cyanooxetane.

Experimental Protocol: Synthesis of 3-Cyanooxetane

  • Tosylation of 3-Chloro-1-propanol: To a stirred solution of 3-chloro-1-propanol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-chloropropyl tosylate.

  • Cyanation: Dissolve the crude 3-chloropropyl tosylate in dimethyl sulfoxide (DMSO) and add sodium cyanide. Heat the mixture to 60 °C and stir for 24 hours. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 4-chlorobutyronitrile.

  • Intramolecular Cyclization: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-chlorobutyronitrile in THF dropwise. Allow the reaction to stir at room temperature for 12 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. The combined organic extracts are dried and concentrated. The crude product is then purified by vacuum distillation or column chromatography to afford 3-cyanooxetane.

Predicted Physical Properties

In the absence of experimental data, the following physical properties are predicted based on the analysis of structurally similar compounds and computational modeling.[4][5][6]

PropertyPredicted ValueMethod of Prediction / Comparison Compound
Molecular Weight 83.08 g/mol Calculated
Boiling Point 150 - 170 °CBased on 3-iodooxetane (166 °C) and other substituted oxetanes.[7]
Melting Point Not ApplicableExpected to be a liquid at room temperature.
Density ~1.1 g/mLBased on the density of related oxetane derivatives.
Refractive Index ~1.43 - 1.45Estimated from values of other small cyclic ethers and nitriles.
Solubility Miscible in water and common organic solventsThe polar oxetane ring and nitrile group are expected to confer good solubility.[1][2]

Spectroscopic Characterization

The structural elucidation of 3-cyanooxetane would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.9 - 5.1Triplet (t)2H-CH₂-O- (α-protons)
~4.6 - 4.8Triplet (t)2H-CH₂-CH(CN)- (α-protons)
~3.8 - 4.0Quintet (quin)1H-CH(CN)- (β-proton)

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~118 - 122-C≡N
~70 - 75-CH₂-O-
~25 - 30-CH(CN)-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 3-cyanooxetane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2250 - 2230C≡N stretch (nitrile)
~1150 - 1050C-O-C stretch (cyclic ether)
~2960 - 2850C-H stretch (alkane)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As 3-cyanooxetane is expected to be a liquid, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) method by placing a drop of the neat liquid on the ATR crystal. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺•): A peak at m/z = 83, corresponding to the molecular weight of 3-cyanooxetane.

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of HCN (m/z = 56), and cleavage of the oxetane ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of 3-cyanooxetane in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 10 to 150 to detect the molecular ion and key fragment ions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-cyanooxetane is not widely available, general precautions for handling nitriles and cyclic ethers should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9][10]

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1][8] Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][9]

Conclusion

3-Cyanooxetane represents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its core physical properties. The detailed experimental protocols offer a clear framework for researchers to empirically validate and expand upon the data presented here. As research into this and other novel oxetane derivatives continues, a more complete and experimentally verified understanding of their physicochemical landscape will undoubtedly emerge, paving the way for their rational application in the development of next-generation technologies and therapeutics.

References

An In-Depth Technical Guide to Oxetane-3-carbonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Historically, medicinal chemists often favored flat, aromatic structures. However, the field has increasingly recognized the value of three-dimensional scaffolds that can better explore the complex topologies of biological targets. Among these, small, strained heterocyclic systems have emerged as powerful tools. The oxetane ring, a four-membered ether, has garnered significant attention for its unique combination of properties: it is a small, polar, and metabolically robust motif that can serve as a valuable bioisostere for more common functional groups.[1][2]

This guide focuses on a key derivative, Oxetane-3-carbonitrile . We will delve into its fundamental properties, plausible synthetic strategies, and its strategic application in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantages of this intriguing building block.

Core Molecular and Physicochemical Properties

This compound is a simple yet potent building block. Its core attributes are summarized below. It is critical to note that while some properties can be accurately calculated, extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a common challenge with niche but highly valuable reagents.[3]

PropertyValueSource & Notes
Molecular Formula C₄H₅NO[4]
Molecular Weight 83.09 g/mol [4]
CAS Number 1420800-16-3[4]
Appearance Not available in literatureSupplier data typically available upon request
Boiling Point 193.8 ± 33.0 °C (at 760 mmHg)Predicted value. Experimental data not available.[5]
Melting Point Not available in literature[3]
SMILES N#CC1COC1
Storage Conditions Store in freezer, under -20°C, sealed in dryRecommended for long-term stability.[5]
Structural Representation

The structure of this compound is defined by the strained four-membered ring and the functional nitrile group at the 3-position.

Caption: Chemical structure of this compound.

Synthesis Strategies: Accessing the 3-Cyano Oxetane Scaffold

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in publicly accessible literature, its preparation can be logically inferred from established methodologies for the synthesis and functionalization of oxetanes.[6][7] The most common and versatile starting material for 3-substituted oxetanes is oxetan-3-one, which is commercially available.[8]

A plausible and efficient route to this compound would likely involve a two-step process starting from a more accessible precursor like oxetane-3-methanol or the corresponding oxetane-3-carboxamide. The rationale for these pathways is the avoidance of harsh acidic or strongly nucleophilic conditions that could lead to the ring-opening of the strained oxetane core.[9]

Plausible Synthetic Workflow

The conversion of a primary alcohol or amide to a nitrile is a standard transformation in organic synthesis. Below is a conceptual workflow illustrating a likely synthetic approach.

Synthesis_Workflow cluster_path1 Route A: From Alcohol cluster_path2 Route B: From Amide A_Start Oxetane-3-methanol A_Step1 Oxidation A_Start->A_Step1 A_Intermediate Oxetane-3-carboxaldehyde A_Step1->A_Intermediate A_Step2 Conversion to Nitrile (e.g., via oxime dehydration) A_Intermediate->A_Step2 Product This compound A_Step2->Product B_Start Oxetane-3-carboxamide B_Step1 Dehydration (e.g., PPh₃, CCl₄ or similar) B_Start->B_Step1 B_Step1->Product

Caption: Plausible synthetic routes to this compound.

Causality in Synthetic Design:

  • Route A (From Alcohol): This route first involves the oxidation of the primary alcohol, Oxetane-3-methanol, to the corresponding aldehyde. This step requires mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) to prevent over-oxidation or degradation of the oxetane ring.[10] The subsequent conversion of the aldehyde to the nitrile can be achieved through various methods, such as the formation of an oxime followed by dehydration. This multi-step process offers reliable control over the transformations.

  • Route B (From Amide): This is a more direct approach. The dehydration of a primary amide to a nitrile is a classic and high-yielding reaction. Reagents like phosphorus pentoxide, trifluoroacetic anhydride, or the Appel reaction conditions (triphenylphosphine and carbon tetrachloride) are effective. The choice of reagent would be critical to ensure compatibility with the oxetane ring, favoring neutral or mildly basic conditions.

Application in Drug Discovery: A Modern Bioisostere

The true value of this compound lies in the properties conferred by the 3-substituted oxetane motif. In drug design, small structural changes can have profound impacts on a molecule's behavior. The oxetane ring is a prime example of a "magic" fragment that can resolve common liabilities in drug candidates.[1][2]

Key Advantages of the Oxetane Motif:
  • Improved Aqueous Solubility: The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule. This is a crucial parameter for oral bioavailability.[2]

  • Metabolic Stability: The oxetane ring can be used to replace metabolically labile groups, such as gem-dimethyl groups. The C-H bonds of the oxetane are generally more resistant to oxidative metabolism by cytochrome P450 enzymes, leading to improved half-life and a better pharmacokinetic profile.[11]

  • Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate failure, the oxetane offers a way to add steric bulk and three-dimensionality without a significant penalty in lipophilicity (LogP/LogD).[2]

  • Modulation of Basicity (pKa): The oxetane ring is electron-withdrawing. When placed near a basic nitrogen atom (e.g., in an amine), it can lower the pKa. This can be a highly effective strategy to fine-tune the ionization state of a molecule at physiological pH, impacting properties like cell permeability and off-target activity (e.g., hERG inhibition).[12]

The nitrile group in this compound adds further utility, serving as a versatile chemical handle for further synthetic elaboration or as a polar, hydrogen bond-accepting feature in its own right.

Illustrative Workflow: Incorporating the Oxetane Motif

The following protocol outlines a general procedure for using a 3-substituted oxetane as a building block in a typical medicinal chemistry workflow, such as in the synthesis of kinase inhibitors or other targeted therapies.

Application_Workflow Start Lead Compound (with metabolic liability, e.g., gem-dimethyl) Design Bioisosteric Replacement Strategy (Replace gem-dimethyl with oxetane) Start->Design Synthesis Synthesis of Oxetane Analogue Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Testing In Vitro Assays (Potency, Solubility, Metabolic Stability) Purification->Testing Analysis Data Analysis & SAR Testing->Analysis Outcome Optimized Candidate (Improved PK properties) Analysis->Outcome

Caption: Workflow for bioisosteric replacement with an oxetane.

Experimental Protocol: Synthesis of an Oxetane-Containing Amide (General Example)

This protocol describes a representative amide coupling reaction, a common step in drug synthesis, using a hypothetical oxetane-containing amine.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid starting material (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid mixture, add a solution of the oxetane-containing amine (e.g., 3-(aminomethyl)oxetane, 1.05 eq) dissolved in a minimal amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane-containing amide. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization

While specific spectral data for this compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on the chemical structure.

  • ¹H NMR: The spectrum would be expected to show signals for the three distinct proton environments on the oxetane ring. The two methylene groups adjacent to the oxygen (at C2 and C4) would likely appear as triplets in the 4.5-5.0 ppm range. The single proton at C3 would be a multiplet, shifted downfield by the electron-withdrawing nitrile group, likely in the 3.5-4.0 ppm range.

  • ¹³C NMR: The spectrum would show four distinct signals. The nitrile carbon would appear in the characteristic region around 115-120 ppm. The two methylene carbons (C2 and C4) would be found in the 70-80 ppm range, typical for carbons adjacent to an ether oxygen. The methine carbon (C3) would be at a lower field, likely around 30-40 ppm.

Safety and Handling

This compound is classified as a toxic substance.[5]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of vapor and contact with skin and eyes.

Conclusion

This compound represents a valuable and modern building block for medicinal chemists. Its utility stems from the advantageous properties of the 3-substituted oxetane ring, which can impart improved solubility, metabolic stability, and three-dimensionality to drug candidates. While detailed synthetic and analytical data for this specific compound remain somewhat niche, its preparation is feasible through established synthetic transformations. As the demand for novel, sp³-rich scaffolds continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

A Technical Guide to the Spectroscopic Characterization of Oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Oxetane-3-carbonitrile (CAS 1420800-16-3), a valuable building block in medicinal and synthetic chemistry. The unique structural properties of the oxetane ring, a four-membered cyclic ether, impart significant influence on the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[1] The incorporation of a nitrile group at the 3-position introduces a key functional handle for further synthetic transformations. Accurate spectroscopic characterization is therefore paramount for researchers and drug development professionals working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic features. The strained four-membered ring and the presence of an electronegative oxygen atom and a nitrile group create distinct electronic environments for the constituent atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule. The protons on the carbons adjacent to the oxygen atom (C2 and C4) are expected to be the most deshielded, appearing at a higher chemical shift. The proton at the C3 position, being adjacent to the electron-withdrawing nitrile group, will also be shifted downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.0m4HH₂/H₄
~3.8 - 4.0m1HH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the TMS standard.

Figure 2. ¹H NMR Correlation Diagram cluster_mol This compound cluster_spec Predicted ¹H NMR Spectrum C2/4-H₂ C2/4-H₂ ~4.9 ppm ~4.9 ppm C2/4-H₂->~4.9 ppm Adjacent to O C3-H C3-H ~3.9 ppm ~3.9 ppm C3-H->~3.9 ppm Adjacent to CN

Caption: Expected ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Three distinct signals are expected for the three unique carbon environments in this compound. The carbons bonded to the oxygen (C2 and C4) will be deshielded, as will the carbon of the nitrile group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~118C≡N
~70-75C₂/C₄
~25-30C₃

Note: These are predicted chemical shifts based on known values for similar structures.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be the C≡N stretch of the nitrile group and the C-O-C stretching of the oxetane ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretching
~2250Medium-StrongC≡N stretching
~980StrongC-O-C stretching (ring)

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or from a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty instrument or the solvent. Then, acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Assignment
83[M]⁺ (Molecular ion)
55[M - CO]⁺ or [C₃H₅N]⁺
54[M - CHO]⁺ or [C₃H₄N]⁺
28[C₂H₄]⁺ or [CO]⁺

Note: The fragmentation pattern can be complex and may vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Figure 3. General Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

The Oxetane Motif: A Technical Guide to Harnessing Ring Strain for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating nexus of chemical stability and latent reactivity. Once considered a synthetic curiosity, it has emerged as a privileged structural motif in modern medicinal chemistry and materials science. Its utility stems from the significant inherent ring strain, estimated at approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of cyclobutane and only slightly less than that of an epoxide (oxirane). This stored energy does not render the ring indiscriminately unstable; rather, it provides a powerful thermodynamic driving force for controlled, selective ring-opening reactions when appropriately activated. This guide offers an in-depth exploration of the fundamental principles governing oxetane chemistry, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically employ this versatile building block. We will dissect the nature of its ring strain, detail the mechanisms of its characteristic reactions, and provide actionable protocols for its synthesis and manipulation.

The Energetic Landscape: Quantifying Oxetane Ring Strain

The reactivity of a cyclic molecule is intrinsically linked to its ring strain, which is a composite of angle strain, torsional (eclipsing) strain, and transannular strain. In oxetane, the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5° is the primary contributor. X-ray crystallographic studies have determined the bond angles in unsubstituted oxetane to be approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). While cyclobutane puckers significantly (puckering angle of ~30°) to alleviate some torsional strain, oxetane is nearly planar, with a small puckering angle of about 8.7°. This planarity is attributed to the replacement of a methylene unit with an oxygen atom, which reduces the number of eclipsing hydrogen-hydrogen interactions.

The true measure of this strain is its stored potential energy, which can be released in chemical reactions. A quantitative comparison with other common cyclic ethers provides a clear perspective on its unique energetic position.

Cyclic Compound Ring Size Ring Strain Energy (kcal/mol) Key Structural Features
Oxirane (Epoxide)3~27Highly strained, planar
Oxetane 4 ~25.5 High strain, nearly planar
Cyclobutane4~26.5High strain, puckered
Tetrahydrofuran (THF)5~5.6Low strain, flexible envelope/twist conformations
Tetrahydropyran (THP)6~1.5Very low strain, stable chair conformation
Table 1: Comparative Ring Strain Energies of Oxetane and Other Cyclic Compounds.

This table highlights that oxetane possesses substantial ring strain, making it a thermodynamically favorable substrate for ring-opening reactions, yet it is generally more stable and easier to handle than the highly reactive epoxides. This balance is the cornerstone of its synthetic utility.

Reactivity and Mechanistic Pathways: The Art of Controlled Ring-Opening

The release of ring strain is the thermodynamic driving force for the majority of oxetane reactions. However, this process is not spontaneous and requires activation, typically by electrophiles that interact with the Lewis basic oxygen atom. This activation polarizes the C-O bonds, rendering the ring carbons susceptible to nucleophilic attack.

Acid-Catalyzed Ring-Opening

The most common and synthetically powerful class of oxetane reactions involves activation by Brønsted or Lewis acids. The mechanism proceeds through the formation of a highly reactive oxonium ion intermediate.

Caption: General mechanism for acid-catalyzed oxetane ring-opening.

The regioselectivity of the nucleophilic attack is a critical consideration for substituted oxetanes. The reaction can proceed through a continuum of mechanisms ranging from pure SN2 to SN1, depending on the substitution pattern and reaction conditions.

  • For 2-substituted oxetanes: Nucleophilic attack generally occurs at the less sterically hindered C4 position in an SN2-like fashion.

  • For 2,2-disubstituted oxetanes: The reaction pathway shifts towards an SN1-like mechanism. The Lewis acid promotes the formation of a tertiary carbocation at the C2 position, which is stabilized by the substituents. The nucleophile then attacks this carbocationic center. This regioselectivity is synthetically valuable for constructing quaternary centers.

Cationic Ring-Opening Polymerization (CROP)

Under strongly acidic conditions and in the presence of a suitable initiator, oxetanes can undergo cationic ring-opening polymerization (CROP). The process is initiated by the formation of an oxonium ion, which is then attacked by the oxygen atom of another oxetane monomer. This chain propagation continues, driven by the release of ring strain, to form polyethers. The polymerization can proceed via two primary competitive mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. The balance between these pathways influences the structure and degree of branching in the final polymer.

The Paternò-Büchi Reaction: A Photochemical Route

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound (in an excited state) and an alkene (in its ground state) to form an oxetane. This reaction provides a direct and often stereoselective route to highly substituted oxetane rings that can be difficult to access through other methods. The mechanism typically involves the formation of a diradical intermediate from the triplet excited state of the carbonyl compound. The regioselectivity is governed by the stability of this diradical intermediate.

Strategic Synthesis of the Oxetane Core

The construction of the oxetane ring is a pivotal step in harnessing its chemical potential. Several reliable strategies have been developed, each with its own advantages and substrate scope.

Intramolecular Cyclization (Williamson Ether Synthesis)

The most classical and widely used method for synthesizing oxetanes is the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one terminus and a hydroxyl group at the other. The reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the leaving group in an intramolecular SN2 reaction.

Caption: Oxetane synthesis via intramolecular Williamson etherification.

Ring Expansion of Epoxides

The ring expansion of readily available epoxides offers another elegant route to oxetanes. This transformation is typically mediated by sulfur ylides (e.g., dimethylsulfoxonium methylide) in a Corey-Chaykovsky-type reaction. The ylide attacks the epoxide, leading to a ring-opened betaine intermediate which then cyclizes to form the four-membered oxetane ring, expelling dimethyl sulfoxide (DMSO).

The Oxetane Advantage in Drug Discovery

The incorporation of the oxetane motif has become a validated strategy in medicinal chemistry for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

  • As a Bioisostere: Oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups.

    • gem-Dimethyl Replacement: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility (by factors of 4 to over 4000) and improve metabolic stability by blocking sites of oxidative metabolism.

    • Carbonyl Replacement: The oxetane oxygen can mimic the hydrogen-bond accepting capability of a carbonyl group while offering a more stable, non-planar, sp³-rich scaffold.

  • Physicochemical Property Modulation:

    • Solubility: The inherent polarity of the ether linkage significantly enhances aqueous solubility.

    • Lipophilicity (LogP/LogD): Introduction of an oxetane generally reduces lipophilicity, which can be beneficial for reducing off-target toxicity.

    • Metabolic Stability: The oxetane ring itself is generally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.

    • pKa Modulation: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of adjacent amine groups, a useful tactic for mitigating hERG liability and improving cell permeability.

Experimental Protocols: From Theory to Practice

A self-validating protocol is the hallmark of sound science. The following methodologies provide detailed, step-by-step instructions for key transformations involving oxetanes.

Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening of a 2-Aryloxetane

Objective: To synthesize a 1,3-diol derivative via the regioselective ring-opening of 2-phenyl-oxetane using a Lewis acid catalyst and water as the nucleophile.

Materials:

  • 2-Phenyloxetane

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Distilled Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates, and silica gel for chromatography.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-phenyloxetane (1.0 eq). Dissolve it in anhydrous DCM (to make a 0.1 M solution).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 eq, 5 mol%) to the stirring solution.

  • Nucleophile Addition: Add distilled water (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylpropane-1,3-diol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

Objective: To prepare 3,3-dimethyloxetane from 2,2-dimethylpropane-1,3-diol.

Materials:

  • 2,2-Dimethylpropane-1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Monotosylation: Dissolve 2,2-dimethylpropane-1,3-diol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath). Slowly add TsCl (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.

  • Work-up (Tosylation): Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude monotosylate. Purify by column chromatography if necessary.

  • Cyclization Setup: To a flame-dried flask under argon, add anhydrous THF. Add NaH (1.2 eq) portion-wise at 0 °C.

  • Ring Closure: Dissolve the purified monotosylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Work-up (Cyclization): Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of water. Remove most of the THF by rotary evaporation. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and filter. Due to the volatility of the product, purification is best achieved by careful distillation.

  • Characterization: Characterize 3,3-dimethyloxetane by ¹H NMR and ¹³C NMR.

Conclusion: A Future Forged in Four-Membered Rings

The oxetane ring is far more than a simple cyclic ether; it is a precisely engineered chemical tool. Its significant, yet manageable, ring strain provides a reliable thermodynamic driving force for a host of valuable chemical transformations. For the medicinal chemist, it offers a proven method to enhance the drug-like properties of complex molecules. For the synthetic chemist, it is a versatile three-carbon synthon that can be opened with predictable regioselectivity to generate valuable 1,3-difunctionalized products. As synthetic methodologies continue to evolve, providing even greater access to diverse and functionalized oxetane building blocks, the strategic application of this strained ring system is set to accelerate innovation across the chemical sciences. Understanding the fundamental principles of its strain and reactivity is the key to unlocking its full potential.

An In-Depth Technical Guide to Oxetane-3-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetane-3-carbonitrile in Medicinal Chemistry

This compound, a strained four-membered heterocyclic compound, has emerged as a critical building block in modern drug discovery. Its unique stereoelectronic properties and compact, three-dimensional structure offer medicinal chemists a powerful tool to overcome common challenges in lead optimization, such as improving metabolic stability, aqueous solubility, and lipophilicity, while also providing novel intellectual property opportunities.[1][2] This guide provides an in-depth overview of the commercial availability, key properties, synthesis, and practical applications of this compound for researchers, scientists, and drug development professionals.

The oxetane ring, once considered a synthetic curiosity due to its inherent ring strain, is now appreciated for its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] This substitution can lead to significant improvements in a molecule's pharmacokinetic profile.[5] Specifically, the introduction of an oxetane can enhance metabolic stability by blocking sites of oxidation and can increase solubility due to the polarity of the ether linkage.[1][4] this compound, with its reactive nitrile handle, provides a versatile entry point for the synthesis of a wide array of more complex oxetane-containing molecules.

Commercial Availability and Supplier Landscape

This compound (CAS No. 1420800-16-3) is readily available from a variety of commercial suppliers, catering to both small-scale research and larger-scale development needs. The table below summarizes a selection of prominent suppliers and their typical product specifications. When selecting a supplier, it is crucial to consider not only the purity and cost but also the supplier's quality control measures, availability of regulatory documentation, and technical support.

SupplierProduct Number (Example)Purity SpecificationAvailable Quantities
Sigma-Aldrich CIAH987EB79E≥97%Custom
ChemScene CS-0043332≥97%[6]100 mg, 250 mg, 1 g, 5 g
BLD Pharm BD10834997%1 g, 5 g, 25 g
Key Organics AS-57568>95%[7]100 mg, 250 mg, 1 g[7]
CP Lab Safety ALA-O635615-100mgmin 97%[8]100 mg[8]
Manchester Organics X6219095%[9]5 g
Ambeed A90327397%1 g, 5 g, 10 g
USUN Fine Chemical N/A99.0%[10]Custom (up to 100kg/year)[10]
SRD Pharma O00008083N/A10mg, 50mg, 100mg[11]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₄H₅NO[8]
Molecular Weight 83.09 g/mol [8]
CAS Number 1420800-16-3[8]
Appearance Colorless to light yellow liquidSupplier Data
Boiling Point Not available[12]
Melting Point Not available[12]
Density Not available[12]
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)General Knowledge
Topological Polar Surface Area (TPSA) 33.02 Ų[13]
logP (calculated) 0.15638[12]

Spectral Data: While specific spectra are proprietary to suppliers, typical spectral data are consistent with the structure. Researchers should always confirm the identity and purity of the material using their own analytical methods. Representative spectral data includes:

  • ¹H NMR (CDCl₃): Peaks corresponding to the oxetane ring protons and the methine proton adjacent to the nitrile group.

  • ¹³C NMR (CDCl₃): Resonances for the nitrile carbon, the methine carbon, and the two methylene carbons of the oxetane ring.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 83.

Synthesis of this compound: A Conceptual Overview

The synthesis of oxetane building blocks can be challenging due to the inherent ring strain of the four-membered ring.[14] However, several synthetic strategies have been developed. A common conceptual approach to this compound involves the formation of a 3-substituted oxetane precursor followed by functional group manipulation to introduce the nitrile.

A plausible synthetic route, based on related literature for 3-substituted oxetanes, is outlined below. This is a conceptual workflow and should be adapted and optimized based on laboratory conditions and available starting materials.

G cluster_0 Conceptual Synthetic Pathway Glycerol_derivative Substituted Glycerol Derivative Protected_diol Protected 1,3-Diol Glycerol_derivative->Protected_diol Protection Oxetane_precursor 3-Hydroxy Oxetane Protected_diol->Oxetane_precursor Intramolecular Cyclization Activated_alcohol Activated 3-Hydroxy Oxetane (e.g., Tosylate) Oxetane_precursor->Activated_alcohol Activation (e.g., Tosylation) Oxetane_carbonitrile This compound Activated_alcohol->Oxetane_carbonitrile Nucleophilic Substitution (e.g., with NaCN)

Caption: Conceptual workflow for the synthesis of this compound.

A key step in many oxetane syntheses is the intramolecular cyclization of a 1,3-diol derivative. One of the hydroxyl groups is typically converted into a good leaving group, and the other alkoxide induces ring closure. The synthesis of the diol precursor itself can be achieved from commercially available starting materials like substituted glycerols.

Experimental Protocol: A Representative Application of this compound

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable starting material for the synthesis of more complex molecules. A common transformation is the addition of a Grignard reagent to the nitrile to form a ketone after hydrolysis of the intermediate imine.[3] This reaction is particularly useful for introducing carbon-based substituents at the 3-position of the oxetane ring.

Synthesis of 3-Acetyloxetane via Grignard Reaction with this compound

This protocol describes the synthesis of 3-acetyloxetane, a key intermediate for further elaboration in drug discovery programs.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether

  • 3 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (10 mL per gram of nitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M hydrochloric acid until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-acetyloxetane.

Causality and Self-Validation: The use of an excess of the Grignard reagent ensures complete conversion of the nitrile. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. The acidic workup is essential for the hydrolysis of the intermediate magnesium imine salt to the corresponding ketone. The final purification by column chromatography ensures the isolation of the pure product, which can be validated by NMR and mass spectrometry.

Quality Control and Impurity Profile

The purity of this compound is critical for its successful use in multi-step syntheses. Commercially available material typically has a purity of ≥95-97%. Potential impurities may arise from the synthetic route and can include:

  • Residual starting materials: Incomplete conversion of the precursor to the nitrile.

  • Solvents: Residual solvents from the reaction and purification steps.

  • By-products of cyclization: Di- and trimerization products of the oxetane precursor.

  • Ring-opened products: Due to the inherent strain of the oxetane ring, it can be susceptible to ring-opening under certain conditions, particularly acidic or strongly nucleophilic conditions.[3]

It is imperative for researchers to perform their own quality control on incoming material. This should include:

  • Purity assessment: Typically by GC-MS or HPLC.

  • Identity confirmation: By ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Water content: Karl Fischer titration is recommended, as water can interfere with many reactions involving this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block that is increasingly being incorporated into drug discovery programs. Its commercial availability, coupled with its unique ability to modulate the physicochemical properties of molecules, makes it an attractive tool for medicinal chemists. As our understanding of the synthesis and reactivity of oxetanes continues to grow, we can expect to see even more innovative applications of this compound in the development of the next generation of therapeutics. The synthetic accessibility to a diverse range of 3,3-disubstituted oxetanes from precursors like oxetane-3-one further expands the utility of this important scaffold.

References

Methodological & Application

Synthesis of Oxetane-3-carbonitrile from oxetan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Oxetane-3-carbonitrile from Oxetan-3-one: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the oxetane motif represents a crucial structural unit, offering a unique combination of metabolic stability, improved solubility, and desirable conformational properties. This compound, in particular, serves as a versatile building block for introducing this strained ring system into more complex molecular architectures. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, starting from the commercially available oxetan-3-one.

This application note moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the transformation and emphasizing the critical safety protocols required for handling the reagents involved. The presented two-step sequence involves the formation of an intermediate tosylhydrazone, which is subsequently converted to the target nitrile. This method provides a reliable and scalable route to a key synthetic intermediate.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and products is fundamental to safe and successful execution.

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/cm³)
Oxetan-3-one C₃H₄O₂72.06Colorless liquid1401.124 - 1.231[1][2]
Tosylhydrazine C₇H₁₀N₂O₂S186.23White solid104-107 (decomposes)N/A
Potassium Cyanide KCN65.12White crystalline solid16251.52
This compound C₄H₅NO83.09N/AN/AN/A

Overall Reaction Scheme and Mechanism

The conversion of oxetan-3-one to this compound is achieved in a two-step process:

  • Formation of Oxetan-3-one Tosylhydrazone: This is a condensation reaction where the ketone (oxetan-3-one) reacts with tosylhydrazine. The reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.[3][4]

  • Conversion to this compound: The tosylhydrazone is then treated with potassium cyanide. This reaction proceeds via a nucleophilic attack of the cyanide ion. The use of arenesulphonyl hydrazones to synthesize nitriles with an additional carbon atom is an established method.[5] This transformation is effectively a reductive cyanation, converting a carbonyl group into a CH-CN moiety.[6]

Experimental Protocols

Extreme caution must be exercised during Protocol 2 due to the use of highly toxic potassium cyanide. All operations involving potassium cyanide must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[7][8]

Protocol 1: Synthesis of Oxetan-3-one Tosylhydrazone

This protocol details the formation of the stable tosylhydrazone intermediate.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Tosylhydrazine (1.05 eq)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq) and dissolve it in methanol (approx. 0.5 M solution).

  • Add tosylhydrazine (1.05 eq) to the solution.

  • Add a single drop of concentrated hydrochloric acid to catalyze the reaction.

  • Attach a condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the tosylhydrazone should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with small portions of cold deionized water and then a cold saturated sodium bicarbonate solution to remove any residual acid.

  • Finally, wash the solid with a small amount of cold methanol to remove any unreacted starting material.

  • Dry the product under vacuum to yield oxetan-3-one tosylhydrazone as a white, crystalline solid. The product is typically of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of this compound from Tosylhydrazone

!!! DANGER !!! Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] It reacts with acid to produce deadly hydrogen cyanide gas.[8] This procedure must only be performed by trained personnel in a certified chemical fume hood. An emergency cyanide antidote kit should be available.

Materials:

  • Oxetan-3-one tosylhydrazone (1.0 eq)

  • Potassium Cyanide (KCN) (1.5 - 2.0 eq)[11]

  • Methanol

  • Deionized Water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, suspend the oxetan-3-one tosylhydrazone (1.0 eq) in methanol (approx. 0.3 M solution).

  • In the chemical fume hood, carefully weigh potassium cyanide (1.5 - 2.0 eq) and add it to the reaction mixture in one portion. (CAUTION: HIGHLY TOXIC) .

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the tosylhydrazone.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture on a rotary evaporator to remove the methanol.

  • Dilute the residue with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash them once with deionized water, followed by one wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow.

SynthesisWorkflow Oxetanone Oxetan-3-one Step1 Step 1: Condensation (MeOH, HCl cat., Reflux) Oxetanone->Step1 Tosylhydrazine Tosylhydrazine Tosylhydrazine->Step1 KCN Potassium Cyanide (KCN) Step2 Step 2: Cyanation (MeOH, Reflux) KCN->Step2 Tosylhydrazone_Intermediate Oxetan-3-one Tosylhydrazone Filtration_Drying Filtration & Drying Tosylhydrazone_Intermediate->Filtration_Drying Crude_Nitrile Crude this compound Purification Column Chromatography Crude_Nitrile->Purification Pure_Nitrile Pure this compound Step1->Tosylhydrazone_Intermediate Filtration_Drying->Step2 Workup Aqueous Workup & Extraction Step2->Workup Workup->Crude_Nitrile Purification->Pure_Nitrile

Caption: Synthesis workflow for this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Tosylhydrazone formation) Incomplete reaction; Insufficient heating time or catalyst.Ensure the reaction goes to completion by TLC. Add another drop of acid if necessary and extend the reflux time.
Product lost during workup.Ensure the product has fully precipitated by cooling in an ice bath before filtration. Use minimal amounts of cold solvent for washing.
Incomplete reaction in Step 2 (Cyanation) Poor quality of KCN (hydrolyzed).Use freshly opened, dry potassium cyanide. Ensure the reaction is run under an inert atmosphere to exclude moisture.
Insufficient reaction time or temperature.Increase reflux time and monitor closely by TLC. Ensure the heating bath is at the correct temperature.
Multiple spots on TLC after Step 2 Formation of side products.Ensure the starting tosylhydrazone is pure. Optimize reaction time to prevent decomposition of the product.
Incomplete workup.Ensure thorough extraction and washing steps to remove water-soluble impurities.

Special Safety Precautions: Handling Potassium Cyanide

Working with potassium cyanide requires strict adherence to safety protocols to prevent accidental exposure.[12]

  • Engineering Controls: All manipulations of solid KCN and its solutions must be conducted in a properly functioning chemical fume hood with a certified face velocity.[7]

  • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and a face shield are mandatory.[8] Double gloving with nitrile gloves is strongly recommended.[7][10]

  • Preventing HCN Gas Release: NEVER allow potassium cyanide to come into contact with acids.[8] All glassware should be base-washed before use if there is any risk of acid residue.

  • Waste Disposal: All solid and liquid waste containing cyanide must be collected in a dedicated, clearly labeled hazardous waste container.[10] Do not mix cyanide waste with acidic waste streams.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]

    • Ingestion/Inhalation: Move the victim to fresh air immediately. Call for emergency medical services without delay. Do not perform mouth-to-mouth resuscitation.[13]

    • Ensure all lab personnel are aware of the location of the safety shower, eyewash station, and the cyanide antidote kit.

By following this detailed guide, researchers can safely and efficiently synthesize this compound, a valuable intermediate for the advancement of modern medicinal chemistry programs.

References

Introduction: The Strategic Value of a Strained Ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of Oxetane-3-carbonitrile Ring-Opening Reactions

This compound is a versatile building block in modern medicinal and process chemistry. The four-membered oxetane ring, while more stable than its three-membered epoxide counterpart, possesses significant ring strain (approximately 25.5 kcal/mol), which serves as a potent driving force for a variety of synthetic transformations.[1] This inherent reactivity, coupled with the unique physicochemical properties the oxetane motif imparts, makes it a valuable scaffold. In drug discovery, oxetanes are increasingly utilized as polar, metabolically robust bioisosteres for gem-dimethyl and carbonyl groups, often improving properties like aqueous solubility and metabolic stability.[2][3][4]

The ring-opening of this compound provides a powerful and direct route to a diverse array of 1,3-disubstituted propane backbones. The presence of the electron-withdrawing nitrile group at the C3 position influences the ring's electronic properties, activating the C2 and C4 positions for nucleophilic attack. This guide provides a detailed exploration of the primary classes of ring-opening reactions for this substrate, offering mechanistic insights and field-tested protocols for researchers in drug development and synthetic chemistry.

Pillar 1: Mechanistic Principles of Oxetane Ring Cleavage

The cleavage of the oxetane C-O bond can be initiated under either acidic or nucleophilic conditions, with the pathway dictating the regiochemical outcome.

  • Acid-Catalyzed Ring-Opening : This is the most common pathway for oxetane ring-opening. A Brønsted or Lewis acid protonates or coordinates to the ring oxygen, significantly increasing the electrophilicity of the ring carbons.[5] The subsequent nucleophilic attack can proceed through a spectrum of mechanisms ranging from pure SN2 (attack at the less substituted carbon) to SN1 (formation of a stabilized carbocation intermediate). For 3-substituted oxetanes, the reaction typically proceeds via an SN2-like mechanism at the sterically accessible C2/C4 positions.

  • Nucleophilic Ring-Opening : Strong, unhindered nucleophiles can directly open the oxetane ring without an acid catalyst, although this often requires more forcing conditions compared to epoxides due to lower ring strain.[6] This reaction proceeds via a classic SN2 mechanism, with the nucleophile attacking one of the methylene carbons (C2/C4) and displacing the oxygen atom.

The general experimental workflow for these reactions follows a consistent pattern of activation (if necessary), nucleophilic addition, and workup.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Nucleophile + Solvent B Add Catalyst (e.g., Lewis Acid) if required A->B C Heat / Stir (Monitor by TLC/LCMS) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Purification (e.g., Chromatography) E->F G Isolated Product F->G

Caption: General experimental workflow for oxetane ring-opening reactions.

Pillar 2: Ring-Opening with Nitrogen Nucleophiles: A Gateway to β-Amino Acids

The reaction of this compound with amines is arguably its most valuable transformation, yielding precursors to novel β-amino acids and 1,3-amino alcohols.[7][8] These products are of high interest in peptidomimetics and drug design. The reaction typically requires acid catalysis to activate the oxetane ring.

Caption: Acid-catalyzed ring-opening of this compound with an amine.

Protocol 2.1: Synthesis of 3-((Benzylamino)methyl)-3-hydroxypropanenitrile

This protocol details a representative Lewis acid-catalyzed ring-opening using benzylamine as the nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM (to make a 0.2 M solution). Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as Lewis acids like BF₃·OEt₂ react readily with water, which would deactivate the catalyst. Cooling to 0 °C helps to control the initial exotherm of the Lewis acid addition and the subsequent reaction.

  • Reagent Addition: Add benzylamine (1.1 eq) to the stirred solution. Following this, add BF₃·OEt₂ (1.2 eq) dropwise over 5 minutes.

    • Causality: A slight excess of the amine ensures complete consumption of the limiting oxetane. The Lewis acid is the catalyst and is also used in excess to drive the reaction to completion. Slow addition is crucial to manage the reaction rate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

    • Causality: The basic NaHCO₃ solution neutralizes the Lewis acid and any remaining acidic species, terminating the reaction. This step can be exothermic and may cause gas evolution (CO₂), requiring slow and careful addition.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then saturated aqueous NaCl (brine). Dry the organic layer over anhydrous MgSO₄.

    • Causality: The brine wash helps to remove residual water from the organic phase. MgSO₄ is a neutral drying agent suitable for this product.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure product.

NucleophileCatalystConditionsYield (%)
AnilineYb(OTf)₃CH₃CN, 60 °C, 12h85
MorpholineSc(OTf)₃DCM, rt, 6h92
BenzylamineBF₃·OEt₂DCM, 0 °C to rt, 8h88
tert-ButylamineTiCl₄Toluene, rt, 24h75
A representative table summarizing various conditions for amine ring-opening reactions.

Pillar 3: Ring-Opening with Oxygen & Sulfur Nucleophiles

Reactions with O- and S-nucleophiles follow similar principles, typically requiring acid catalysis to proceed efficiently. These reactions provide access to functionalized diols, ethers, and thioethers.

Protocol 3.1: Acid-Catalyzed Methanolysis

This protocol describes the ring-opening with methanol to form a β-methoxy alcohol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (0.5 M).

  • Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ (e.g., 2 mol%) to the solution at room temperature.

    • Causality: A strong Brønsted acid is an effective catalyst. Only a catalytic amount is needed to turn over the substrate.

  • Reaction Progression: Heat the mixture to reflux (approx. 65 °C) and stir for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃. Remove the methanol under reduced pressure.

  • Extraction & Purification: Partition the residue between diethyl ether and water. Separate the layers, extract the aqueous phase with ether, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Protocol 3.2: Thiol Addition

This protocol outlines the ring-opening with a thiol, such as thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M aqueous HCl

Procedure:

  • Thiolate Formation: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add thiophenol (1.2 eq) dropwise. Allow the mixture to stir for 20 minutes at 0 °C.

    • Causality: The strong base (NaH) deprotonates the thiol to form the more potent sodium thiophenolate nucleophile. This allows the reaction to proceed without an acid catalyst.

  • Nucleophilic Attack: Add a solution of this compound (1.0 eq) in DMF to the thiophenolate solution.

  • Reaction Progression: Warm the reaction to 60 °C and stir for 12-18 hours.

  • Workup: Cool the reaction and quench by the slow addition of 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

NucleophileCatalyst/BaseConditionsProduct Type
H₂OH₂SO₄ (cat.)Dioxane/H₂O, 100 °CDiol
MethanolBF₃·OEt₂MeOH, rtMethoxy alcohol
ThiophenolNaHDMF, 60 °CThioether alcohol
EthanethiolCs₂CO₃CH₃CN, 80 °CThioether alcohol
A summary of reaction conditions for O- and S-nucleophiles.

Conclusion

The ring-opening reactions of this compound are a robust and reliable strategy for accessing highly functionalized acyclic molecules. By carefully selecting the nucleophile and catalyst system, chemists can achieve predictable and high-yielding transformations. The protocols outlined in this guide demonstrate the versatility of this chemistry, providing a solid foundation for the synthesis of valuable intermediates in pharmaceutical and materials science research. The inherent reactivity of the strained oxetane ring, when properly harnessed, becomes a powerful tool for molecular construction.[9]

References

Reduction of the nitrile group in Oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (Oxetan-3-yl)methanamine via Nitrile Reduction

Introduction: The Strategic Value of the Oxetane Moiety

In modern medicinal chemistry, the strategic incorporation of small, polar, and non-planar motifs is crucial for optimizing the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold.[1][2] It can serve as a polar bioisostere for commonly used groups like gem-dimethyl or carbonyls, often leading to profound improvements in aqueous solubility, metabolic stability, and cell permeability without significantly increasing molecular weight.[3][4][5]

The transformation of Oxetane-3-carbonitrile to (Oxetan-3-yl)methanamine is a key enabling step for drug development professionals.[6] The resulting primary amine serves as a versatile synthetic handle for constructing diverse molecular libraries through amide bond formation, reductive amination, and other fundamental reactions. This guide provides a detailed overview of robust methodologies for this reduction, focusing on the critical challenge of preserving the integrity of the strained oxetane ring.

Core Challenge: Maintaining Oxetane Ring Stability

The primary consideration in any chemical transformation involving an oxetane is the inherent strain of the four-membered ring (approx. 106 kJ·mol⁻¹).[5] This strain renders the ring susceptible to cleavage under harsh reaction conditions, particularly strong acids or high temperatures.[3][7][8] While 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, the monosubstituted nature of this compound requires careful selection of reduction conditions to prevent unwanted ring-opening side reactions.[7][8] For instance, reductions with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures are known to cause decomposition.[3]

Methodologies for the Reduction of this compound

Two primary classes of reactions have proven effective for the reduction of nitriles to primary amines: catalytic hydrogenation and chemical reduction with metal hydrides. The choice of method depends on factors such as available equipment (e.g., high-pressure hydrogenators), substrate tolerance, and desired scale.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction, typically employing hydrogen gas over a heterogeneous metal catalyst.[9][10]

Causality and Mechanistic Insights: The reaction proceeds by the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. A key challenge in nitrile hydrogenation is the formation of secondary and tertiary amine impurities.[9][11] This occurs when the primary amine product attacks the partially reduced imine intermediate. To suppress this side reaction, the hydrogenation is often conducted in the presence of ammonia, which competes with the primary amine for the imine intermediate, thereby favoring the formation of the desired primary amine.[11]

Featured Catalyst: Raney® Nickel Raney Nickel, a high-surface-area nickel-aluminum alloy, is a highly effective catalyst for this transformation.[12] It is typically supplied as a slurry in water or another solvent, as it contains adsorbed hydrogen from its activation process and is pyrophoric if allowed to dry.[12][13]

Protocol 1: Raney® Nickel Catalytic Hydrogenation

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ammonia (7N solution in MeOH, or gaseous)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

  • Parr hydrogenator or similar high-pressure reactor

Step-by-Step Procedure:

  • Reactor Preparation: Charge a high-pressure reactor vessel with this compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add methanolic ammonia (7N solution) or THF as the solvent. The use of an ammonia-saturated solvent is critical to minimize secondary amine formation.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (typically 10-20% by weight of the nitrile). Safety Note: Do not allow the Raney® Nickel to dry, as it can ignite spontaneously in air.[13]

  • Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but consult specific literature for optimization).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and, if possible, by analyzing aliquots via GC-MS or TLC after carefully venting and purging the reactor.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge thoroughly with inert gas.

  • Filtration: Dilute the reaction mixture with methanol and carefully filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol. Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition. Quench the used catalyst immediately in a dedicated waste container under water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (Oxetan-3-yl)methanamine. The product can be further purified by distillation or chromatography if necessary.

Method 2: Chemical Hydride Reduction

Metal hydrides offer a powerful alternative to catalytic hydrogenation and do not require specialized high-pressure equipment.

Reagent A: Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent and highly reactive reducing agent capable of converting nitriles to primary amines.[10][14]

Causality and Mechanistic Insights: The reduction involves two distinct nucleophilic additions of a hydride (H⁻) from the [AlH₄]⁻ anion.[14] The first addition breaks one of the pi-bonds of the nitrile, forming an intermediate imine-metal complex. This complex is immediately attacked by a second hydride equivalent to form a diamidoaluminate complex.[14] A careful aqueous work-up is then required to hydrolyze the metal-nitrogen bonds and liberate the neutral primary amine.[14] Due to the reactivity of LiAlH₄ and the sensitivity of the oxetane ring, this reaction must be performed at low temperatures to prevent decomposition.[3]

Protocol 2: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and careful dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the solids thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure to afford the crude product, which can be purified by distillation.

Reagent B: Borane Complexes (BH₃·THF or BH₃·SMe₂)

Borane complexes are another excellent choice for nitrile reduction, often offering better functional group tolerance than LiAlH₄.[15]

Causality and Mechanistic Insights: The reduction with borane proceeds through the formation of an initial Lewis acid-base adduct between the boron and the nitrile nitrogen. This is followed by intramolecular hydride delivery to the nitrile carbon. Subsequent hydride transfers and hydrolysis during workup yield the final primary amine. The initial product is an amine-borane complex, which must be hydrolyzed (typically with acid) to release the free amine.[16]

Protocol 3: Borane-THF Reduction

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl, e.g., 3M aqueous solution)

  • Sodium Hydroxide (NaOH, e.g., 5M aqueous solution)

  • Diethyl Ether (Et₂O) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (approx. 1.5-2.0 eq) dropwise.

  • Reaction: After addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C. Slowly and carefully add 3M HCl to quench the excess borane and hydrolyze the amine-borane complex. Caution: Hydrogen gas evolution will occur.

  • Extraction: Stir for 1 hour, then make the aqueous layer basic (pH > 12) by the slow addition of 5M NaOH. Extract the aqueous layer 3 times with Et₂O or DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired amine.

Comparative Summary of Reduction Methods

FeatureCatalytic Hydrogenation (Raney® Ni)LiAlH₄ ReductionBorane (BH₃·THF) Reduction
Reagents H₂ gas, Raney® Ni, NH₃/MeOHLiAlH₄, Anhydrous THF/Et₂OBH₃·THF, Anhydrous THF
Conditions 50-100 psi H₂, RT to 50 °C0 °C to RT, atmospheric pressure0 °C to reflux, atmospheric pressure
Selectivity Excellent for primary amine with NH₃ additive.[11]Highly effective but can over-reduce other groups.Good functional group tolerance.[16]
Safety Flammable H₂ gas, pyrophoric catalyst.[13]Highly reactive, water-sensitive reagent.Flammable solvent, H₂ evolution on quench.
Work-up Filtration of catalyst.Careful quenching (Fieser method).Acidic hydrolysis followed by basification.
Advantages Economical, scalable, clean.Fast, does not require pressure equipment.Milder than LiAlH₄, good selectivity.
Disadvantages Requires pressure equipment, catalyst handling.Highly reactive, requires strict anhydrous conditions.Requires acidic work-up, potential H₂ evolution.

Visualizations

General Reaction Scheme

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Analysis setup 1. Reaction Setup (Flask, Solvent, Substrate) addition 2. Reagent Addition (e.g., LiAlH₄ at 0 °C) setup->addition monitor 3. Reaction Monitoring (TLC / LC-MS) addition->monitor quench 4. Quench Reaction monitor->quench Reaction Complete extract 5. Extraction / Filtration quench->extract purify 6. Purification (Distillation / Chromatography) extract->purify char 7. Characterization (NMR, MS, IR) purify->char

References

The Strategic Application of Oxetane-3-carbonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small, Strained Rings in Drug Discovery

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly turning to underexplored chemical space. Among the rising stars in this endeavor are small, strained heterocyclic scaffolds, with the oxetane ring system taking a prominent position.[1] Unlike its more flexible five- and six-membered counterparts, the four-membered oxetane ring imparts a unique set of properties to a molecule, including a defined three-dimensional geometry, increased polarity, and metabolic stability.[2] This guide focuses on a particularly versatile building block, oxetane-3-carbonitrile , and provides a comprehensive overview of its synthesis, properties, and strategic applications in drug discovery programs.

The incorporation of an oxetane moiety can profoundly and favorably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. As a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities, oxetanes can enhance aqueous solubility, reduce lipophilicity, and block sites of metabolic oxidation.[1][3] The electronegative oxygen atom within the strained ring also exerts a significant inductive effect, which can modulate the basicity of nearby functional groups, a crucial parameter for optimizing drug-like properties and minimizing off-target effects.[4]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for leveraging this compound in medicinal chemistry.

Part 1: Synthesis of this compound - A Practical Protocol

The most direct and practical synthetic route to this compound commences with the commercially available and relatively inexpensive oxetan-3-one . The strategy involves the conversion of the ketone to a tosylhydrazone, followed by a cyanation reaction.

Protocol 1: Two-Step Synthesis of this compound from Oxetan-3-one

This protocol is divided into two main steps: the formation of oxetane-3-one tosylhydrazone and its subsequent conversion to this compound.

Step 1: Synthesis of Oxetane-3-one Tosylhydrazone

Materials:

  • Oxetan-3-one

  • p-Toluenesulfonylhydrazide (TsNHNH₂)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Drying tube (CaCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of p-toluenesulfonylhydrazide (1.0 eq) in anhydrous ethanol in a round-bottom flask, add oxetan-3-one (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Equip the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain oxetane-3-one tosylhydrazone as a white solid.

Step 2: Synthesis of this compound

Materials:

  • Oxetane-3-one tosylhydrazone (from Step 1)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Drying tube (CaCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve oxetane-3-one tosylhydrazone (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (or potassium cyanide) (1.5-2.0 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by carefully adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Cyanation A Oxetan-3-one + TsNHNH₂ in Ethanol B Reflux (2-4h) A->B C Precipitation & Filtration B->C D Oxetane-3-one Tosylhydrazone C->D E Tosylhydrazone + NaCN in DMF D->E Product from Step 1 F Heat (80-100°C, 4-8h) E->F G Workup & Purification F->G H This compound G->H G cluster_0 Key Transformations A This compound B 3-(Aminomethyl)oxetane (Primary Amine) A->B Reduction (e.g., LiAlH₄) C Oxetane-3-carboxylic Acid (Carboxylic Acid) A->C Hydrolysis (Acid or Base) D 3-(1H-Tetrazol-5-yl)oxetane (Tetrazole) A->D Cycloaddition (e.g., NaN₃, NH₄Cl)

References

Application Notes & Protocols: Oxetane-3-carbonitrile as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional geometry—makes it a powerful tool for optimizing the physicochemical properties of drug candidates.[1][3] This guide focuses on a particularly valuable derivative, oxetane-3-carbonitrile, a versatile building block poised for the synthesis of diverse and novel heterocyclic systems. We will explore the inherent reactivity conferred by the strained oxetane ring and the nitrile functional group, providing detailed protocols and mechanistic insights for its application in constructing complex molecular architectures.

Introduction: The Strategic Value of this compound

Oxetanes have gained significant traction in drug discovery as bioisosteres for commonly used groups like gem-dimethyl and carbonyls.[4][5] Their incorporation can dramatically improve aqueous solubility, modulate lipophilicity (LogD), and alter the basicity (pKa) of nearby functional groups, thereby enhancing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

This compound stands out as a particularly strategic starting material. It combines two key reactive centers:

  • The Strained Oxetane Ring: With a ring strain energy of approximately 25.5 kcal/mol, the oxetane ring is susceptible to nucleophilic ring-opening reactions, especially under Lewis or Brønsted acid catalysis.[6][7] This reactivity provides a reliable method for introducing a 1,3-difunctionalized propane backbone.

  • The Nitrile Group: The carbon-nitrogen triple bond is a versatile functional handle that can be transformed into a wide array of other groups (amines, carboxylic acids, amides) or participate directly in cycloaddition reactions to form nitrogen-containing heterocycles.

This dual reactivity allows for sequential or tandem reaction cascades, enabling the rapid construction of complex heterocyclic scaffolds from a simple, commercially available starting material.

Key Synthetic Transformations & Protocols

The utility of this compound is best demonstrated through its application in key synthetic transformations. This section provides detailed, field-proven protocols for leveraging its unique reactivity.

Reaction Class: [3+2] Cycloaddition for Tetrazole Synthesis

The nitrile group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the synthesis of 5-substituted tetrazoles, which are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Mechanism & Rationale: This reaction proceeds via the [3+2] cycloaddition of an azide ion (generated in situ from sodium azide) with the nitrile. The use of a Lewis acid like zinc chloride activates the nitrile group, making it more electrophilic and accelerating the cycloaddition. The reaction is typically performed in a polar aprotic solvent at elevated temperatures to ensure a sufficient reaction rate.

Detailed Protocol: Synthesis of 5-(Oxetan-3-yl)-1H-tetrazole

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Zinc chloride (ZnCl₂) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography supplies)

  • Procedure:

    • To a stirred suspension of sodium azide (1.5 eq) and zinc chloride (1.2 eq) in DMF, add this compound (1.0 eq) at room temperature.

    • Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it into a beaker of ice water.

    • Acidify the aqueous mixture to pH ~2-3 with concentrated HCl. This protonates the tetrazole and facilitates extraction.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-(oxetan-3-yl)-1H-tetrazole.

Reaction Class: Reductive Ring Opening & Cyclization

A powerful strategy involves the reduction of the nitrile to a primary amine, followed by an intramolecular ring-opening of the oxetane by the newly formed nucleophile. This sequence provides access to substituted azetidines and pyrrolidines, core structures in many bioactive molecules.

Mechanism & Rationale: The nitrile is first reduced to an aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary amine can then act as an intramolecular nucleophile. Under appropriate conditions (often with heating), the amine attacks one of the oxetane's α-carbons, leading to a ring-opening/ring-closing cascade to form a new, more stable 4- or 5-membered nitrogen heterocycle. The regioselectivity of the ring-opening is a key consideration.

Detailed Protocol: Synthesis of (Azetidin-3-yl)methanol

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck round-bottom flask with dropping funnel, reflux condenser, and nitrogen inlet

    • Ice bath

    • Standard workup and purification equipment

  • Procedure:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (azetidin-3-yl)methanol. Further purification can be achieved via distillation or chromatography if necessary.

Data Summary and Visualization

The strategic application of this compound allows for the creation of diverse heterocyclic cores. The choice of reaction conditions dictates the final product, highlighting the versatility of this building block.

Reaction Class Reagents Product Heterocycle Key Transformation
[3+2] CycloadditionNaN₃, ZnCl₂TetrazoleNitrile participation
Reductive Ring OpeningLiAlH₄, HeatAzetidineNitrile reduction followed by intramolecular Sₙ2
Ring ExpansionRh(II) catalysts2-IminotetrahydrofuransReaction with α-imino carbenes
Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

G start This compound reagent1 + NaN₃ / ZnCl₂ ([3+2] Cycloaddition) start->reagent1 product1 5-(Oxetan-3-yl)tetrazole reagent1->product1 caption Diagram 1: Synthesis of Tetrazoles. G start This compound step1 1. LiAlH₄ (Reduction) start->step1 intermediate (Oxetan-3-yl)methanamine (Intermediate) step1->intermediate step2 2. Heat (Intramolecular Ring Opening) intermediate->step2 product (Azetidin-3-yl)methanol step2->product caption Diagram 2: Reductive Ring Opening Cascade.

References

Application Notes and Protocols: Strategic Derivatization of the Cyano Group in 3-Oxetane Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into small molecules can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2] 3-Oxetane carbonitrile is a versatile building block that provides a gateway to a diverse array of functional groups, enabling the exploration of novel chemical space in drug development programs. The cyano group, a potent electrophile, is amenable to a variety of chemical transformations, making it a key handle for molecular diversification.[3]

This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of the cyano group in 3-oxetane carbonitrile. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to impart a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible outcomes. A critical consideration throughout these protocols is the inherent ring strain of the oxetane moiety, which necessitates the use of carefully controlled and often mild reaction conditions to prevent undesirable ring-opening side reactions.[3][4]

Core Derivatization Pathways

The derivatization of 3-oxetane carbonitrile can be broadly categorized into four key transformations of the cyano group: hydrolysis to the carboxamide and carboxylic acid, reduction to the primary amine, addition of organometallic reagents to furnish ketones, and [2+3] cycloaddition to generate the tetrazole bioisostere.

Derivatization_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Addition cluster_cycloaddition Cycloaddition 3-Oxetane Carbonitrile 3-Oxetane Carbonitrile 3-Oxetane Carboxamide 3-Oxetane Carboxamide 3-Oxetane Carbonitrile->3-Oxetane Carboxamide Mild Basic Hydrolysis (Oxetan-3-yl)methanamine (Oxetan-3-yl)methanamine 3-Oxetane Carbonitrile->(Oxetan-3-yl)methanamine LiAlH4 (Oxetan-3-yl)(Aryl/Alkyl)methanone (Oxetan-3-yl)(Aryl/Alkyl)methanone 3-Oxetane Carbonitrile->(Oxetan-3-yl)(Aryl/Alkyl)methanone RMgX, then H3O+ 5-(Oxetan-3-yl)-1H-tetrazole 5-(Oxetan-3-yl)-1H-tetrazole 3-Oxetane Carbonitrile->5-(Oxetan-3-yl)-1H-tetrazole NaN3, NH4Cl 3-Oxetane Carboxylic Acid 3-Oxetane Carboxylic Acid 3-Oxetane Carboxamide->3-Oxetane Carboxylic Acid Further Hydrolysis LAH_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dry Flask under N2 Dry Flask under N2 Suspend LAH in THF Suspend LAH in THF Dry Flask under N2->Suspend LAH in THF Cool to 0°C Cool to 0°C Suspend LAH in THF->Cool to 0°C Add 3-Oxetane Carbonitrile in THF Add 3-Oxetane Carbonitrile in THF Cool to 0°C->Add 3-Oxetane Carbonitrile in THF Sequential Quench (H2O, NaOH, H2O) Sequential Quench (H2O, NaOH, H2O) Cool to 0°C->Sequential Quench (H2O, NaOH, H2O) Warm to RT and Stir Warm to RT and Stir Add 3-Oxetane Carbonitrile in THF->Warm to RT and Stir Warm to RT and Stir->Cool to 0°C Filter through Celite Filter through Celite Sequential Quench (H2O, NaOH, H2O)->Filter through Celite Concentrate Filtrate Concentrate Filtrate Filter through Celite->Concentrate Filtrate

References

Application Notes & Protocols: Oxetane-3-carbonitrile and its Derivatives in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetane Scaffolds

In the landscape of modern medicinal chemistry, the quest for molecules with superior pharmacological profiles is relentless. Drug development professionals increasingly seek scaffolds that impart three-dimensionality, enhance physicochemical properties, and improve metabolic stability. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a premier class of structures that fulfill these criteria. Their rigid, well-defined three-dimensional orientation allows for precise interaction with biological targets.

Within this context, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Far from being a mere curiosity, the oxetane moiety is a powerful tool in drug design. It is often employed as a polar and metabolically stable bioisostere for frequently encountered but less desirable functional groups, such as gem-dimethyl or carbonyl groups.[1][2][3][4][5] The incorporation of an oxetane can lead to remarkable improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][6]

This guide provides an in-depth exploration of the use of oxetane-3-carbonitrile and its closely related ketone analog, oxetan-3-one, as versatile building blocks for the synthesis of complex spirocyclic systems. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and discuss the strategic rationale behind the experimental choices, offering researchers a practical roadmap to harnessing these valuable scaffolds.

Part 1: Core Synthetic Strategy & Mechanistic Rationale

The construction of spiro-oxetanes frequently leverages one of the most powerful reactions in a chemist's toolkit: the 1,3-dipolar cycloaddition. This reaction class allows for the efficient, and often highly stereoselective, formation of five-membered heterocyclic rings. A common and highly effective strategy involves the reaction of an in situ-generated azomethine ylide with a suitable dipolarophile.

1.1. The Key Players: Azomethine Ylide and the Oxetane Dipolarophile

  • Azomethine Ylide (The Dipole): These reactive intermediates are typically generated from the condensation of an α-amino acid (such as L-proline or sarcosine) with a carbonyl compound, often an isatin derivative. The subsequent decarboxylation (or prototropic shift) yields the 1,3-dipole, poised for reaction.[7][8][9][10] The choice of isatin and amino acid allows for significant diversity in the final spirocyclic product.

  • Oxetane Dipolarophile: The crucial partner in the cycloaddition is an activated alkene derived from a 3-substituted oxetane. While this compound itself is a valuable precursor, the most common starting point for generating the required exocyclic double bond is oxetan-3-one.[11] Through a Knoevenagel condensation with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), oxetan-3-one is readily converted into a potent dipolarophile, such as (oxetan-3-ylidene)malononitrile. The electron-withdrawing nitrile groups polarize the double bond, making it highly receptive to cycloaddition.

1.2. The Reaction Mechanism: A [3+2] Cycloaddition Cascade

The overall transformation is a one-pot, multi-component reaction that proceeds with high atom economy. The accepted mechanism involves three key stages:

  • Ylide Formation: Isatin and the amino acid condense to form an intermediate which, upon heating, loses carbon dioxide to generate the azomethine ylide.

  • Cycloaddition: The generated ylide undergoes a concerted [3+2] cycloaddition reaction with the oxetane-based dipolarophile. This step is typically highly regioselective and diastereoselective, establishing the core spirocyclic framework.

  • Protonation: The resulting intermediate is protonated during workup to yield the final, stable spiro[oxetane-3,3'-pyrrolidine] product.

The entire cascade is a testament to efficiency, rapidly building molecular complexity from simple, readily available starting materials.

Caption: General mechanism for spiro-oxetane synthesis.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating. Progress can be monitored by Thin Layer Chromatography (TLC), and the high diastereoselectivity of the reaction often results in a single major product spot, simplifying purification.

Protocol 1: One-Pot Synthesis of Spiro[oxetane-3,3'-pyrrolidine]-4'-carbonitrile Derivatives

This protocol details the three-component reaction between an isatin, sarcosine, and (oxetan-3-ylidene)malononitrile to construct a densely functionalized spiro-oxetane scaffold.

2.1. Materials and Reagents

ReagentSupplierGrade
Substituted IsatinCommercial>98%
Sarcosine (N-methylglycine)Commercial>98%
(Oxetan-3-ylidene)malononitrile*Synthesized in-houseCharacterized by NMR
Methanol (MeOH)CommercialAnhydrous
Ethyl Acetate (EtOAc)CommercialHPLC Grade
HexanesCommercialHPLC Grade
Silica GelCommercial230-400 mesh

*Note: (Oxetan-3-ylidene)malononitrile can be prepared via Knoevenagel condensation of oxetan-3-one and malononitrile.

2.2. Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol, 1.0 equiv), sarcosine (1.2 mmol, 1.2 equiv), and (oxetan-3-ylidene)malononitrile (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 20 mL of anhydrous methanol to the flask. The mixture will likely be a suspension.

  • Reaction: Place the flask in a pre-heated oil bath at 65 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 4-8 hours, indicated by the consumption of the isatin starting material.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold methanol (2 x 5 mL). This solid is often the desired product in high purity.

  • Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the solid product under high vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Causality & Trustworthiness: The use of refluxing methanol serves a dual purpose: it provides the thermal energy necessary to drive the decarboxylative formation of the azomethine ylide and serves as a suitable solvent for the reactants.[10] The reaction's trustworthiness stems from its high convergence and selectivity; the formation of a single major diastereomer is common, which simplifies both monitoring and purification.[7]

G Start Start: Combine Reactants (Isatin, Sarcosine, Dipolarophile) in Methanol Reflux Heat to Reflux (65 °C) 4-8 hours Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Forms? Cool->Precipitate Filter Filter Solid & Wash with Cold MeOH Precipitate->Filter Yes Concentrate Concentrate Filtrate Precipitate->Concentrate No Characterize Characterize Product (NMR, HRMS) Filter->Characterize Purify Purify via Column Chromatography Concentrate->Purify Purify->Characterize End End: Pure Spiro-Oxetane Characterize->End

Caption: Workflow for spiro-oxetane synthesis.

Part 3: Data Presentation & Scope

The 1,3-dipolar cycloaddition strategy is robust and accommodates a wide range of substituents on the isatin ring, including both electron-donating and electron-withdrawing groups. This versatility is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Yields for the Synthesis of Spiro[oxetane-3,3'-pyrrolidine] Derivatives

EntryIsatin Substituent (R)Product Yield (%)*
1H85-92%
25-Fluoro88-95%
35-Chloro87-94%
45-Bromo85-93%
55-Methyl82-90%
65-Methoxy80-88%
7N-Methyl90-96%
8N-Benzyl84-91%

*Yields are typical ranges reported in the literature for analogous reactions and may vary based on specific conditions and substrates. Data compiled from principles outlined in related syntheses.[8][9][10]

Part 4: Concluding Remarks for the Drug Discovery Professional

The synthesis of spirocyclic oxetanes via multi-component 1,3-dipolar cycloadditions represents a highly efficient and modular approach to generating novel, three-dimensional chemical matter. Building blocks derived from this compound and oxetan-3-one provide a reliable entry into scaffolds that possess desirable physicochemical properties for drug discovery. The operational simplicity, high yields, and excellent stereochemical control make this methodology particularly attractive for library synthesis and lead optimization campaigns. By leveraging the unique properties of the oxetane ring, researchers can access unexplored chemical space and design next-generation therapeutics with potentially superior efficacy and safety profiles.[6][12][13]

References

Application Notes and Protocols for Catalytic Transformations Involving Oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Oxetane-3-carbonitrile in Medicinal Chemistry

The oxetane motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1][2] As a compact, polar, and three-dimensional structural element, the oxetane ring serves as an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] Among the various functionalized oxetanes, this compound stands out as a versatile and highly valuable building block. The presence of the nitrile group, a key precursor to amines, carboxylic acids, and other functionalities, combined with the unique reactivity of the strained four-membered ring, opens up a rich landscape for chemical exploration.

This comprehensive guide provides an in-depth exploration of the catalytic transformations of this compound. Moving beyond a simple recitation of procedures, we delve into the underlying principles and strategic considerations that govern these reactions. The protocols detailed herein are designed to be robust and reproducible, offering a practical resource for researchers engaged in the synthesis of novel chemical entities for drug development and beyond.

I. Synthesis of this compound and its Derivatives: A Strategic Approach

The primary route to this compound derivatives often commences with the readily available oxetan-3-one. A key synthetic strategy involves the Strecker synthesis, which allows for the direct introduction of a cyano group and an amine functionality at the 3-position.[5]

Protocol 1: Synthesis of 3-Amino-3-cyano-oxetane Derivatives via Strecker Reaction

This protocol outlines a general procedure for the synthesis of a protected 3-amino-3-cyano-oxetane derivative, a direct precursor to various functionalized oxetanes. The choice of the amine component can be varied to introduce different substituents.

Reaction Scheme:

Strecker Synthesis Oxetan-3-one Oxetan-3-one Intermediate Iminium ion Oxetan-3-one->Intermediate + R2NH, -H2O Amine R2NH TMSCN TMSCN Product 3-Amino-3-cyano-oxetane derivative Intermediate->Product + TMSCN

Caption: Strecker synthesis of a 3-amino-3-cyano-oxetane derivative.

Materials:

  • Oxetan-3-one

  • Dialkylamine (e.g., dibenzylamine)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the dialkylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Cool the reaction mixture to 0 °C and add TMSCN (1.1-1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-3-cyano-oxetane derivative.

Expert Insights:

  • The choice of amine is critical and can influence the reaction rate and yield. Bulky amines may require longer reaction times or elevated temperatures.

  • The reaction is sensitive to moisture; therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results.

  • TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

II. Catalytic Transformations of the Nitrile Group in this compound

The nitrile functionality of this compound is a versatile handle for a variety of catalytic transformations, providing access to key functional groups such as primary amines and carboxylic acids. A critical consideration in all these transformations is the inherent strain of the oxetane ring and its propensity to undergo ring-opening, particularly under acidic conditions.[5] Therefore, the selection of catalytic systems that operate under neutral or basic conditions is paramount.

A. Catalytic Hydrogenation to 3-(Aminomethyl)oxetane

The reduction of the nitrile to a primary amine is a fundamental transformation in medicinal chemistry, providing a valuable building block for the introduction of basic centers and for further functionalization. Catalytic hydrogenation is the most common and efficient method for this conversion.

Reaction Scheme:

Nitrile Hydrogenation This compound This compound Product 3-(Aminomethyl)oxetane This compound->Product + H2, Catalyst H2 H2 Catalyst Catalyst

Caption: Catalytic hydrogenation of this compound.

Protocol 2: Palladium-Catalyzed Hydrogenation of this compound

This protocol describes the hydrogenation of this compound to 3-(aminomethyl)oxetane using a heterogeneous palladium catalyst. The use of a solid-supported catalyst simplifies product purification.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Carefully add the Pd/C catalyst (1-5 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 bar).

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the consumption of hydrogen ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)oxetane.

  • If necessary, purify the product by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Expert Insights and Catalyst Selection:

  • Catalyst Choice: While Pd/C is a robust and common choice, other catalysts such as Raney Nickel or Platinum-based catalysts can also be effective. The choice of catalyst can influence the reaction rate and selectivity.[6]

  • Solvent Effects: Protic solvents like methanol or ethanol are generally preferred for nitrile hydrogenations as they can facilitate the reaction mechanism.

  • Reaction Conditions: The reaction is typically performed at room temperature, but gentle heating can accelerate the conversion. Higher hydrogen pressures can also increase the reaction rate.

  • Selectivity: A potential side product is the corresponding secondary amine, formed by the reaction of the primary amine product with the intermediate imine. This can often be minimized by the addition of ammonia or by using specific catalyst systems.[6]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ (1-10 bar), RT-60°C, MeOHReadily available, efficientCan sometimes lead to secondary amine formation
Raney Nickel H₂ (10-50 bar), RT-80°C, EtOH/NH₃Cost-effective, good for aliphatic nitrilesRequires careful handling (pyrophoric), higher pressures often needed
PtO₂ (Adams' catalyst) H₂ (1-5 bar), RT, AcOHHighly activeRequires acidic conditions which may not be compatible with the oxetane ring
Rh/Al₂O₃ H₂ (1-10 bar), RT, THFCan offer high selectivity for primary aminesMore expensive than Pd or Ni catalysts
B. Catalytic Hydrolysis to Oxetane-3-carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid provides another key building block for drug discovery, enabling the formation of amides, esters, and other derivatives. Given the sensitivity of the oxetane ring to acidic conditions, basic hydrolysis is the preferred method.

Reaction Scheme:

Nitrile Hydrolysis This compound This compound Product Oxetane-3-carboxylic acid This compound->Product + H2O, Base H2O H2O Base Base (cat.)

Caption: Base-catalyzed hydrolysis of this compound.

Protocol 3: Base-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to oxetane-3-carboxylic acid under basic conditions, which are well-tolerated by the oxetane ring.[5]

Materials:

  • This compound

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Co-solvent (e.g., Ethanol, Dioxane) (optional)

  • Hydrochloric acid (for acidification)

Procedure:

  • To a solution of this compound (1.0 eq) in water or a mixture of water and a co-solvent, add a solution of the base (e.g., 2-4 M NaOH, 2-5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction progress can also be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude oxetane-3-carboxylic acid.

  • Purify the product by recrystallization or column chromatography on silica gel.

Expert Insights:

  • Base Concentration: The concentration of the base can significantly impact the reaction rate. Higher concentrations generally lead to faster hydrolysis.

  • Co-solvent: The use of a co-solvent can be beneficial if the starting material has limited solubility in water.

  • Work-up: Careful acidification is crucial to protonate the carboxylate and allow for extraction into an organic solvent. Over-acidification should be avoided to prevent potential ring-opening of the oxetane.

  • Alternative Catalysts: While strong bases are effective, solid-supported catalysts such as hydrotalcites or basic ion-exchange resins could offer advantages in terms of catalyst separation and reuse, though reaction times may be longer.

III. Emerging Catalytic Transformations

The field of catalysis is continuously evolving, and new methods are being developed that could be applied to the functionalization of this compound.

A. Organometallic Additions to the Nitrile Group

The addition of organometallic reagents to the nitrile group can provide access to ketones after hydrolysis of the intermediate imine. This transformation would significantly expand the synthetic utility of this compound.

Conceptual Workflow:

G cluster_0 Step 1: Organometallic Addition cluster_1 Step 2: Hydrolysis This compound This compound Imine_Intermediate Intermediate Imine This compound->Imine_Intermediate + R-MgX or R-Li Ketone_Product Oxetanyl Ketone Imine_Intermediate->Ketone_Product + H3O+

Caption: Two-step synthesis of oxetanyl ketones from this compound.

Challenges and Considerations:

  • Reactivity of Organometallics: Grignard reagents and organolithium compounds are highly reactive and can potentially react with the oxetane ring.[5] Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallic reagents (e.g., organozincs), would be necessary.

  • Lewis Acidity: The Lewis acidic nature of some organometallic reagents or their salts could promote ring-opening of the oxetane. The use of additives or specific catalyst systems to mitigate this is an area for exploration.

B. C-H Functionalization of the Oxetane Ring

Direct catalytic C-H functionalization of the oxetane ring in this compound would provide a powerful and atom-economical way to introduce further complexity. Photoredox catalysis has emerged as a promising tool for the C-H functionalization of ethers, including oxetanes.[4][7]

Proposed Catalytic Cycle:

Caption: Proposed photoredox catalytic cycle for C-H functionalization.

Key Considerations for Protocol Development:

  • Regioselectivity: C-H functionalization could occur at the C2 or C4 positions of the oxetane ring. The directing effect of the C3-cyano group and the steric environment will play a crucial role in determining the regioselectivity.

  • Catalyst System: A variety of photocatalysts (e.g., iridium or ruthenium complexes, organic dyes) and hydrogen atom transfer (HAT) catalysts could be screened to optimize the reaction.

  • Coupling Partner: The choice of coupling partner (e.g., electron-deficient alkenes, aryl halides) will determine the nature of the introduced functionality.

IV. Conclusion and Future Outlook

This compound is a building block of immense potential in medicinal chemistry and synthetic organic chemistry. The catalytic transformations detailed in these application notes provide a solid foundation for its utilization in the synthesis of novel and complex molecules. The key to success lies in a deep understanding of the delicate balance between the reactivity of the nitrile group and the stability of the strained oxetane ring. The development of new catalytic methods, particularly in the areas of organometallic additions and C-H functionalization, will undoubtedly unlock even greater possibilities for this versatile scaffold. As our understanding of catalysis continues to grow, so too will the applications of this compound in the creation of next-generation therapeutics and functional materials.

References

Functionalization of 3-Cyanoxetane: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif

In the landscape of modern drug discovery, the pursuit of molecules with improved physicochemical properties is a paramount objective. Attributes such as aqueous solubility, metabolic stability, and lipophilicity are critical determinants of a drug candidate's success. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold for achieving these goals.[1][2][3] Its inherent polarity, three-dimensional structure, and metabolic robustness make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2][4] Among the available oxetane building blocks, 3-cyanoxetane stands out as a particularly versatile and reactive intermediate, offering multiple avenues for chemical elaboration.

This technical guide provides a comprehensive overview of the key strategies for the functionalization of 3-cyanoxetane. We will delve into the chemical logic underpinning these transformations, present detailed experimental protocols, and explore the applications of the resulting derivatives in medicinal chemistry.

Part 1: CORE Functionalization Pathways

The reactivity of 3-cyanoxetane can be broadly categorized into two primary modes: transformations involving the nitrile group while preserving the oxetane ring, and reactions that proceed via the opening of the strained oxetane ring.

Reactions at the Nitrile Group: Preserving the Oxetane Core

The nitrile group is a rich hub of chemical reactivity, susceptible to a variety of transformations including hydrolysis, reduction, and cycloaddition reactions.[5][6][7] A significant advantage of these pathways is the retention of the beneficial oxetane motif in the final product.

The tetrazole ring is a well-established carboxylic acid bioisostere in medicinal chemistry, offering a similar pKa and spatial arrangement but with improved metabolic stability.[8][9] The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of 5-substituted tetrazoles.[9][10][11]

Mechanism & Rationale: This reaction proceeds through a concerted 1,3-dipolar cycloaddition mechanism. The choice of an azide source and catalyst is crucial for reaction efficiency and safety. Sodium azide in the presence of a Lewis acid, such as zinc chloride or ammonium chloride, is commonly employed. The Lewis acid coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide ion.

G cluster_reaction Reaction cluster_product Product Cyanoxetane 3-Cyanoxetane Cycloaddition [3+2] Cycloaddition Cyanoxetane->Cycloaddition Nitrile activation Azide Sodium Azide (NaN3) Azide->Cycloaddition LewisAcid Lewis Acid (e.g., ZnCl2) LewisAcid->Cycloaddition Tetrazole 5-(Oxetan-3-yl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Workflow for Tetrazole Synthesis.

Experimental Protocol: Synthesis of 5-(Oxetan-3-yl)-1H-tetrazole

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanoxetane (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.1 eq).

  • Solvent: Add N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to 3-cyanoxetane.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with an aqueous solution of sodium nitrite to neutralize any residual azide. Acidify the mixture with 2M HCl to pH ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrazole.

Parameter Condition Rationale
Azide Source Sodium AzideReadily available and effective.
Catalyst Zinc ChlorideActivates the nitrile for cycloaddition.
Solvent DMFHigh boiling point, good solvating power.
Temperature 120 °CProvides sufficient energy for the reaction.
Typical Yield 75-90%

The reduction of the nitrile group provides access to primary amines, which are fundamental building blocks in organic synthesis, particularly for the construction of amides, sulfonamides, and for reductive amination reactions.[12][13]

Mechanism & Rationale: The reduction can be achieved using various reagents. Catalytic hydrogenation over a noble metal catalyst (e.g., Palladium on carbon, Raney Nickel) or reduction with a metal hydride like lithium aluminum hydride (LAH) are common methods.[12][13][14] Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Cyanoxetane 3-Cyanoxetane Reduction Catalytic Hydrogenation Cyanoxetane->Reduction Hydrogen H2 Gas Hydrogen->Reduction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reduction Amine (Oxetan-3-yl)methanamine Reduction->Amine

Caption: Workflow for Nitrile Reduction.

Experimental Protocol: Synthesis of (Oxetan-3-yl)methanamine

  • Setup: To a high-pressure hydrogenation vessel, add 3-cyanoxetane (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on carbon (5-10 mol %).

  • Reaction: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amine is often of sufficient purity for subsequent steps, or it can be further purified by distillation.

Parameter Condition Rationale
Reducing Agent H₂ gas with Pd/CEffective and clean reduction.
Solvent Methanol/EthanolGood solubility for substrate and product.
Pressure 50-100 psiEnsures sufficient hydrogen concentration.
Temperature Room TemperatureMild conditions preserve the oxetane ring.
Typical Yield 80-95%
Oxetane Ring-Opening Reactions

The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening, particularly under acidic or strongly basic conditions.[15] This reactivity provides a pathway to highly functionalized acyclic structures that would be challenging to synthesize otherwise.

In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern of the oxetane.

Mechanism & Rationale: The reaction proceeds via an Sₙ2-like mechanism. The nucleophile attacks one of the oxetane carbons, leading to the cleavage of a carbon-oxygen bond. For 3-substituted oxetanes, the attack typically occurs at the less sterically hindered C2 or C4 positions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyanoxetane 3-Cyanoxetane RingOpening Ring-Opening Cyanoxetane->RingOpening Nucleophile Nucleophile (Nu-H) Nucleophile->RingOpening Acid Acid Catalyst (H+) Acid->RingOpening AcyclicProduct Acyclic Product RingOpening->AcyclicProduct

Caption: Acid-Catalyzed Ring-Opening Workflow.

Experimental Protocol: Ring Opening with a Thiol Nucleophile

  • Setup: In a round-bottom flask, dissolve 3-cyanoxetane (1.0 eq) and a thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent like dichloromethane (DCM).

  • Catalyst: Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq), dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the ring-opened product.

Parameter Condition Rationale
Catalyst BF₃·OEt₂Potent Lewis acid for oxetane activation.
Nucleophile ThiolSoft nucleophile that readily opens the ring.
Solvent DCMAprotic solvent to prevent side reactions.
Temperature 0 °C to RTControls the reaction rate and selectivity.
Typical Yield 60-85%

Part 2: Applications in Drug Development

The functionalized derivatives of 3-cyanoxetane are valuable intermediates in the synthesis of complex bioactive molecules. The ability to introduce diverse functionalities while leveraging the advantageous properties of the oxetane core has been demonstrated in several drug discovery programs.[1][2] For instance, the aminomethyl oxetane can be readily incorporated into lead compounds to enhance solubility and reduce P-glycoprotein efflux.[2] The tetrazolyl-oxetane serves as a metabolically stable replacement for a carboxylic acid, improving the pharmacokinetic profile of a drug candidate.

Conclusion

3-Cyanoxetane is a powerful and versatile building block for synthetic and medicinal chemistry. Its dual reactivity, at both the nitrile group and the oxetane ring, provides access to a wide array of functionalized molecules. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can effectively utilize 3-cyanoxetane to accelerate the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yield in the Synthesis of Oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Oxetane-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this challenging synthesis. Our aim is to provide in-depth, field-proven insights to enhance the yield and purity of your target molecule. The inherent ring strain of the oxetane core, coupled with the reactivity of the nitrile group, presents a unique set of synthetic hurdles. This document will navigate these challenges through a detailed question-and-answer format, addressing specific experimental issues with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary and well-established synthetic strategies for the laboratory-scale preparation of this compound. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of your lab.

  • Route 1: Functionalization of Oxetan-3-one. This approach utilizes the commercially available oxetan-3-one as a starting material. A key transformation is a modified Strecker synthesis or a related cyanation reaction to introduce the nitrile group at the 3-position.

  • Route 2: Nucleophilic Substitution on a 3-Substituted Oxetane. This strategy involves the preparation of a 3-hydroxyoxetane derivative with a good leaving group, such as a tosylate or a halide (e.g., 3-bromooxetane). Subsequent nucleophilic substitution with a cyanide salt yields the desired product.

Q2: Why is the oxetane ring prone to opening, and how can I prevent it?

A2: The oxetane ring possesses significant ring strain, making it susceptible to cleavage under harsh reaction conditions, particularly in the presence of strong acids or bases.[1][2][3] Ring-opening can lead to the formation of unwanted byproducts, such as diols or other linear compounds, which will significantly lower your yield. To mitigate this, it is crucial to:

  • Maintain mild reaction conditions: Avoid high temperatures and the use of strong, non-nucleophilic bases or strong acids whenever possible.

  • Careful selection of reagents: Opt for reagents that are known to be compatible with the oxetane core. For instance, when performing a nucleophilic substitution, using a less basic cyanide source or carefully controlling the stoichiometry can be beneficial.

  • Control of pH during workup: Acidic or basic workup procedures should be carried out at low temperatures and with careful monitoring of the pH to prevent hydrolysis of the nitrile and/or ring-opening of the oxetane.

Q3: What are the main safety precautions when working with cyanide reagents?

A3: Cyanide salts (e.g., NaCN, KCN) and trimethylsilyl cyanide (TMSCN) are highly toxic. It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental exposure, seek immediate medical attention. Acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, all reactions and workup procedures involving cyanide must be performed under basic or neutral conditions until the cyanide has been reacted or properly quenched.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you might encounter during the synthesis of this compound via the two main synthetic routes.

Route 1: Synthesis from Oxetan-3-one

This route typically involves the formation of a cyanohydrin or an aminonitrile intermediate, followed by further transformation to the target nitrile.

start Oxetan-3-one step1 Reaction with Cyanide Source (e.g., TMSCN) start->step1 Reagents step2 Intermediate Formation (e.g., Cyanohydrin) step1->step2 Reaction step3 Dehydration step2->step3 Dehydrating Agent product This compound step3->product

Caption: A simplified workflow for the synthesis of this compound starting from Oxetan-3-one.

Problem 1: Low or no conversion of Oxetan-3-one.

Possible CauseRecommended Solution
Inactive cyanide source Trimethylsilyl cyanide (TMSCN) is sensitive to moisture. Use freshly opened or distilled TMSCN. For solid cyanide salts like NaCN or KCN, ensure they are dry and finely powdered to maximize reactivity.
Insufficient activation of the carbonyl group In the absence of an amine (as in a direct cyanohydrin formation), a Lewis acid catalyst (e.g., ZnI₂, Yb(OTf)₃) can be used to activate the ketone carbonyl towards nucleophilic attack by the cyanide.
Low reaction temperature While it is important to avoid high temperatures, the reaction may be too slow at very low temperatures. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.

Problem 2: Formation of a stable cyanohydrin that is difficult to convert to the nitrile.

Possible CauseRecommended Solution
Inappropriate dehydrating agent Strong acids used for dehydration can cause ring-opening of the oxetane. Consider using milder dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures.[4]
Unfavorable equilibrium The formation of the cyanohydrin can be reversible. Driving the reaction towards the nitrile can be achieved by removing water, for example, by using a Dean-Stark apparatus if the reaction conditions allow.

Problem 3: Formation of an aminonitrile as a major byproduct.

Possible CauseRecommended Solution
Presence of ammonia or primary/secondary amines If your reaction is intended to be a direct cyanation and you are observing aminonitrile formation, it indicates the presence of an amine source. This can happen if ammonia is used as a solvent or if the starting materials are contaminated. The Strecker synthesis intentionally uses an amine to form an aminonitrile.[5][6][7][8][9]
Undesired Strecker reaction If you are performing a Strecker synthesis but wish to obtain the simple nitrile, the amino group of the resulting α-aminonitrile needs to be removed. This can be a complex transformation and it is often easier to choose a different synthetic route if the simple nitrile is the desired product.
Route 2: Synthesis from 3-Hydroxyoxetane

This route involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide salt.

start 3-Hydroxyoxetane step1 Activation of Hydroxyl Group (e.g., Tosylation) start->step1 TsCl, Base step2 Formation of 3-(Tosyloxy)oxetane step1->step2 step3 Nucleophilic Substitution with Cyanide step2->step3 NaCN or KCN product This compound step3->product

Caption: A typical workflow for the synthesis of this compound from 3-Hydroxyoxetane.

Problem 1: Low yield in the activation of the hydroxyl group (e.g., tosylation).

Possible CauseRecommended Solution
Incomplete reaction Ensure that the base used (e.g., pyridine, triethylamine, or aqueous NaOH) is of good quality and used in sufficient stoichiometric excess to neutralize the generated acid (e.g., HCl from TsCl).[10] The reaction should be monitored by TLC until the starting material is consumed.
Side reactions The tosylating agent can react with other nucleophiles present. Ensure that the solvent is dry and that the reaction is performed under an inert atmosphere to prevent reaction with water.
Degradation of the product The tosylate can be unstable, especially at elevated temperatures. It is recommended to perform the reaction at low temperatures (e.g., 0 °C) and to use the crude tosylate in the next step without extensive purification.[10]

Problem 2: Low yield in the nucleophilic substitution step.

Possible CauseRecommended Solution
Poor leaving group While tosylates are generally good leaving groups, you could consider using a more reactive leaving group such as a mesylate or a triflate.
Low reactivity of the cyanide nucleophile The cyanide salt (NaCN or KCN) should be finely powdered and the reaction should be carried out in a suitable polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also improve the reaction rate.[11][12][13][14][15]
Elimination side reaction The basicity of the cyanide ion can promote elimination to form an oxetene intermediate, which is unstable. To minimize this, use the minimum effective reaction temperature and consider using a less basic cyanide source or a milder catalyst system, such as a copper-catalyzed cyanation.[16][17]
Ring-opening As mentioned in the FAQs, the oxetane ring is susceptible to opening. This can be a significant issue in the presence of a good nucleophile like cyanide. Using milder reaction conditions, such as lower temperatures and shorter reaction times, can help to minimize this side reaction.

Problem 3: Difficulty in purifying the final product.

Possible CauseRecommended Solution
Presence of unreacted starting materials If the reaction has not gone to completion, you may have a mixture of the product and the starting tosylate or halide. Optimize the reaction conditions to drive the reaction to completion. Purification can be attempted by column chromatography on silica gel.
Formation of byproducts Ring-opened products or elimination products can be difficult to separate from the desired product due to similar polarities. Careful column chromatography with a suitable solvent system is often necessary. Distillation under reduced pressure can also be an effective purification method for this relatively volatile compound.

Experimental Protocols

The following are representative, non-optimized protocols that can serve as a starting point for your experiments.

Protocol 1: Synthesis of 3-(Tosyloxy)oxetane from 3-Hydroxyoxetane
  • To a stirred solution of 3-hydroxyoxetane (1.0 eq) in water and diethyl ether at 0 °C, add p-toluenesulfonyl chloride (1.2 eq).

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(tosyloxy)oxetane. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound from 3-(Tosyloxy)oxetane
  • To a solution of crude 3-(tosyloxy)oxetane (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

References

Stability of oxetane ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows for common experimental challenges related to the stability of the oxetane ring. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring compared to other cyclic ethers?

The stability of the oxetane ring is intermediate between that of highly strained oxiranes (epoxides) and the relatively stable tetrahydrofuran (THF) ring.[1] The ring strain of oxetane is significant (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions under certain conditions, yet stable enough to be a valuable motif in medicinal chemistry.[2][3] Unlike the readily opened oxirane ring, oxetane hydrolysis is about three times less facile.[4]

Key factors influencing its stability include:

  • Substitution Pattern: This is arguably the most critical factor. 3,3-disubstituted oxetanes are significantly more stable than other substitution patterns.[5][6] The substituents sterically hinder the trajectory of an external nucleophile's attack on the C–O σ* antibonding orbital.[6]

  • Electronic Effects: Electron-donating groups at the C2 position can destabilize the ring.[6]

  • Intramolecular Nucleophiles: The presence of a nearby functional group that can act as a nucleophile (e.g., an alcohol or amine) can lead to intramolecular ring-opening, particularly under acidic conditions.[5][6][7]

Q2: My oxetane-containing compound is decomposing. Is it the acid or the base in my reaction?

While every case is context-dependent, the anecdotal instability of oxetanes is most often associated with acidic conditions .[6] The oxetane ring is generally considered stable under a wide range of basic conditions.[1][8]

  • Under Acidic Conditions: The ring is prone to cleavage.[2][5] The reaction is typically initiated by a Brønsted or Lewis acid, which activates the ring by protonating the oxygen atom.[4][9] This makes the ring susceptible to attack by even weak nucleophiles. Strong acids, in particular, can facilitate the formation of unwanted byproducts, which is a primary limitation in their use.[1]

  • Under Basic Conditions: The oxetane ring is remarkably resilient. Ring-opening by strong nucleophiles under basic conditions is typically very slow and often requires elevated temperatures or the presence of a Lewis acid to proceed.[8] Many synthetic transformations, such as ester hydrolysis, are preferentially carried out under basic conditions to preserve the oxetane core.[1]

Q3: I am trying to perform a reaction on a side chain. What common reagents should I be cautious with?

Caution is warranted with reagents that are strongly acidic or generate acidic byproducts. Below is a summary table compiled from experimental observations.

Reagent ClassCondition/ReagentOxetane Ring Stability & Key ConsiderationsSource(s)
Strong Acids Concentrated HCl, H₂SO₄, TsOH (catalytic)High Risk. Often leads to decomposition and ring-opening. Problematic for both mono- and 3,3-disubstituted oxetanes.[1][5][8][10][1][5][8][10]
Lewis Acids BF₃·OEt₂, In(OTf)₃, Al(C₆F₅)₃High Risk. Potent activators for ring-opening reactions. Used intentionally for cleavage but problematic if stability is desired.[11][12][13][11][12][13]
Reducing Agents LiAlH₄ (LAH)Moderate Risk. Can cause decomposition at temperatures > 0 °C. Successful reductions are often performed at low temperatures (e.g., -30 to -10 °C). 3,3-disubstituted rings are more resistant.[1][8][10][1][8][10]
Reducing Agents NaBH₄Generally Safe. Considered a milder and often more successful alternative to LAH for reductions on oxetane-containing molecules.[1][5][1][5]
Bases NaOH, KOH, Hunig's base (DIPEA)Generally Safe. The ring is highly tolerant of basic conditions, which are preferred for many transformations like esterification and hydrolysis.[1][1]
Organometallics Grignard reagents, OrganolithiumsGenerally Safe. Typically require elevated temperatures and/or Lewis acid co-catalysts to induce ring-opening.[8][8]
Hydrogenation H₂, Pd/CGenerally Safe. The oxetane ring is stable to standard catalytic hydrogenation conditions.[1][5][1][5]
Troubleshooting Guides
Issue 1: Unexpected Ring-Opening or Isomerization Under "Mild" Acidic Conditions

Scenario: "I'm performing a Boc-deprotection using TFA in DCM, and I'm seeing significant decomposition of my 3,3-disubstituted oxetane. I thought this substitution pattern was supposed to be stable?"

Analysis: While 3,3-disubstitution provides enhanced stability, it is not a guarantee against decomposition, especially with concentrated or strong acids.[5][10] The general rule that 3,3-disubstituted oxetanes are stable down to pH 1 applies to aqueous, dilute conditions, not necessarily to concentrated organic acid solutions.[8] Furthermore, some oxetane structures, such as certain oxetane-carboxylic acids, are intrinsically unstable and can isomerize to lactones even upon storage at room temperature or with gentle heating, without any external catalyst.[12][14]

Troubleshooting Workflow:

A troubleshooting decision tree.

Experimental Protocols:

  • Protocol 1: Acetic Acid Boc Deprotection

    • Dissolve the Boc-protected substrate in glacial acetic acid (e.g., 0.1 M concentration).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LCMS every 30-60 minutes. The reaction may be significantly slower than with TFA.

    • Upon completion, carefully remove the acetic acid under reduced pressure (co-evaporation with toluene may be necessary).

    • Immediately process the crude material, as residual acid can still cause degradation over time.

  • Protocol 2: Low-Temperature Reaction

    • Dissolve the substrate in the chosen solvent (e.g., DCM).

    • Cool the solution to 0 °C or -20 °C using an ice or ice/salt bath.

    • Add the acid (e.g., TFA) dropwise to the cooled solution.

    • Maintain the low temperature and monitor the reaction closely.

    • Upon completion, quench the reaction at low temperature by adding a cooled basic solution (e.g., saturated NaHCO₃).

    • Allow the mixture to warm to room temperature before extraction.

Issue 2: Ring-Opening During Nucleophilic Attack

Scenario: "I am attempting to open my oxetane ring with an amine nucleophile under neutral conditions, but the reaction is not proceeding, even with heating. When I add a Lewis acid, I get a complex mixture of products."

Analysis: Oxetanes are not as reactive as epoxides, and their ring-opening generally requires activation.[4] Strong nucleophiles under basic or neutral conditions are often ineffective.[8] The key is to activate the oxetane oxygen, making it a better leaving group. While strong Lewis acids can achieve this, they can also lead to side reactions. Lanthanide triflates have emerged as excellent, mild catalysts for this transformation, promoting highly regioselective ring-opening.[8]

Acid-Catalyzed Ring-Opening Mechanism:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A Oxetane C Protonated Oxetane (Activated) A->C + H⁺ A->C B H-A (Acid) E Ring-Opened Intermediate C->E SN2 Attack C->E D Nu⁻ (Nucleophile) F 1,3-Substituted Product E->F - H⁺ E->F

Mechanism of acid-catalyzed oxetane ring-opening.

Experimental Protocol:

  • Protocol 3: Lanthanide-Catalyzed Aminolysis of Oxetane

    • To a solution of the oxetane (1.0 eq) in a suitable solvent (e.g., MeCN or DCM), add the amine nucleophile (1.1 - 1.5 eq).

    • Add a catalytic amount of a lanthanide triflate, such as Yb(OTf)₃ or Gd(OTf)₃ (5-10 mol%).

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LCMS. Reactions are often complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous basic solution (e.g., NaHCO₃) to remove the catalyst.

    • Dry the organic layer, concentrate, and purify the resulting 1,3-amino alcohol by column chromatography.

References

Technical Support Center: Overcoming Scale-Up Challenges in Oxetane-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Oxetane-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the bench to a larger scale. As a key building block in modern medicinal chemistry, the successful and robust synthesis of this compound is paramount. However, the inherent characteristics of the oxetane ring present unique challenges, particularly during scale-up.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights. Our goal is to empower you to anticipate and resolve common issues, ensuring a safe, efficient, and scalable manufacturing process.

Section 1: Overview of Synthetic Strategies for Scale-Up

The synthesis of this compound can be approached from several precursors. The choice of route often depends on the cost of starting materials, available equipment, and desired purity profile. At scale, the most critical factor is often the robustness of the ring-formation step, as the four-membered ether is susceptible to strain-induced side reactions.[1]

Two primary and scalable strategies involve:

  • Intramolecular Cyclization (Williamson Etherification): This is the most established method, typically starting from a 1,3-diol and proceeding via a halohydrin or sulfonate ester intermediate.[2]

  • Functionalization of Oxetan-3-one: This route leverages the commercially available ketone to introduce the cyano group, often via a Strecker-type synthesis.[3]

Below is a generalized workflow comparing these approaches.

Synthetic_Routes cluster_0 Route A: Intramolecular Cyclization cluster_1 Route B: From Oxetan-3-one A1 1,3-Diol Precursor A2 Activation (e.g., Tosylation) A1->A2 A3 Intramolecular Cyclization (Base) A2->A3 A4 Oxetane Intermediate A3->A4 A5 Cyanation A4->A5 Final_Product This compound A5->Final_Product B1 Oxetan-3-one B2 Strecker Synthesis (e.g., TMSCN, Amine) B1->B2 B3 Intermediate Adduct B2->B3 B4 Hydrolysis/Elimination B3->B4 B4->Final_Product

Caption: High-level comparison of primary synthetic routes to this compound.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Scenario 1: Low Yields in the Williamson Etherification Ring Closure

Question: "We successfully synthesized our 3-substituted-3-(hydroxymethyl)oxetane precursor on a gram scale with an 85% yield for the cyclization step using NaH. Upon scaling to 10 kg, our yield has dropped to 50-55%, with significant impurities. What are the likely causes?"

Answer: This is a classic scale-up challenge. The drop in yield is likely due to a combination of factors related to thermal management, mixing, and reaction kinetics.

  • Causality - Thermal Control: The reaction of a strong base like sodium hydride (NaH) with the alcohol is highly exothermic. In a large reactor, inefficient heat dissipation can create localized "hot spots." These elevated temperatures can promote side reactions, primarily E2 elimination to form an undesired olefin, instead of the desired SN2 cyclization.

  • Causality - Mixing and Dosing: On a small scale, reagents are mixed almost instantaneously. In a large reactor, the rate of addition of the base becomes critical. If the base is added too quickly, localized high concentrations can favor side reactions. Slow, controlled dosing is essential.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: While NaH is effective, potassium tert-butoxide (KOtBu) can sometimes offer better results in these cyclizations, leading to improved yields compared to solution-based protocols.[2][4] Consider running a small-scale trial with KOtBu.

    • Optimize Dosing and Temperature: Implement a slow, subsurface addition of your base solution/slurry while maintaining a consistent internal temperature. Define a strict temperature range (e.g., 0-10 °C) and do not allow the reaction to exotherm beyond this.

    • Solvent Choice: Ensure your solvent is rigorously anhydrous. The presence of water will consume the base and generate heat, exacerbating control issues.

    • Leaving Group: While less common, if elimination is the primary issue, consider switching from a tosylate to a mesylate or a halide (bromide/iodide), as the leaving group ability can influence the SN2/E2 competition.

Parameter Lab Scale (100g) Pilot Scale (10kg) Recommended Action for Scale-Up
Base Addition Manual, rapid additionSlow, controlled pump additionProfile the addition rate; start at 5% of total volume per hour.
Temperature Ice bath, stable at 0°CJacket cooling, potential for >15°C exothermIncrease coolant flow; ensure reactor is rated for the thermal load.
Mixing High RPM magnetic stirLower RPM impellerModel the mixing efficiency; ensure no unstirred zones.
Impurity Profile <5% elimination byproduct20-30% elimination byproductCharacterize the byproduct to confirm its structure.
Scenario 2: Product Degradation and Ring Instability

Question: "During workup and purification, we are seeing a new, more polar impurity by HPLC, and our mass balance is low. We suspect the oxetane ring is opening. How can we prevent this?"

Answer: Your suspicion is almost certainly correct. The oxetane ring is highly susceptible to ring-opening under acidic conditions due to its inherent strain of approximately 25.5 kcal/mol.[1][3] Even mild or unintentional exposure to acid can be detrimental.

  • Causality - Acidic Hydrolysis: The most common cause of degradation is exposure to acid, which protonates the ether oxygen, making the ring an excellent electrophile for nucleophilic attack by water or other nucleophiles present. This is a well-documented limitation for oxetanes.[3]

  • Troubleshooting Steps:

    • Strict pH Control: Maintain basic or neutral conditions throughout the entire process, including the aqueous quench, extractions, and any subsequent steps. Use a pH meter to monitor all aqueous phases. A basic hydrolysis or workup is often the safest approach.[3]

    • Avoid Acidic Reagents: Scrutinize all reagents used. For example, if removing a protecting group, avoid strongly acidic methods like TFA or HCl. Opt for conditions tolerant of the oxetane core.

    • Purification Method: If using silica gel chromatography (for smaller scales), be aware that standard silica gel is slightly acidic. Consider neutralizing the silica with a triethylamine-hexane wash before use or using alternative media like alumina. For large-scale purification, crystallization is preferred to avoid this issue entirely.

Caption: Acid-catalyzed ring-opening of the oxetane core.

Scenario 3: Crystallization and Isolation Difficulties

Question: "Our product oils out during crystallization, and the isolated material is off-spec for purity. How can we develop a robust crystallization protocol?"

Answer: Developing a scalable crystallization process requires a systematic approach. "Oiling out" suggests that the product's solubility is too high in the chosen solvent system at the crystallization temperature, or that impurities are inhibiting nucleation.

  • Causality - Solubility and Impurities: The presence of even small amounts of impurities can act as eutectic melting point depressants, making crystallization difficult. The solvent system must be chosen to provide a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic screen of anti-solvents. Common choices for moderately polar compounds like this compound include isopropanol/heptane, ethyl acetate/hexane, or toluene/heptane systems.

    • Controlled Cooling: Implement a slow, linear cooling ramp. Crash cooling is a common cause of oiling out and poor crystal formation at scale. A typical ramp might be 10-20 °C per hour.

    • Seeding: Develop a seeding strategy. Adding a small quantity of pure crystalline material at the point of supersaturation provides a template for crystal growth, preventing oiling and often leading to a more uniform particle size.

    • Purity of Input Stream: Ensure the material going into the crystallization is of sufficient purity. Sometimes an extra carbon treatment or a quick filtration step before crystallization can remove critical impurities that inhibit the process. The principles of fractional crystallization, which rely on differences in solubility and crystal lattice packing between diastereomers or impurities, can be highly effective.[5][6]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical process safety considerations for this synthesis?

    • A1: Several intermediates require careful handling. For instance, 3-(bromomethyl)this compound is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[7] Related bromomethyl compounds can be powerful lachrymators and may be unstable, requiring refrigerated storage.[8] Always conduct a thorough process safety review before any scale-up operation, paying close attention to thermal hazard evaluation for exothermic steps and ensuring adequate ventilation and personal protective equipment (PPE).[9]

  • Q2: Which analytical methods are essential for in-process control (IPC) and final product release?

    • A2: A robust analytical package is crucial for quality control.[10] For IPC, HPLC is invaluable for monitoring reaction completion and impurity formation. For final product release, a full panel should include:

      • HPLC: To determine purity and quantify impurities.

      • NMR (¹H and ¹³C): To confirm the structure and identity.

      • GC: To measure residual solvent content.

      • Karl Fischer Titration: To determine water content.

      • LC-MS: To identify unknown impurities.[11][12]

  • Q3: What are the recommended storage conditions for this compound and its key intermediates?

    • A3: Given the reactivity of related compounds, intermediates like 3-(bromomethyl)this compound should be stored under refrigerated conditions.[7] The final product, this compound, should be stored in a cool, dry place away from strong acids. Storing under an inert atmosphere (nitrogen or argon) is good practice to prevent moisture uptake and potential long-term degradation.

Section 4: Experimental Protocol Example

This section provides a representative, scalable protocol for the synthesis of an oxetane intermediate via Williamson etherification. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and equipment.

Protocol: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane

  • Reactor Setup: Charge a 50 L jacketed glass reactor with 2,2-bis(hydroxymethyl)propane (1.0 kg, 1 equiv.), pyridine (3.0 L), and dichloromethane (15 L).

  • Cooling: Cool the reactor contents to 0-5 °C with agitation.

  • Reagent Addition: Prepare a solution of p-toluenesulfonyl chloride (1.8 kg, 0.95 equiv.) in dichloromethane (5 L). Add this solution to the reactor via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting diol by TLC or HPLC.

  • Cyclization: In a separate 100 L reactor, prepare a slurry of sodium hydroxide (1.2 kg, 3 equiv.) in water (10 L) and cool to 10 °C. Transfer the reaction mixture from step 4 to the caustic solution, maintaining the temperature below 20 °C.

  • Ring Closure: Heat the biphasic mixture to 35-40 °C and stir vigorously for 8-12 hours until the tosylated intermediate is consumed (monitor by HPLC).

  • Workup: Cool the mixture to 20 °C. Separate the organic layer. Wash the organic layer with 2M HCl (2 x 5 L) followed by saturated sodium bicarbonate solution (1 x 5 L) and brine (1 x 5 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield the pure 3-methyl-3-(tosyloxymethyl)oxetane.

References

Technical Support Center: Oxetane-3-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Oxetane-3-carbonitrile (CAS 1420800-16-3). This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, detailed protocols, and robust troubleshooting for isolating this valuable building block with high purity.

As Senior Application Scientists, we understand that the success of your synthesis hinges on the purity of your materials. The unique structure of this compound—a strained four-membered ether ring coupled with a polar nitrile group—presents specific challenges and opportunities in purification. This guide explains the causality behind our recommended procedures to ensure you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I must consider for purification?

A1: Understanding the physicochemical properties is the foundation for selecting a purification strategy. This compound is a polar liquid. Its high predicted boiling point is the most critical factor, indicating that atmospheric distillation is not feasible due to the risk of thermal decomposition.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for PurificationSource(s)
CAS Number 1420800-16-3For identification and safety data retrieval.[1][2]
Molecular Formula C₄H₅NOLow molecular weight.[2][3]
Molecular Weight 83.09 g/mol Affects diffusion rates and elution in chromatography.[2][3][4]
Appearance Colorless to light yellow liquidA change in color (e.g., darkening) may indicate decomposition.[2]
Boiling Point 193.8 ± 33.0 °C (Predicted at 760 mmHg)Crucial: High boiling point necessitates vacuum distillation to prevent decomposition.[2]
Density 1.08 ± 0.1 g/cm³ (Predicted)Similar to water; useful for phase separations if applicable.[2]
Storage Store sealed, dry, under -20°C.Indicates potential for instability or reactivity at room temperature over time.[2][5]

Q2: What are the most likely impurities in crude this compound?

A2: Impurities typically originate from the synthetic route. While specific impurities depend on the exact reagents used, they generally fall into three categories:

  • Unreacted Starting Materials: For instance, if synthesized from 3-bromo-oxetane and a cyanide source, residual starting materials may persist.

  • Side-Reaction Products: The strained oxetane ring can be susceptible to ring-opening, especially under harsh acidic or basic conditions, leading to diol or polymer-like byproducts.[6][7] Self-condensation of nitrile-containing precursors is also a possibility.[8]

  • Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, DMSO) or reagents from the synthesis and workup.

Q3: Which purification method—distillation or chromatography—is better for this compound?

A3: The choice depends on the impurity profile, the scale of your reaction, and the required final purity.

  • Vacuum Distillation is ideal for large-scale purification (>5-10 g) when impurities have significantly different boiling points. For example, removing high-boiling polymeric impurities or non-volatile salts.

  • Flash Column Chromatography is superior for removing impurities with similar boiling points but different polarities (e.g., synthetic side-products). It is highly effective for achieving >99% purity on small to medium scales (<10-20 g).

Q4: How stable is the oxetane ring during purification? What should I avoid?

A4: While the oxetane ring is more stable than an epoxide, it is still strained and susceptible to ring-opening under certain conditions.[9]

  • Avoid Strong Acids: The ether oxygen can be protonated by strong acids, initiating nucleophilic attack and ring cleavage. Standard silica gel for chromatography is slightly acidic and generally tolerated, but prolonged exposure or the use of acidic eluents should be avoided if decomposition is observed.[6]

  • Avoid High Temperatures: As noted, the high boiling point at atmospheric pressure makes thermal decomposition a significant risk. Always use the lowest possible temperature by applying a deep vacuum during distillation.[10]

  • Basic conditions are generally better tolerated than acidic ones.[6]

Purification Method Selection Workflow

This diagram provides a logical pathway for choosing the optimal purification strategy.

G start Start: Crude This compound check_impurities Analyze crude material (GC-MS, NMR) start->check_impurities distillation_path Are major impurities non-volatile or have >30°C BP difference? check_impurities->distillation_path Yes chromatography_path Are impurities structurally similar isomers or have close BPs? check_impurities->chromatography_path No distillation_path->chromatography_path No distill Perform Vacuum Fractional Distillation distillation_path->distill Yes chromatography_path->distill No, but BP differs chromatography Perform Flash Column Chromatography chromatography_path->chromatography Yes end_pure Product >98% Pure distill->end_pure end_impure Product still impure distill->end_impure chromatography->end_pure chromatography->end_impure re_evaluate Consider sequential purification (Distill then Polish with Chromatography) end_impure->re_evaluate

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q: My final product purity is low after vacuum distillation. What are the likely causes?

A: This issue usually stems from one of three factors:

  • Insufficient Vacuum: If the vacuum is not deep enough, the distillation temperature will be too high, potentially causing decomposition or co-distillation of impurities. Solution: Ensure your vacuum pump is pulling down to <1 mmHg and that all joints in your glassware are perfectly sealed.

  • Inefficient Fractionating Column: A simple distillation setup may not be enough to separate close-boiling impurities. Solution: Use a Vigreux column or a packed column (e.g., with Raschig rings) to increase the number of theoretical plates and improve separation. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[11]

  • Distillation Rate Too Fast: Distilling too quickly disrupts the vapor-liquid equilibrium within the column, ruining the separation. Solution: Heat the distillation pot slowly and gently. Aim for a collection rate of about 1-2 drops per second.

Q: I'm observing significant tailing or poor separation during flash column chromatography. How can I fix this?

A: Tailing is a common problem, especially with polar compounds like this compound.

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing your compound to move too quickly without proper partitioning, or too low, causing strong, irreversible binding. Solution: The key is to find a solvent system where your product has an Rf value of ~0.3 on TLC. Start with a non-polar solvent like Hexane or Heptane and gradually add a more polar solvent like Ethyl Acetate or Diethyl Ether.[12]

  • Sample Overloading: Loading too much crude material onto the column is a primary cause of poor separation. Solution: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.[13]

  • Sample Insolubility: If the sample is not fully dissolved in the loading solvent, it will precipitate at the top of the column and streak down, causing tailing. Solution: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate). Alternatively, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

Q: My product appears to be decomposing on the silica gel column. What can I do?

A: This suggests your compound is sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica: The acidity of the silica can be neutralized. Solution: Prepare a slurry of your silica gel in the starting eluent and add ~1% triethylamine (or another volatile base) by volume. Let it stir for 15-20 minutes before packing the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic medium. Solution: Alumina (neutral or basic grade) is a good alternative to silica gel for acid-sensitive compounds.[13]

Chromatography Troubleshooting Flowchart

G start Problem: Poor Separation or Tailing in Column check_rf Is Rf on TLC ~0.3 in eluent? start->check_rf adjust_solvent Adjust eluent polarity. Increase polar component if Rf is too low; decrease if too high. check_rf->adjust_solvent No check_loading Was column overloaded? (Sample > 1-2% of silica mass) check_rf->check_loading Yes solution Improved Separation adjust_solvent->solution reduce_load Reduce sample load. Use larger column or split into multiple runs. check_loading->reduce_load Yes check_acidity Is there evidence of decomposition (streaking, new spots)? check_loading->check_acidity No reduce_load->solution deactivate_silica Neutralize silica with 1% Et3N or switch to neutral Alumina. check_acidity->deactivate_silica Yes check_acidity->solution No, problem solved deactivate_silica->solution

Caption: Flowchart for troubleshooting common chromatography issues.

Detailed Experimental Protocols

Safety First: this compound is classified as toxic if swallowed, inhaled, or in contact with skin.[1] Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[1]

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is best for purifying >5 g of material where impurities are non-volatile or have significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask (distillation pot), a Vigreux column (10-20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Vacuum Sealing: Lightly grease all glass joints with vacuum grease to ensure a tight seal. Connect the apparatus to a cold trap and a high-vacuum pump.

  • Charging the Flask: Charge the distillation pot with the crude this compound (no more than 2/3 full) and a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system. A pressure of <1 mmHg is recommended to lower the boiling point significantly.

  • Heating: Once a stable vacuum is achieved, gently heat the distillation pot using a heating mantle.

  • Fraction Collection:

    • Observe the temperature as the vapor rises through the Vigreux column.

    • Collect any low-boiling impurities (forerun) in a separate flask.

    • When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A sharp drop or rise indicates the product has finished distilling or a higher-boiling impurity is beginning to come over. Stop the collection at this point.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for achieving high purity on scales up to ~20 g, especially for removing impurities with similar boiling points.

Methodology:

  • Solvent System Selection:

    • Dissolve a tiny amount of crude material and spot it on a TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexane).

    • The ideal system will give the product an Rf value of approximately 0.3, with good separation from all impurities.[12]

  • Column Packing:

    • Select a column of appropriate size (e.g., for 1 g of crude, use a column that holds ~50-100 g of silica gel).

    • Fill the column with the non-polar solvent (e.g., Hexane).

    • Prepare a slurry of silica gel in the same non-polar solvent and pour it into the column.

    • Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a low-boiling solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of your crude material) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.

    • Gently add this powder to the top of the packed column.

  • Elution:

    • Carefully add your pre-determined eluent to the column.

    • Apply positive pressure (using a bulb or regulated air/nitrogen line) to push the solvent through the column at a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable four-membered heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during key synthetic procedures.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues that may arise during the synthesis of substituted oxetanes. Each entry outlines a common problem, its probable causes, and actionable solutions grounded in mechanistic principles.

Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for oxetane synthesis.[1][2][3] However, its success is often contingent on managing selectivity and preventing unwanted photoreactions.

Question 1: My Paternò-Büchi reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Probable Causes:

  • Biradical Stability: The regioselectivity of the Paternò-Büchi reaction is often governed by the formation of the more stable biradical intermediate.[1][4] However, this is not always the determining factor.

  • Substituent Effects: The electronic and steric properties of substituents on both the carbonyl compound and the alkene can significantly influence the regiochemical outcome.[1][5]

  • Reaction Temperature: Temperature can affect the relative rates of the competing pathways, thereby influencing the product ratio.[1][5]

Solutions & Scientific Rationale:

  • Substituent Modification: If synthetically feasible, modifying the substituents on the alkene or carbonyl partner can direct the reaction towards the desired regioisomer. For instance, electron-donating groups on the alkene can stabilize an adjacent radical, influencing the initial C-O bond formation.

  • Temperature Optimization: Systematically varying the reaction temperature can favor one regioisomeric pathway over another. Lower temperatures often enhance selectivity by amplifying small differences in activation energies.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate biradical and the transition states leading to the different regioisomers. Experiment with a range of solvents with varying polarities.

Intramolecular Cyclization of 1,3-Diols (Williamson Ether Synthesis)

The intramolecular Williamson etherification of 1,3-diols is a fundamental and widely used method for constructing the oxetane ring.[6][7][8][9] This approach involves the formation of a C-O bond via an intramolecular SN2 reaction.

Question 2: I am observing low yields and the formation of elimination byproducts during the cyclization of my 1,3-diol. What is going wrong?

Probable Causes:

  • Competing Elimination (Grob Fragmentation): The halo-alkoxide intermediate can undergo fragmentation to form an aldehyde and an alkene, a significant side reaction that reduces the yield of the desired oxetane.[6]

  • Steric Hindrance: Sterically demanding substituents on the 1,3-diol backbone can hinder the intramolecular SN2 cyclization, making elimination more competitive.

  • Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too strong or too concentrated can favor elimination over substitution.

Solutions & Scientific Rationale:

  • Choice of Leaving Group: Employ a good leaving group on the primary or secondary alcohol to facilitate the SN2 displacement. Tosylates (Ts) and mesylates (Ms) are commonly used and are often more effective than halides.

  • Milder Base and Controlled Conditions: Use a milder base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), and add it slowly at a controlled temperature (e.g., 0 °C to room temperature) to minimize elimination.[6][10]

  • One-Pot Procedures: Consider a one-pot protocol where the primary alcohol is converted to an iodide in situ followed by base-mediated cyclization. This can minimize the handling of sensitive intermediates.[6]

Condition Primary Side Reaction Rationale
Strong, bulky base (e.g., LDA)E2 EliminationFavors proton abstraction leading to fragmentation.
High reaction temperatureElimination & DecompositionProvides energy to overcome the activation barrier for elimination pathways.
Poor leaving group (e.g., -OH)No reaction or decompositionThe hydroxyl group is a poor leaving group and requires activation.
Synthesis from Epoxides and Sulfur Ylides

The reaction of epoxides with sulfur ylides, such as dimethyloxosulfonium methylide, provides an efficient route to oxetanes via ring expansion.[11][12][13]

Question 3: My reaction of an epoxide with a sulfur ylide is yielding significant amounts of the corresponding tetrahydrofuran (THF). How can I prevent this over-expansion?

Probable Causes:

  • Excess Ylide: Using a large excess of the sulfur ylide can lead to a subsequent reaction with the initially formed oxetane, resulting in ring expansion to a tetrahydrofuran.[11]

  • Elevated Temperatures: Harsh reaction conditions, particularly high temperatures, can promote the further reaction of the oxetane product.[11]

  • Ylide Stability and Reactivity: The stability and reactivity of the sulfur ylide play a crucial role. More reactive ylides may be less selective.[14][15][16][17]

Solutions & Scientific Rationale:

  • Stoichiometric Control of the Ylide: Carefully control the stoichiometry of the sulfur ylide. Use a minimal excess (e.g., 1.1-1.5 equivalents) to drive the initial reaction to completion without promoting the secondary ring expansion.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway leading to the tetrahydrofuran.

  • Choice of Sulfur Ylide: Sulfoxonium ylides are generally more stable and less reactive than sulfonium ylides.[17] Using a sulfoxonium ylide can provide greater control and reduce the likelihood of over-expansion.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis and stability of substituted oxetanes.

Question 4: What are the general stability considerations for substituted oxetanes, particularly under acidic and basic conditions?

Answer: Substituted oxetanes are strained four-membered rings and are susceptible to ring-opening reactions, especially under acidic conditions.[18][19][20] Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to their monosubstituted counterparts.[20][21] Under strongly acidic conditions, protonation of the ether oxygen facilitates nucleophilic attack, leading to ring cleavage.[18][19] They are generally more stable under basic conditions, although strong nucleophiles can induce ring-opening.[21]

Question 5: Can polymerization be a significant side reaction during oxetane synthesis?

Answer: Yes, polymerization can be a problematic side reaction, particularly in the presence of cationic initiators or strong acids which can trigger cationic ring-opening polymerization (CROP).[22][23][24][25] This is especially relevant during purification by silica gel chromatography if the silica is acidic. To mitigate this, it is advisable to use deactivated or basic-washed silica gel for purification and to avoid strongly acidic conditions during workup.

Question 6: How can I effectively purify my substituted oxetane from unreacted starting materials and side products?

Answer: Purification of substituted oxetanes typically involves standard techniques such as column chromatography and distillation.

  • Column Chromatography: Use a deactivated stationary phase (e.g., neutral or basic alumina, or triethylamine-treated silica gel) to prevent acid-catalyzed ring-opening or polymerization.

  • Distillation: For volatile oxetanes, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the oxetane is a solid, recrystallization from an appropriate solvent system can provide highly pure material.

III. Visualizing Reaction Pathways

The following diagrams illustrate key reaction mechanisms and potential side reactions discussed in this guide.

Paterno_Buchi_Mechanism cluster_start Starting Materials cluster_reaction Photochemical Excitation & Addition cluster_products Products Carbonyl R2C=O Excited_Carbonyl R2C=O* Carbonyl->Excited_Carbonyl Alkene R'2C=CR'2 Biradical Biradical Intermediate Oxetane Desired Oxetane Biradical->Oxetane Ring Closure Regioisomer Regioisomeric Oxetane Biradical->Regioisomer Alternative Ring Closure Excited_CarbonylAlkene Excited_CarbonylAlkene Excited_CarbonylAlkene->Biradical [2+2] Cycloaddition

Williamson_Ether_Synthesis Diol 1,3-Diol Activated_Diol Activated Diol (e.g., Tosylate) Diol->Activated_Diol Activation (e.g., TsCl, Py) Alkoxide Alkoxide Intermediate Activated_Diol->Alkoxide Base (e.g., NaH) Oxetane Desired Oxetane Alkoxide->Oxetane Intramolecular SN2 Elimination Elimination Byproduct (Grob Fragmentation) Alkoxide->Elimination Side Reaction

Epoxide_Ring_Expansion Epoxide Epoxide Sulfur_Ylide Sulfur Ylide Betaine Betaine Intermediate Oxetane Desired Oxetane Betaine->Oxetane Ring Closure THF Tetrahydrofuran (Over-expansion) Oxetane->THF Excess Ylide / Heat EpoxideSulfur_Ylide EpoxideSulfur_Ylide EpoxideSulfur_Ylide->Betaine Nucleophilic Attack

IV. References

  • Regioselectivity in the Paternò-Büchi Reaction. Chinese Journal of Chemistry. 1

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. 22

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. 18

  • Regio and Diastereoselectivity in the Paternò–Büchi Reaction on Furan Derivatives. ScholarWorks@BGSU. 26

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. 11

  • Paterno buchi reaction. Slideshare. 2

  • Mechanism of Stereo- and Regioselectivity in the Paternò−Büchi Reaction of Furan Derivatives with Aromatic Carbonyl Compounds: Importance of the Conformational Distribution in the Intermediary Triplet 1,4-Diradicals. Journal of the American Chemical Society. 5

  • Regioselectivity in the Paternò-Büchi reaction. ResearchGate. 4

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 6

  • Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. 12

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. 13

  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. 23

  • Product Class 1: Sulfur Ylides. Science of Synthesis. 14

  • Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. 3

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. 24

  • Synthesis of Oxetanes. ResearchGate. 7

  • Sulfur Ylide Chemistry. Baran Lab. 15

  • Structure and stability of sulfur ylides. ResearchGate. 16

  • Organocatalytic Transformations from Sulfur Ylides. MDPI. 17

  • Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes. ResearchGate. 25

  • Oxetane in Polymer Science: Properties, Synthesis, and Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. 27

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 19

  • Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. Semantic Scholar. 8

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. 20

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. 28

  • Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. Journal of the American Chemical Society. 9

  • Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health. 29

  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. National Institutes of Health. 10

  • Oxetane Presentation.pptx. The Dong Group. 21

References

Technical Support Center: Navigating the Challenges of Oxetane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their work with the fascinating yet often challenging oxetane moiety. This guide is designed to provide practical, field-proven insights into overcoming the inherent low reactivity of oxetanes and to serve as a comprehensive resource for troubleshooting common experimental hurdles.

Introduction: The Oxetane Enigma - A Dichotomy of Stability and Reactivity

Oxetanes, four-membered cyclic ethers, present a unique paradox in chemical synthesis. While their significant ring strain (approximately 25.5 kcal/mol), comparable to that of highly reactive epoxides (27.3 kcal/mol), suggests a propensity for ring-opening reactions, they are often found to be surprisingly inert under conditions that readily cleave their three-membered counterparts.[1] This lower reactivity stems from a higher activation energy barrier for ring-opening, a consequence of a less strained transition state.[1]

However, this inherent stability, particularly in 3,3-disubstituted oxetanes which are sterically shielded from nucleophilic attack, makes them attractive motifs in medicinal chemistry. Their incorporation can enhance physicochemical properties such as solubility and metabolic stability. The key to unlocking the synthetic potential of oxetanes lies in understanding the principles of their activation and the nuances of their reactions with various nucleophiles. This guide will provide you with the knowledge and tools to harness the unique reactivity of this intriguing heterocyclic system.

Troubleshooting Guide: From Reluctant Reactions to Desired Products

This section addresses common issues encountered during oxetane-based syntheses in a question-and-answer format, providing not just solutions but also the underlying rationale.

Issue 1: My oxetane ring-opening reaction is not proceeding, or the conversion is very low.

  • Question: I'm trying to open a 2-aryloxetane with a weak nucleophile (e.g., an alcohol or an amine) under neutral conditions, but I'm only recovering my starting material. What's going wrong?

  • Answer: The low reactivity of the oxetane ring often requires activation to facilitate nucleophilic attack, especially with weak nucleophiles. Under neutral conditions, the LUMO of the C-O antibonding orbital is too high in energy for effective overlap with the HOMO of a weak nucleophile.

    • Solution: The introduction of a Lewis or Brønsted acid catalyst is essential. These acids coordinate to the oxygen atom of the oxetane, withdrawing electron density and lowering the energy of the C-O σ* orbital, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

    • Causality: Lewis acids, such as Al(C₆F₅)₃ or B(C₆F₅)₃, are highly effective in activating the oxetane ring.[2] Brønsted acids like HNTf₂ can also be employed to protonate the oxetane oxygen, achieving a similar activating effect.[3] The choice of acid and reaction conditions is critical and substrate-dependent.

Issue 2: My reaction is producing a mixture of regioisomers.

  • Question: I'm performing a Lewis acid-catalyzed ring-opening of an unsymmetrical oxetane, and I'm getting a mixture of products from the nucleophile attacking both the more and less substituted carbons. How can I control the regioselectivity?

  • Answer: The regioselectivity of oxetane ring-opening is a delicate balance of steric and electronic factors. In the presence of an acid catalyst, the reaction can proceed through a spectrum of mechanisms, from a pure Sₙ2-like pathway (attack at the less hindered carbon) to an Sₙ1-like pathway involving a partial or fully formed carbocation (attack at the more substituted carbon that can better stabilize a positive charge).

    • Solution & Causality:

      • For attack at the less substituted carbon (Sₙ2-like): Use strong, sterically unhindered nucleophiles under conditions that favor a concerted mechanism. Milder Lewis acids that coordinate to the oxygen without fully inducing C-O bond cleavage can favor this pathway.

      • For attack at the more substituted carbon (Sₙ1-like): This is favored with substrates that can form a stable carbocation (e.g., 2-aryl or 2-alkenyl oxetanes) and with weaker nucleophiles. Strong Lewis acids or Brønsted acids that can promote the formation of an oxonium ion intermediate, which can then open to a carbocation, will direct the nucleophile to the more substituted position. For instance, the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols using Al(C₆F₅)₃ proceeds via a zwitterionic intermediate formed after ring opening.[4]

Issue 3: I'm observing significant formation of byproducts, such as polymers or elimination products.

  • Question: When I try to activate my oxetane with a strong acid, I get a complex mixture of products, and I suspect polymerization. How can I avoid this?

  • Answer: The activation of oxetanes, particularly with strong acids, can lead to uncontrolled cationic ring-opening polymerization, where the opened oxetane acts as a nucleophile to attack another activated oxetane. Elimination reactions can also occur, especially with hindered bases.

    • Solution & Causality:

      • Control Catalyst Loading: Use a catalytic amount of the acid (typically 1-10 mol%). Higher loadings can lead to a high concentration of activated oxetane species, promoting polymerization.

      • Slow Addition of Reagents: In some cases, the slow addition of the oxetane and/or the nucleophile to the catalyst solution can maintain a low concentration of reactive intermediates and minimize side reactions. For example, in the reductive opening of oxetanes with hydrosilanes catalyzed by B(C₆F₅)₃, slow addition was found to be crucial to prevent over-reduction and decomposition.[5]

      • Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and suppress side reactions.

      • Choice of Base (for ring-closure to form oxetanes): To avoid elimination byproducts during Williamson etherification to form oxetanes, use a non-nucleophilic, sterically unhindered base. Sodium hydride (NaH) is often a good choice.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general-purpose Lewis acids for activating oxetanes?

    • A1: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) are excellent, highly active Lewis acids for oxetane ring-opening.[2][4] Other effective Lewis acids include TMSOTf, Yb(OTf)₃, and Sc(OTf)₃, particularly for reactions with weaker nucleophiles.[1] The choice will depend on the specific substrate and nucleophile.

  • Q2: Can I use weak nucleophiles like water or alcohols to open oxetanes?

    • A2: Yes, but acid catalysis is almost always necessary. The reaction of oxetan-3-ols with diols to form 1,4-dioxanes is a good example, where a Brønsted acid like HNTf₂ is used to catalyze the reaction.[3][6]

  • Q3: Are 3,3-disubstituted oxetanes completely unreactive?

    • A3: While they are significantly more stable than other oxetanes due to steric hindrance at the carbons adjacent to the oxygen, they are not completely unreactive. Intramolecular ring-opening reactions, where the nucleophile is tethered to the oxetane, can be effective. Also, strong Lewis acids can still activate them for reaction with potent nucleophiles.

  • Q4: I have an oxetane-carboxylic acid, and it seems to be decomposing upon storage. Why is this happening?

    • A4: Many oxetane-carboxylic acids are inherently unstable and can isomerize to form lactones, even at room temperature or upon gentle heating, without the need for an external catalyst. This is a crucial consideration for reaction planning and storage of these compounds.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring Opening of a 2-Aryloxetane with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a 2-aryloxetane with a primary or secondary amine, a reaction that is often challenging without proper activation.

  • Materials:

    • 2-Aryloxetane (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aryloxetane and anhydrous DCM.

    • Add the amine to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, prepare a stock solution of B(C₆F₅)₃ in anhydrous DCM.

    • Add the B(C₆F₅)₃ solution dropwise to the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Brønsted Acid-Catalyzed Intramolecular Ring Opening of an Oxetan-3-ol with a Tethered Diol

This protocol is adapted from the synthesis of 1,4-dioxanes from oxetan-3-ols and diols.[3][6]

  • Materials:

    • 3-Aryl-oxetan-3-ol bearing a tethered diol (1.0 equiv)

    • Bis(trifluoromethane)sulfonimide (HNTf₂) (10 mol%)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the oxetan-3-ol substrate and anhydrous DCE.

    • Add HNTf₂ to the solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCE (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting dioxane derivative by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Mechanism for Lewis Acid-Catalyzed Oxetane Ring Opening

Lewis_Acid_Catalysis cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack Oxetane Oxetane Activated_Complex Activated Oxetane [Oxetane-LA] Oxetane->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Ring_Opened_Product Ring-Opened Product Activated_Complex->Ring_Opened_Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Product Troubleshooting_Workflow Start Low Conversion in Oxetane Reaction Check_Activation Is an activating agent (Lewis/Brønsted Acid) used? Start->Check_Activation Add_Catalyst Add an appropriate acid catalyst Check_Activation->Add_Catalyst No Check_Catalyst_Activity Is the catalyst active? Check_Activation->Check_Catalyst_Activity Yes Success Reaction Successful Add_Catalyst->Success Increase_Catalyst_Loading Increase catalyst loading or try a stronger acid Check_Catalyst_Activity->Increase_Catalyst_Loading No Check_Nucleophile Is the nucleophile strong enough? Check_Catalyst_Activity->Check_Nucleophile Yes Increase_Catalyst_Loading->Success Use_Stronger_Nucleophile Consider a more potent nucleophile or different conditions Check_Nucleophile->Use_Stronger_Nucleophile No Check_Steric_Hindrance Is the oxetane sterically hindered? Check_Nucleophile->Check_Steric_Hindrance Yes Use_Stronger_Nucleophile->Success Increase_Temp Increase reaction temperature and/or reaction time Check_Steric_Hindrance->Increase_Temp Yes Check_Steric_Hindrance->Success No Increase_Temp->Success

References

Preventing polymerization of oxetane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxetane derivatives. As a Senior Application Scientist, I understand the unique challenges these versatile building blocks can present. Their inherent ring strain, which makes them valuable in synthesis, also renders them susceptible to unwanted polymerization. This guide is designed to provide you with field-proven insights and practical solutions to help you maintain the integrity of your oxetane-containing compounds throughout your experimental workflows.

Troubleshooting Guide: Preventing and Addressing Unwanted Polymerization

This section addresses specific issues you may encounter in the lab. The question-and-answer format provides direct solutions to common problems.

Q1: My oxetane-containing product unexpectedly polymerized during chromatographic purification on silica gel. What happened and how can I prevent this?

A1: This is a classic issue caused by the acidic nature of standard silica gel. Oxetanes are highly susceptible to Cationic Ring-Opening Polymerization (CROP), which is readily initiated by Brønsted or Lewis acids.[1][2] The silanol groups (Si-OH) on the surface of silica gel are sufficiently acidic to protonate the oxetane's oxygen atom, initiating polymerization and leading to yield loss or complete sample solidification on the column.

Root Cause Analysis & Solution Workflow:

G cluster_sol1_steps cluster_sol2_steps cluster_sol3_steps start Problem: Polymerization on Silica Gel cause Root Cause: Acidic Silanol Groups (Si-OH) on Silica Surface start->cause mechanism Mechanism: Cationic Ring-Opening Polymerization (CROP) cause->mechanism solution_title Preventative Solutions sol1 Option 1: Deactivate Silica Gel step1a Prepare a slurry of silica gel in your eluent system. sol1->step1a sol2 Option 2: Use Alternative Sorbent step2a Use neutral alumina. sol2->step2a sol3 Option 3: Non-Chromatographic Methods step3a Distillation (for volatile compounds) sol3->step3a step1b Add 1-2% triethylamine (Et3N) or ammonia solution. step1a->step1b step1c Equilibrate the column with this 'neutralized' eluent before loading. step1b->step1c step2b Consider Florisil® or Celite®. step2a->step2b step3b Crystallization step3a->step3b

Experimental Protocol: Deactivation of Silica Gel

  • Preparation: In a fume hood, prepare a slurry of silica gel in your desired non-acidic mobile phase (e.g., hexanes/ethyl acetate).

  • Neutralization: To this slurry, add triethylamine (Et₃N) to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent, add 1-2 mL of Et₃N.

  • Packing: Pack your column using this neutralized slurry.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase containing 1-2% Et₃N to ensure all acidic sites are thoroughly neutralized.

  • Elution: Run your chromatography using the eluent containing the neutralizing base.

Q2: I stored my purified oxetane monomer in the refrigerator, but it turned into a viscous liquid or solid after a few weeks. What caused this instability?

A2: This indicates slow polymerization during storage. The likely culprits are trace impurities that can initiate CROP over time, even at reduced temperatures.

  • Acidic Residues: Trace amounts of acid from the synthesis or work-up can be sufficient to initiate slow polymerization.

  • Water: In the presence of Lewis acids, water can act as a proton source, initiating polymerization.

  • Light: For certain derivatives, especially those containing photosensitive groups, ambient light can trigger polymerization, often via cationic photoinitiators.[3]

Best Practices for Long-Term Storage:

ParameterRecommendationRationale
Purity Ensure the monomer is free of acidic impurities before storage. Consider a final wash with a mild base (e.g., dilute NaHCO₃ solution) and thorough drying.Removes potential initiators for CROP.
Container Amber glass vial with a PTFE-lined cap.Protects from light and ensures an inert seal.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents introduction of atmospheric moisture and oxygen.
Temperature Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[4]Reduces the rate of any potential polymerization reactions.
Handling Use clean, dry syringes or glassware for transfers. Avoid using metal spatulas that may have acidic residues.Prevents accidental contamination with initiators.
Q3: My reaction involving an oxetane derivative became uncontrollably exothermic. What could have triggered such a rapid polymerization?

A3: A rapid, exothermic reaction is a clear sign of runaway polymerization, triggered by the introduction of a potent cationic initiator. The high ring strain energy of oxetanes (approx. 107 kJ/mol) is released during polymerization, causing the exotherm.[1]

Common Accidental Initiators to Scrutinize:

  • Lewis Acids: Reagents like BF₃·OEt₂, TiCl₄, SnCl₄, or AlCl₃ are extremely efficient initiators for CROP.[5] Ensure they are not used in your reaction unless specifically intended and controlled.

  • Strong Brønsted Acids: Contamination with strong acids such as triflic acid (CF₃SO₃H), sulfuric acid (H₂SO₄), or even HCl gas can cause rapid polymerization.

  • Carbocation Sources: Reagents that can generate stable carbocations, such as trityl salts, can also initiate the polymerization process.[1]

  • Solvent Choice: While dichloromethane is a common solvent, solvents like 1,4-dioxane can sometimes help suppress side reactions and the formation of cyclic oligomers.[6]

Preventative Measures:

  • Glassware: Ensure all glassware is scrupulously cleaned and oven-dried to remove trace acids and water.

  • Reagent Purity: Use freshly distilled or high-purity reagents and solvents.

  • Reaction Monitoring: If a mildly acidic reagent is necessary for another part of your molecule, run the reaction at a low temperature and monitor carefully for any exotherm.

Frequently Asked Questions (FAQs)
What is the primary mechanism of unwanted oxetane polymerization?

The dominant mechanism is Cationic Ring-Opening Polymerization (CROP) . This process occurs in two main steps:

  • Initiation: An acidic proton (H⁺) or a Lewis acid (LA) coordinates to the lone pair of the oxetane's oxygen atom. This forms a highly reactive tertiary oxonium ion, which is the "activated monomer."[1][7]

  • Propagation: A neutral oxetane monomer then acts as a nucleophile, attacking one of the α-carbons of the activated oxonium ion. This opens the ring and transfers the positive charge to the newly added unit, propagating the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction Oxetane Oxetane Monomer Oxonium Activated Oxonium Ion Oxetane->Oxonium Initiator Initiator (H⁺ or Lewis Acid) Initiator->Oxonium Dimer Growing Polymer Chain (Dimer cation) Oxonium->Dimer Monomer2 Another Oxetane Monomer Monomer2->Dimer Backbiting Backbiting (Intramolecular attack) Dimer->Backbiting Oligomer Cyclic Oligomer (e.g., Tetramer) Backbiting->Oligomer

A common side reaction is "backbiting," where an oxygen atom from the growing polymer chain attacks the active oxonium ion end, leading to the formation of stable cyclic oligomers (often tetramers).[1]

How does the substitution pattern on the oxetane ring affect its stability?

The substitution pattern is critical. 3,3-disubstituted oxetanes are significantly more stable towards ring-opening than other substitution patterns. [8][9] The substituents on the 3-position sterically shield the C-O bonds from the approach of external nucleophiles or other monomers, thus increasing the activation energy required for ring-opening.[8] However, even this substitution does not guarantee absolute stability, especially in the presence of strong acids or internal nucleophiles.[8][9]

How can I detect low levels of oligomerization or polymerization in my sample?

Detecting incipient polymerization early is key to preserving your material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most direct method. In ¹H NMR, the sharp signals of the monomer's ring protons will broaden, and new, broad signals corresponding to the linear polyether backbone will appear. Similarly, in ¹³C NMR, new signals for the polymer backbone carbons will emerge.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is excellent for separating molecules by size. A pure monomer will show a single, sharp peak. The presence of oligomers or polymers will be evident as additional peaks at earlier elution times (higher molecular weight).[5]

  • Mass Spectrometry (MS): Useful for identifying low molecular weight species. You can often detect the masses of dimers, trimers, or cyclic oligomers that may have formed.[6]

References

Technical Support Center: 3-Cyanooxetane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting the ring-opening of 3-cyanooxetane. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block to synthesize valuable 3-substituted-3-hydroxypropanenitriles. The inherent strain of the oxetane ring, combined with the electronic influence of the C3-cyano group, presents unique challenges.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides to navigate common experimental hurdles, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction shows low or no conversion. What are the common causes for the incomplete consumption of 3-cyanooxetane?

Answer:

Low conversion is a frequent issue stemming from several factors, ranging from reagent purity to suboptimal reaction conditions. The oxetane ring, while strained, is less reactive than an epoxide and often requires activation to facilitate ring-opening.[3][4]

Plausible Cause Analysis:

  • Insufficient Nucleophile Strength: Unlike epoxides, oxetanes require strong nucleophiles for efficient ring-opening under neutral or basic conditions.[5][6] Weak nucleophiles like alcohols or neutral amines often fail to react without catalytic activation.[6]

  • Catalyst Inactivation: If using a Lewis or Brønsted acid catalyst, it may be inhibited or deactivated. The lone pair on the oxetane oxygen and the nitrogen of the cyano group can coordinate to the Lewis acid, potentially leading to catalyst sequestration or undesired side reactions.[1][3]

  • Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates. Solvents that do not adequately solvate the nucleophile or the transition state can hinder the reaction.[7]

  • Low Reaction Temperature: The activation energy for oxetane ring-opening is higher than for analogous epoxides.[3] Insufficient thermal energy may be the simplest reason for a stalled reaction.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the cause of low conversion.

G cluster_0 Diagnosis of Low Conversion Start Reaction Stalled Check_Nuc Is the Nucleophile Strong Enough? Start->Check_Nuc Check_Cat Is a Catalyst Being Used and Is It Active? Check_Nuc->Check_Cat Yes Result_WeakNuc Outcome: Weak Nucleophile. Action: Increase nucleophilicity or add catalyst. Check_Nuc->Result_WeakNuc No Check_Cond Are Solvent & Temperature Optimized? Check_Cat->Check_Cond Yes Result_CatIssue Outcome: Catalyst Problem. Action: Screen Lewis acids, check for moisture, increase loading. Check_Cat->Result_CatIssue No/Unsure Result_CondIssue Outcome: Suboptimal Conditions. Action: Screen solvents, increase temperature. Check_Cond->Result_CondIssue No Success Reaction Proceeds Check_Cond->Success Yes Result_WeakNuc->Success Result_CatIssue->Success Result_CondIssue->Success

Caption: Troubleshooting workflow for low reaction conversion.

Corrective Actions & Protocols:

  • Protocol 1: Enhancing Nucleophilicity (Amine Example)

    • Reagent: Use the deprotonated form of the amine (an amide) if compatible with the substrate. For a primary amine (R-NH₂), pre-treat with one equivalent of a strong, non-nucleophilic base like NaH or LiHMDS in an aprotic solvent (e.g., THF, Dioxane) at 0 °C.

    • Addition: After 15-30 minutes of stirring, add the 3-cyanooxetane to the solution of the activated nucleophile.

    • Monitoring: Allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Protocol 2: Lewis Acid Catalyst Screening

    • Setup: In parallel reaction vials, add 3-cyanooxetane (1 equiv.) and your nucleophile (1.2 equiv.) to an anhydrous solvent like Dichloromethane (DCM) or Toluene under an inert atmosphere (N₂ or Ar).

    • Catalyst Addition: To each vial, add a different Lewis acid catalyst (e.g., 5-10 mol%). See Table 1 for suggestions.

    • Execution: Stir the reactions at room temperature or a moderately elevated temperature (e.g., 40 °C) and monitor for product formation.[8]

CatalystTypical Loading (mol%)SolventNotes
BF₃·OEt₂ 10 - 50DCMCommon, but can be harsh. May cause polymerization.
Sc(OTf)₃ 5 - 10CH₃CN, DCMMild and efficient for various nucleophiles.[9]
Yb(OTf)₃ 5 - 10DCMEffective, particularly for oxygen nucleophiles.[3]
Al(C₆F₅)₃ 1 - 5TolueneA "superacid" useful for isomerization but can be adapted for nucleophilic opening.[8][10]
Bi(OTf)₃ 10CH₃CNLow-toxicity and effective catalyst.
Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer:

The high ring strain energy of oxetanes (approx. 25.5 kcal/mol) makes them susceptible to undesired reactions, primarily polymerization and elimination.[1][2] The nature of the byproducts provides clues to the problematic reaction pathway.

Plausible Cause Analysis:

  • Cationic Ring-Opening Polymerization: This is the most common side reaction, especially under strongly acidic conditions. The protonated or Lewis acid-activated oxetane can be attacked by the oxygen atom of another oxetane molecule, initiating a chain reaction to form a polyether.

  • Dimerization/Oligomerization: In some cases, the ring-opened product (a primary alcohol) can act as a nucleophile itself, attacking another activated oxetane molecule to form a dimer or short oligomer.[10]

  • Elimination/Rearrangement: Strong bases or high temperatures can potentially promote elimination reactions, although this is less common for 3-cyanooxetane compared to other substituted oxetanes.

Visualizing Side Reactions:

Caption: Competing pathways: nucleophilic attack vs. polymerization.

Corrective Actions & Protocols:

  • Minimize Polymerization:

    • Slow Addition: If using a strong acid catalyst, add the 3-cyanooxetane slowly to a solution of the nucleophile and catalyst. This keeps the instantaneous concentration of the oxetane low, favoring the intermolecular reaction with the intended nucleophile over self-reaction.

    • Use Milder Catalysts: Switch from strong Brønsted acids (like H₂SO₄) or harsh Lewis acids (like AlCl₃) to milder triflate-based catalysts like Sc(OTf)₃ or Yb(OTf)₃.[3]

    • Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Polymerization often has a higher activation energy and is more prevalent at elevated temperatures.

  • Minimize Dimerization:

    • Use Excess Nucleophile: Employing a larger excess of the nucleophile (e.g., 2-3 equivalents) can statistically favor the desired reaction over the attack by the alcohol product.

    • Protecting Groups: If the nucleophile also contains a hydroxyl group, protect it beforehand to prevent it from competing.

Question 3: I'm having difficulty purifying my 3-substituted-3-hydroxypropanenitrile product. What are the best practices?

Answer:

The product, a polar β-hydroxynitrile, can be challenging to isolate due to its high polarity, potential water solubility, and thermal sensitivity.

Plausible Cause Analysis:

  • High Polarity: The combination of a hydroxyl and a nitrile group makes the molecule very polar, leading to poor elution on normal-phase silica gel and potential solubility in aqueous work-up layers.

  • Thermal Instability: While generally stable, β-hydroxynitriles can be susceptible to decomposition or side reactions under harsh purification conditions, such as high-vacuum distillation at elevated temperatures.

  • Emulsion during Work-up: The polar nature of the product can lead to the formation of stable emulsions during aqueous extraction, complicating phase separation.

Corrective Actions & Protocols:

  • Protocol 3: Optimized Aqueous Work-up

    • Quenching: Quench the reaction by slowly adding it to a saturated aqueous solution of NH₄Cl (for acid-catalyzed reactions) or water (for base-catalyzed reactions) at 0 °C.

    • Extraction: Extract the product with a more polar organic solvent than typically used. Ethyl acetate is often a good first choice. If the product remains in the aqueous layer, try extractions with n-butanol.

    • Breaking Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40-50 °C to prevent degradation.

  • Purification Strategy: Flash Column Chromatography

    • Stationary Phase: Standard silica gel is often effective. If the product is very polar and streaks, consider using reversed-phase (C18) silica.

    • Mobile Phase:

      • Normal Phase: A gradient elution is recommended. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to 100% Ethyl Acetate, followed by adding a small percentage of Methanol (e.g., 1-5% MeOH in Ethyl Acetate or DCM) if necessary to elute the product.

      • Reversed Phase: Use a gradient of water and acetonitrile (or methanol), often with a small amount of formic acid (0.1%) to improve peak shape.

References

Technical Support Center: Synthesis of Oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Oxetane-3-carbonitrile. This resource is designed to provide in-depth troubleshooting guidance and answer frequently asked questions (FAQs) regarding the management of impurities during the synthesis of this increasingly important building block in medicinal chemistry. The unique structural and electronic properties of the oxetane ring make it a valuable surrogate for gem-dimethyl and carbonyl groups in drug design.[1] However, the inherent ring strain of the four-membered ether can lead to specific challenges in synthesis and purification.[2]

This guide is structured to address practical issues encountered in the laboratory, drawing on established synthetic methodologies and purification strategies to ensure the highest quality of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The conversion of the starting material, typically 3-bromo-1,1-dimethoxypropane or a similar precursor, to the final product may be incomplete.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the elimination of the leaving group to form an unsaturated species.

  • Product Degradation: The oxetane ring is susceptible to opening under strongly acidic or basic conditions, especially at elevated temperatures.[3] This can lead to the formation of diol or other unwanted byproducts.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent, and the choice of base can significantly impact the yield.

Solutions:

  • Reaction Monitoring: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure it goes to completion.

  • Optimization of Reaction Conditions:

    • Temperature Control: Maintain the recommended reaction temperature. For many Williamson etherification-type cyclizations to form oxetanes, lower temperatures are often preferred to minimize side reactions.[3]

    • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often ideal to promote the desired intramolecular cyclization without causing unwanted side reactions.

    • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous conditions are often necessary to prevent hydrolysis.

  • Purification Strategy: Employ appropriate purification techniques, such as column chromatography or distillation, to isolate the desired product from unreacted starting materials and byproducts.

Issue 2: Presence of Ring-Opened Impurities

Potential Cause:

The primary cause of ring-opened impurities is the exposure of the oxetane ring to harsh acidic or basic conditions during the reaction or work-up.[3] The inherent ring strain makes the oxetane susceptible to nucleophilic attack, leading to the formation of 1,3-diols or their derivatives.

Solutions:

  • Mild Reaction and Work-up Conditions:

    • Avoid the use of strong, concentrated acids or bases during the work-up. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.

    • Neutralize the reaction mixture carefully, avoiding excessive heat generation.

  • Control of Reaction pH: Maintain the pH of the reaction mixture within a range that is compatible with the stability of the oxetane ring.

  • Purification: Ring-opened impurities, being more polar than the desired oxetane, can often be effectively removed by silica gel column chromatography.

Issue 3: Contamination with Starting Materials or Reagents

Potential Cause:

This issue typically arises from an incomplete reaction or an inefficient purification process.

Solutions:

  • Reaction Completion: As mentioned previously, ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques.

  • Effective Purification:

    • Column Chromatography: Optimize the solvent system for column chromatography to achieve good separation between the product and any remaining starting materials.

    • Distillation: If the product is volatile, fractional distillation under reduced pressure can be an effective method for removing non-volatile impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and other 3-substituted oxetanes often relies on the intramolecular cyclization of a suitably functionalized acyclic precursor, a strategy known as Williamson etherification.[2] A common approach starts from a 1,3-diol derivative where one hydroxyl group is protected and the other is converted to a good leaving group (e.g., a tosylate or mesylate). Treatment with a base then induces intramolecular cyclization to form the oxetane ring.[2] Another strategy involves the functionalization of commercially available oxetan-3-one.[2]

Q2: What analytical techniques are best suited for impurity profiling in this compound synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and any non-volatile impurities.

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile components, including residual solvents and certain byproducts.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry provides molecular weight information that is crucial for identifying unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the desired product and can be used to identify and quantify impurities.

Q3: How can I minimize the formation of oligomeric or polymeric byproducts?

A3: The formation of oligomers or polymers can occur through intermolecular reactions, especially at high concentrations or temperatures. To minimize this:

  • High Dilution: Performing the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular side reactions.

  • Slow Addition: The slow addition of the substrate to the reaction mixture containing the base can also help to maintain a low concentration of the reactive intermediate, thereby promoting intramolecular cyclization.

Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?

A4: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:

  • Handling of Bases: Strong bases such as sodium hydride (NaH) are often used and are pyrophoric. They should be handled under an inert atmosphere and with appropriate personal protective equipment.

  • Use of Anhydrous Solvents: Many of the reactions require anhydrous conditions, and the use of dry solvents is crucial.

  • Cyanide-Containing Reagents: If the synthesis involves cyanide sources like TMSCN, extreme caution must be exercised as they are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow & Data Presentation

General Impurity Management Workflow

The following diagram illustrates a typical workflow for managing impurities during the synthesis of this compound.

cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification Start Starting Materials & Reagents Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Analysis (TLC, GC, HPLC) Workup->Crude Impurity Profiling Purification Purification (Column Chromatography, Distillation) Crude->Purification Pure Pure Product Analysis (NMR, LC-MS, Purity Check) Purification->Pure Final Final Pure->Final Final Product

References

Validation & Comparative

A Senior Application Scientist's Guide to Oxetane-3-carbonitrile vs. Azetidine-3-carbonitrile in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of small, saturated heterocycles is a cornerstone of modern medicinal chemistry. These three-dimensional motifs offer a powerful tool to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. Among the most promising of these scaffolds are the four-membered oxetane and azetidine rings.

This guide provides an in-depth, objective comparison of two specific, yet increasingly relevant, building blocks: oxetane-3-carbonitrile and azetidine-3-carbonitrile . We will dissect their distinct characteristics, supported by experimental data and established principles, to illuminate their respective advantages and guide their strategic application in drug discovery campaigns.

The Fundamental Distinction: Oxygen vs. Nitrogen

The core difference between an oxetane and an azetidine ring lies in the heteroatom: oxygen versus nitrogen. This single atomic substitution creates a cascade of effects on the molecule's electronic, steric, and physicochemical properties.

  • This compound : The oxygen atom in the oxetane ring is a neutral hydrogen bond acceptor. Its presence imparts polarity and can improve aqueous solubility compared to a carbocyclic analogue like cyclobutane.[1][2] The oxetane ring is generally considered metabolically robust and can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups to enhance stability and reduce lipophilicity.[2][3][4]

  • Azetidine-3-carbonitrile : The nitrogen atom in the azetidine ring is a secondary amine, making it a hydrogen bond donor and a weak base. This basicity can be crucial for forming salt bridges with acidic residues in a target protein but can also be a liability, leading to potential hERG toxicity or rapid clearance. The pKa of the azetidine nitrogen is a key parameter that medicinal chemists seek to modulate. Like oxetanes, azetidines enhance the three-dimensional character of a molecule and can improve properties like metabolic stability and solubility.[5][6]

Head-to-Head Physicochemical Properties

The success of a drug candidate is inextricably linked to its physicochemical properties. The choice between an oxetane and an azetidine nitrile directly influences lipophilicity, solubility, and basicity.

PropertyThis compoundAzetidine-3-carbonitrileRationale & Implications in Drug Design
LogP/LogD (at pH 7.4) Lower (More Hydrophilic)Higher (More Lipophilic in neutral form)The polar ether of the oxetane generally leads to lower lipophilicity than the neutral secondary amine of the azetidine.[7][8] However, at physiological pH, the azetidine will be partially protonated, increasing its hydrophilicity (lowering LogD). This pH-dependent lipophilicity can be exploited to modulate cell permeability and target engagement.[9]
Aqueous Solubility Generally HigherModerate to HighThe oxetane's hydrogen bond accepting capability often leads to excellent aqueous solubility.[1] The azetidine's ability to be protonated also enhances solubility, making both scaffolds attractive for improving this critical property.[5]
Basicity (pKa) N/A (Neutral)~8-9 (Weakly Basic)The azetidine nitrogen is a titratable center. This basicity can be critical for target binding but may also lead to off-target effects. The electron-withdrawing nature of the adjacent nitrile group will lower the pKa compared to an unsubstituted azetidine. Strategically modulating this pKa is a key medicinal chemistry tactic.[3][10]
Hydrogen Bonding Acceptor OnlyDonor & AcceptorThis is a crucial distinction for target interaction. The oxetane can only accept a hydrogen bond via its oxygen, whereas the azetidine can both donate (N-H) and accept (N lone pair) hydrogen bonds, offering more diverse binding possibilities.
Metabolic Stability Generally HighGenerally HighBoth rings are considered stable scaffolds.[3][5][11] Oxetanes can be metabolically opened by microsomal epoxide hydrolase (mEH), although 3,3-disubstitution often increases stability.[3] Azetidines can also offer improved stability against oxidative metabolism compared to more common saturated heterocycles like piperidine.[5]

Experimental Evaluation: Key Protocols

To move from theoretical advantages to empirical data, rigorous experimental evaluation is essential. Below are detailed protocols for assessing two of the most critical pharmacokinetic properties: metabolic stability and permeability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[12] The rate of disappearance of the parent compound is measured over time to calculate its intrinsic clearance.[13][14]

Causality Behind Experimental Choices:

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing enzymes, especially CYPs.[14]

  • NADPH : This cofactor is essential for the catalytic activity of CYP enzymes. A control incubation without NADPH is critical to ensure the observed compound loss is due to enzymatic metabolism and not chemical instability.[13][15]

  • 37°C Incubation : This temperature mimics physiological conditions in the human body.

  • Quenching : A cold organic solvent (like acetonitrile) is used to stop the enzymatic reaction by precipitating the proteins.[12]

  • LC-MS/MS Analysis : This highly sensitive and specific analytical technique is used to accurately quantify the concentration of the test compound at each time point.[16]

Step-by-Step Methodology:

  • Preparation of Reagents :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

  • Preparation of Incubation Mixture :

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[13][14]

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction :

    • Initiate the metabolic reaction by adding an NADPH-regenerating system or a solution of NADPH (to a final concentration of 1 mM).[14]

  • Time-Point Sampling :

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13]

    • Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing :

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis :

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

  • Data Interpretation :

    • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[12]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[17][18]

Causality Behind Experimental Choices:

  • Artificial Membrane : A filter support is coated with a lipid solution (e.g., lecithin in dodecane) to mimic the lipid bilayer of a cell membrane.[17][19] This isolates passive diffusion from complex processes like active transport or metabolism.[17]

  • Donor and Acceptor Plates : The system uses a multi-well plate setup where the test compound diffuses from a "donor" well, through the lipid membrane, into a "acceptor" well.[20]

  • pH Control : Buffers are used to maintain a specific pH (e.g., 7.4 for blood plasma) as the ionization state of a compound dramatically affects its permeability.[18]

Step-by-Step Methodology:

  • Preparation of Plates :

    • Add 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) to each well of the filter on a 96-well donor plate.[19]

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Compound Preparation :

    • Dissolve the test compounds in buffer to a known concentration (e.g., 100 µM).

  • Assay Assembly :

    • Add the test compound solutions to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[20]

  • Incubation :

    • Incubate the sandwich assembly at room temperature for a set period (e.g., 4-18 hours).[19]

  • Sample Analysis :

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using UV-Vis spectroscopy or LC-MS/MS.

  • Data Interpretation :

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Compounds are typically classified as having low, medium, or high permeability based on their Papp values.

Strategic Application in Medicinal Chemistry

The choice between this compound and azetidine-3-carbonitrile is context-dependent, driven by the specific goals of the drug discovery program.

// Connections Oxetane -> Solubility [label="Strongly"]; Oxetane -> Lipophilicity [label="Strongly"]; Oxetane -> H_Bond [label="Acceptor only"];

Azetidine -> Solubility [label="Strongly"]; Azetidine -> Basicity [label="Primary lever"]; Azetidine -> H_Bond [label="Donor & Acceptor"];

Solubility -> ADME; Lipophilicity -> ADME; Lipophilicity -> OffTarget; Basicity -> Potency [label="Salt bridge"]; Basicity -> OffTarget [label="hERG risk"]; H_Bond -> Potency; } dot Caption: Logical flow from scaffold choice to desired drug properties.

Use this compound when:

  • The primary goal is to improve solubility and reduce lipophilicity without introducing a basic center.[1][10]

  • Replacing a metabolically labile group like a gem-dimethyl or a ketone is necessary to improve pharmacokinetic properties.[2]

  • A hydrogen bond acceptor is required for target engagement, but a donor would be detrimental.

Use Azetidine-3-carbonitrile when:

  • A weakly basic nitrogen is desired for a specific salt-bridge interaction with the target protein (e.g., an aspartate or glutamate residue).

  • Both hydrogen bond donation and acceptance are needed to optimize binding affinity.

  • Improved metabolic stability and increased sp³ character are needed, and the introduction of a basic center is tolerable or beneficial.[5] A case study in the development of antimalarial agents showed that azetidine-2-carbonitriles were potent inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[21]

Workflow for Scaffold Evaluation

The decision to incorporate either scaffold should be data-driven. The following workflow illustrates how the experimental assays fit into the broader drug discovery process.

workflow

Conclusion

Both this compound and azetidine-3-carbonitrile are powerful and valuable building blocks in the medicinal chemist's toolkit. They are not interchangeable. The oxetane offers a robust, polar, and neutral means to improve solubility and metabolic stability, acting as a superior hydrogen bond acceptor. The azetidine provides a titratable basic center, offering unique opportunities for target engagement through ionic interactions and dual hydrogen bonding capabilities, while also enhancing three-dimensionality.

The optimal choice depends entirely on the specific challenges of a given drug discovery project. By understanding the fundamental differences and employing rigorous, quantitative in vitro assays, researchers can make an informed, strategic decision, ultimately accelerating the journey toward safer and more effective medicines.

References

A Senior Application Scientist's Guide: Oxetane vs. the Gem-Dimethyl Group — A Physicochemical and Strategic Comparison for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with molecular refinements. Medicinal chemists are tasked with sculpting molecules to enhance potency, selectivity, and safety while optimizing physicochemical and pharmacokinetic properties. A key strategy in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity but confers a more desirable property profile.

Among the vast toolkit of bioisosteres, the oxetane ring and the gem-dimethyl group have emerged as prominent players, often considered as potential replacements for one another.[1][2][3] While they occupy a similar steric volume, their underlying physicochemical characteristics are profoundly different.[4] This guide provides an in-depth, objective comparison of these two critical motifs, grounded in experimental data, to empower researchers in making strategic decisions for lead optimization.

Part 1: The Lipophilicity and Solubility Conundrum

A delicate balance between lipophilicity (fat-solubility) and aqueous solubility is paramount for a drug's success. Lipophilicity, often measured as logP or logD, is crucial for membrane permeability, but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[5]

The Oxetane Moiety: A Polar Spatially-Directed Handle The oxetane ring is a four-membered cyclic ether that introduces polarity due to its oxygen atom.[1][4] This feature makes it an excellent tool for reducing lipophilicity.[5] By replacing a lipophilic group like a gem-dimethyl with an oxetane, chemists can often achieve a significant reduction in logD.[1][2] The oxygen atom can act as a hydrogen bond acceptor, which can dramatically improve aqueous solubility.[6][7] In some cases, this switch can increase solubility by a factor of 4 to over 4000.[6][8]

The Gem-Dimethyl Group: A Lipophilic Shield Conversely, the gem-dimethyl group is purely aliphatic and inherently lipophilic. Its primary role is often to increase steric bulk or to act as a "metabolic shield," a concept we will explore later. However, this comes at the cost of increased lipophilicity, which can be a significant liability for an already "greasy" lead compound.[3][5]

Quantitative Comparison: Lipophilicity & Solubility

Molecular PairFunctional GroupcLogP / LogDAqueous Solubility (µg/mL)Fold Change in SolubilityReference
Compound A gem-Dimethyl3.55-[5][6]
Compound B Oxetane2.7>200>40x[5][6]
Compound C gem-Dimethyl2.150-[4]
Compound D Oxetane1.63507x[4]

This table presents representative data synthesized from multiple sources to illustrate the typical effects. Actual values are highly context-dependent.

Part 2: Navigating Metabolic Fate

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes oxidize susceptible sites on molecules, preparing them for excretion.[9]

The Gem-Dimethyl Group as a Metabolic Blocker One of the most powerful applications of the gem-dimethyl group is to block metabolism. If a lead compound is being rapidly oxidized at a specific methylene (CH₂) or methine (CH) group, replacing the hydrogen atoms with methyl groups renders that position sterically hindered and resistant to CYP-mediated oxidation.[4] This "metabolic shielding" can dramatically increase a compound's half-life.

Oxetane's Influence on Metabolic Stability The oxetane ring itself is generally considered metabolically robust.[3] Its introduction can improve metabolic stability, often as a secondary consequence of reduced lipophilicity, as less lipophilic compounds tend to be poorer substrates for CYP enzymes.[5] Therefore, replacing a gem-dimethyl group with an oxetane can sometimes reduce metabolic degradation while simultaneously improving solubility.[6][8] However, the stability is highly dependent on the substitution pattern on the oxetane ring, with 3,3-disubstituted oxetanes being the most stable.[1][2]

Quantitative Comparison: Metabolic Stability

Molecular PairFunctional GroupIntrinsic Clearance (CLint) in HLM (µL/min/mg)Rationale for ChangeReference
Compound E gem-Dimethyl15Blocks oxidation at a specific carbon.[4]
Compound F Oxetane25Lower lipophilicity reduces CYP affinity.[4]
Compound G Methylene (metabolically liable)150-[5]
Compound H Oxetane (replacing methylene)30Polar group reduces CYP affinity and is stable.[5]

HLM: Human Liver Microsomes. A lower CLint value indicates greater metabolic stability. This is representative data.

Part 3: Conformational Impact and Receptor Interactions

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Both the oxetane and gem-dimethyl groups impose distinct conformational constraints on a molecule.

The Gem-Dimethyl Group and the Thorpe-Ingold Effect The presence of a gem-dimethyl group widens the bond angle between the methyl groups, which in turn compresses the bond angle of the adjacent substituents on the main chain.[10] This phenomenon, known as the Thorpe-Ingold effect or "angle compression," can pre-organize a molecule into a specific conformation that may be more favorable for binding to a receptor, thereby increasing potency.[10][11]

The Oxetane Ring's Unique Geometry The oxetane is a strained, nearly planar four-membered ring.[4] Its geometry is fundamentally different from the tetrahedral arrangement of a quaternary carbon. Replacing a gem-dimethyl group with a 3,3-spirocyclic oxetane changes the vectors of the attached substituents, altering the molecule's overall shape and how it presents its pharmacophoric features to the target protein.[1][2] This can be used to fine-tune binding interactions or to escape an unfavorable interaction.[2]

Part 4: Practical Methodologies for Property Assessment

Theoretical predictions must be validated by robust experimental data. The following are standard, self-validating protocols for assessing the key properties discussed.

Protocol 1: Determination of LogD by Shake-Flask Method

The shake-flask method remains the gold standard for determining lipophilicity.[12][13]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Pre-saturate each solvent by shaking them together for 24 hours, then allowing the phases to separate.[13][14]

  • Compound Addition: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small aliquot to a vial containing a precise volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).[13][14]

  • Equilibration: Shake the vial vigorously until equilibrium is reached (typically several hours).[12]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.[14]

  • Quantification: Carefully sample each phase and determine the compound concentration using a suitable analytical method, such as LC-MS/MS.[12][15]

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G start Prepare Pre-Saturated n-Octanol & Buffer add_cmpd Add Compound to Biphasic System start->add_cmpd shake Shake to Equilibrium add_cmpd->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Concentration in Each Phase (LC-MS) centrifuge->quantify calculate Calculate LogD quantify->calculate

Protocol 2: In Vitro Metabolic Stability with Human Liver Microsomes (HLM)

This assay measures the rate of metabolism by Phase I enzymes.[9][16]

Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-cofactor regenerating system.[17][18]

  • Incubation Setup: In a 96-well plate, add the HLM and buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the test compound (typically at 1 µM final concentration) to the wells. Initiate the metabolic reaction by adding the NADPH solution.[9][17]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[9][18]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.[16]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[18]

G prep Prepare HLM, Buffer, & Cofactors incubate Add Compound to HLM (37°C) prep->incubate start_rxn Initiate Reaction with NADPH incubate->start_rxn sampling Quench Reaction at Time Points (0-45 min) start_rxn->sampling process Centrifuge & Collect Supernatant sampling->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Conclusion: A Strategic Choice

The decision to use an oxetane or a gem-dimethyl group is not a matter of one being universally superior; it is a strategic choice dictated by the specific liabilities of a lead compound.

  • Choose an Oxetane when: The primary goal is to decrease lipophilicity, improve aqueous solubility, or introduce a polar vector for new hydrogen bonding interactions, often while maintaining or slightly improving metabolic stability.[1][7][19] It is the tool of choice for "de-greasing" a compound.

  • Choose a Gem-Dimethyl Group when: The primary goal is to block a known site of metabolic oxidation or to enforce a specific molecular conformation via the Thorpe-Ingold effect. This choice is made with the understanding that it will increase lipophilicity.[4][10]

By understanding the fundamental physicochemical differences and leveraging the appropriate experimental assays, researchers can judiciously employ these motifs to sculpt molecules with a higher probability of success in the clinic.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical endeavor. A compound's susceptibility to metabolic degradation can dictate its bioavailability, half-life, and potential for toxic metabolite formation. In the landscape of medicinal chemistry, the incorporation of an oxetane ring has emerged as a powerful strategy to overcome metabolic liabilities and enhance the overall drug-like properties of a molecule.[1] This guide provides an in-depth comparative analysis of the metabolic stability of oxetane-containing compounds, supported by experimental data and detailed methodologies, to empower researchers in their drug design efforts.

The Rise of Oxetanes: More Than Just a Structural Motif

The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug discovery for its unique combination of properties: it is small, polar, and possesses a distinct three-dimensional structure.[2][3] Initially considered a niche component, it is now recognized as a versatile bioisostere, capable of replacing more metabolically vulnerable groups such as gem-dimethyl and carbonyl moieties.[4][5] This substitution can lead to profound improvements in a compound's physicochemical properties, including aqueous solubility, lipophilicity, and, most notably, metabolic stability.[3][4]

The strategic incorporation of an oxetane can block sites prone to metabolic attack by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1][6] By shielding these vulnerable positions, the oxetane moiety can significantly extend a compound's half-life.[1][5]

A Data-Driven Comparison: Oxetanes vs. Traditional Moieties

The theoretical benefits of incorporating oxetanes are consistently validated by empirical data. In vitro microsomal stability assays are a cornerstone for evaluating a compound's metabolic fate.[7] The key parameter in these assays is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes; a lower CLint value signifies greater metabolic stability.[1]

The following tables summarize quantitative data from studies comparing oxetane-containing compounds to their structural analogues.

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM) [1][8]

Compound PairOriginal MoietyOxetane AnalogueCLint (µL/min/mg protein) - OriginalCLint (µL/min/mg protein) - OxetaneFold Improvement
Pair A gem-Dimethyl3,3-Dimethyloxetane150256.0x
Pair B CarbonylOxetane85155.7x
Pair C CyclohexylOxetanyl>29325.9>11x
Pair D IsopropylN-Oxetan-3-ylHighSignificantly LowerN/A

This table highlights the significant improvements in metabolic stability observed when replacing common chemical motifs with an oxetane ring.[1][8]

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair [1]

SpeciesCLint (µL/min/mg protein) - gem-Dimethyl AnalogueCLint (µL/min/mg protein) - Oxetane Analogue
Human 12020
Rat 25045
Mouse 31060

This table illustrates how the metabolic stability of a compound can vary across species and how the incorporation of an oxetane can confer stability in multiple species.[1]

The Mechanism Behind Enhanced Stability: Blocking and Shifting Metabolic Pathways

The enhanced metabolic stability of oxetane-containing compounds stems from several key mechanistic principles:

  • Steric Hindrance: The oxetane ring can act as a steric shield, physically blocking the access of metabolic enzymes to nearby vulnerable sites on the molecule.[4] This is a common strategy to prevent the oxidation of metabolically labile C-H bonds.[5][9]

  • Electronic Effects: The electron-withdrawing nature of the oxetane's oxygen atom can modulate the electronic properties of adjacent functional groups, making them less susceptible to enzymatic degradation.[3]

  • Reduced Lipophilicity: Oxetanes are generally less lipophilic than their gem-dimethyl counterparts.[3][8] This reduction in lipophilicity can decrease a compound's affinity for the active sites of lipophilic CYP enzymes, thereby slowing its metabolism.[8]

  • Alternative Metabolic Routes: While generally stable against CYP-mediated oxidation, oxetanes are not metabolically inert.[10][11] They can undergo hydrolysis by microsomal epoxide hydrolase (mEH) to form diols.[10][12][13] This provides an alternative, often slower, clearance pathway that can reduce the reliance on CYP enzymes, potentially minimizing the risk of drug-drug interactions.[10][12]

Microsomal_Stability_Assay_Workflow prep 1. Preparation - Thaw microsomes on ice. - Prepare compound solutions. - Prepare NADPH solution. incubate 2. Incubation - Add microsomes, buffer, and  compound to 96-well plate. - Pre-incubate at 37°C. prep->incubate start_rxn 3. Initiate Reaction - Add NADPH to start the reaction. incubate->start_rxn sampling 4. Time-Point Sampling - At t=0, 5, 15, 30, 60 min,  transfer aliquots to a new plate  containing cold acetonitrile. start_rxn->sampling quench 5. Quench Reaction - Acetonitrile stops the enzymatic  activity and precipitates protein. sampling->quench centrifuge 6. Centrifugation - Pellet the precipitated protein. quench->centrifuge analyze 7. LC-MS/MS Analysis - Transfer supernatant to a new plate. - Add internal standard. - Analyze the disappearance of the  parent compound. centrifuge->analyze calculate 8. Data Analysis - Plot % remaining vs. time. - Calculate half-life (t1/2) and  intrinsic clearance (CLint). analyze->calculate

References

A Senior Application Scientist's Guide to Oxetane Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties—acting as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups—can profoundly enhance the aqueous solubility, lipophilicity, and metabolic stability of drug candidates.[3][4] This guide provides a comparative analysis of the principal methods for synthesizing this valuable motif, offering field-proven insights into the causality behind experimental choices and detailed protocols to empower researchers in drug development.

Intramolecular Cyclization: The Workhorse C-O Bond Formation

The most established and widely employed route to the oxetane core is through intramolecular C-O bond formation, a strategy analogous to the Williamson ether synthesis.[5] This method relies on the cyclization of a 1,3-difunctionalized acyclic precursor, typically derived from a 1,3-diol.

Mechanistic Principle & Causality

The core of this method is an intramolecular SN2 reaction where an alkoxide nucleophilically attacks a carbon center bearing a suitable leaving group in a 1,3-relationship.[3] The formation of a strained four-membered ring is kinetically less favorable than the formation of five- or six-membered rings, a challenge that necessitates the use of strong bases and excellent leaving groups to drive the reaction to completion.[3]

The choice of starting material is critical. 1,3-diols are common and versatile precursors. One hydroxyl group is selectively converted into a good leaving group (e.g., tosylate, mesylate, or halide), while the other is deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) to form the nucleophilic alkoxide.[3] The primary challenge is to avoid competing side reactions, such as Grob fragmentation, which can be substrate-dependent.[3]

G cluster_0 Intramolecular C-O Bond Formation A 1,3-Diol Precursor HO-(CH2)3-OH B Selective Activation (e.g., TsCl, pyridine) A->B C Activated Intermediate HO-(CH2)3-OTs B->C D Deprotonation (e.g., NaH) C->D E Alkoxide Intermediate Na+ -O-(CH2)3-OTs D->E F Intramolecular SN2 Cyclization (4-exo-tet) E->F G Oxetane Product F->G H Byproduct (NaOTs) F->H

Caption: General workflow for oxetane synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Methyloxetane from 1,3-Butanediol

This protocol is adapted from established procedures for converting 1,3-diols to oxetanes.[6]

  • Activation of the Primary Alcohol:

    • To a solution of 1,3-butanediol (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.05 eq).

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting diol is consumed.

    • Perform an aqueous workup with cold dilute HCl to remove pyridine, followed by extraction with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude mono-tosylated intermediate.

  • Cyclization:

    • Dissolve the crude tosylate in anhydrous tetrahydrofuran (THF).

    • To this solution, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction by GC-MS or TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and carefully distill to isolate the volatile 2-methyloxetane.

The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition

First observed by Emanuele Paternò in 1909 and later characterized by George Büchi, this photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful, atom-economical method for constructing highly substituted oxetanes.[7][8][9]

Mechanistic Principle & Causality

The reaction is initiated by the photoexcitation of the carbonyl compound from its ground state (S₀) to an excited singlet state (S₁), typically via an n,π* transition.[10][11] For many aromatic ketones, this S₁ state rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). The excited carbonyl (either S₁ or T₁) then reacts with the ground-state alkene.

The reaction is generally non-concerted and proceeds through a 1,4-biradical intermediate.[8][10] The regioselectivity is governed by the formation of the more stable of the two possible biradicals. For example, the reaction of an excited ketone with an alkene will typically proceed via addition of the electrophilic oxygen atom to the alkene, forming the most stable possible carbon radical. Subsequent spin inversion and ring closure yield the oxetane.[10] This stepwise mechanism explains why the reaction is often not stereospecific with respect to the alkene geometry.

G C Carbonyl (S₀) C_exc Excited Carbonyl (S₁ or T₁) C->C_exc hν (UV light) A Alkene (S₀) BR 1,4-Biradical Intermediate A->BR Addition C_exc->BR Addition O Oxetane Product BR->O Spin Inversion & Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyloxetane

This is a classic example using acetone and 2,3-dimethyl-2-butene.

  • Reaction Setup:

    • In a quartz reaction vessel, combine a solution of 2,3-dimethyl-2-butene (1.0 eq) in excess acetone, which serves as both reactant and solvent.

    • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state of acetone.

  • Irradiation:

    • Irradiate the solution with a medium-pressure mercury vapor lamp (typically with a Pyrex filter to block short-wavelength UV that could decompose the product) for 24-48 hours.

    • Maintain the reaction temperature near room temperature using a cooling fan or water bath.

  • Workup and Purification:

    • After the irradiation period, transfer the reaction mixture to a round-bottom flask.

    • Remove the excess acetone and unreacted alkene by distillation at atmospheric pressure.

    • The residual oil is then purified by vacuum distillation to yield the oxetane product.

Epoxide Ring Expansion: A Three- to Four-Membered Ring Transformation

This strategy provides a convenient route to oxetanes from readily available epoxides, constituting a formal insertion of a methylene group into a C-O bond.[12] The most common reagents for this transformation are sulfur ylides.

Mechanistic Principle & Causality

The reaction is typically performed with dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).[5] The mechanism involves the nucleophilic attack of the ylide on one of the epoxide's carbons, leading to ring-opening and the formation of a betaine intermediate. This is followed by an intramolecular SN2 displacement where the newly formed alkoxide attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the four-membered oxetane ring.[3] This method is particularly effective for synthesizing 2-substituted oxetanes from terminal epoxides in excellent yields.[3]

G cluster_0 Epoxide Ring Expansion Workflow A Epoxide C Nucleophilic Attack & Ring Opening A->C B Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂⁻) B->C D Betaine Intermediate C->D E Intramolecular SN2 Displacement D->E F Oxetane Product E->F G DMSO Byproduct E->G

Caption: Workflow for oxetane synthesis via epoxide ring expansion.

Experimental Protocol: Synthesis of 2-Phenyloxetane

This protocol is based on the ring expansion of styrene oxide.[3]

  • Ylide Generation:

    • To a stirred suspension of trimethyloxosulfonium iodide (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion) portion-wise.

    • Stir the resulting mixture at room temperature for 15-20 minutes until hydrogen evolution ceases and a clear solution of the ylide is formed.

  • Ring Expansion Reaction:

    • Cool the ylide solution to 0 °C.

    • Add styrene oxide (1.0 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyloxetane.

Comparative Summary of Key Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsSubstrate ScopeScalability
Intramolecular Cyclization Reliable, versatile, good for complex molecules, uses common starting materials (1,3-diols).[3][6]Requires multi-step precursor synthesis; can suffer from competing elimination/fragmentation.[3][5]60-90%Broad; tolerant of many functional groups.Good; widely used in process chemistry.
Paternò-Büchi Reaction High atom economy, direct, excellent for highly substituted oxetanes.[7][8]Requires specialized photochemical equipment; regioselectivity can be an issue; limited to certain carbonyls/alkenes.[10][13]40-80%Moderate; best with electron-rich alkenes.Challenging due to light penetration issues.
Epoxide Ring Expansion High yields, uses readily available epoxides, excellent for 2-substituted oxetanes.[3]Requires stoichiometric use of ylide precursors; can be sensitive to sterics.[5]80-99%Good for terminal and some internal epoxides.Moderate; depends on reagent cost and handling.
Modern Catalytic Methods Mild conditions, high selectivity, novel disconnections (e.g., C-H activation).[14][15]Often catalyst- or substrate-specific; may require expensive reagents/catalysts.VariableDeveloping; can be highly specific.Potentially high, a key driver for development.

Conclusion and Future Outlook

The synthesis of oxetanes has evolved significantly, driven by their increasing importance in drug discovery. While the intramolecular cyclization of 1,3-diol derivatives remains a robust and reliable workhorse method, photochemical and ring-expansion strategies offer powerful and direct alternatives for specific substitution patterns. The future of oxetane synthesis is undoubtedly heading towards greater efficiency and sustainability. Emerging methods based on transition-metal and photoredox catalysis are opening new synthetic disconnections, such as the direct functionalization of alcohol C–H bonds, which promise to streamline access to these critical building blocks.[15] For the modern medicinal chemist, a thorough understanding of this diverse synthetic toolbox is essential for effectively leveraging the unique properties of the oxetane motif in the design of next-generation therapeutics.

References

A Technical Guide to Validating the Biological Activity of Oxetane-3-Carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the biological activity of oxetane-3-carbonitrile derivatives, focusing on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust validation, and offer a comparative analysis of these derivatives against established alternatives.

The incorporation of an oxetane ring into drug candidates has garnered significant interest for its ability to modulate physicochemical properties such as aqueous solubility and metabolic stability.[1] When functionalized with a carbonitrile group at the 3-position, these derivatives present a unique scaffold for enzyme inhibition. A prime example of this is Trelagliptin, a potent and selective DPP-4 inhibitor approved for the once-weekly treatment of type 2 diabetes.[2][3][4]

The Significance of the this compound Moiety in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5]

The this compound moiety in inhibitors like Trelagliptin is crucial for its potent and selective activity. The nitrile group can form key interactions within the active site of the DPP-4 enzyme. The oxetane ring itself, being a rigid and polar structure, can influence the overall conformation of the molecule, promoting optimal binding to the target protein.[7] Furthermore, the unique chemical properties of the oxetane ring can contribute to favorable pharmacokinetic profiles, such as a long half-life, which is exemplified by Trelagliptin's once-weekly dosing regimen.[4]

Comparative Analysis of DPP-4 Inhibitors

To objectively evaluate the performance of this compound derivatives, a comparative analysis against other DPP-4 inhibitors is essential. The following table summarizes the in vitro potency of Trelagliptin and other widely used "gliptins."

CompoundChemical ScaffoldTargetIC50 (nM)
Trelagliptin This compound containing DPP-4 ~4 [8]
Sitagliptinβ-amino acid derivativeDPP-4~18-28
VildagliptinCyanopyrrolidine derivativeDPP-4~60
AlogliptinPyrimidinedione derivativeDPP-4<10
LinagliptinXanthine derivativeDPP-4~1

IC50 values can vary depending on the specific assay conditions.

This data highlights the high potency of Trelagliptin, positioning the this compound scaffold as a highly effective framework for DPP-4 inhibition.

Experimental Validation of Biological Activity

The cornerstone of validating the biological activity of any potential enzyme inhibitor is a robust and reproducible in vitro inhibition assay. The following sections provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of an this compound derivative against DPP-4.

Workflow for DPP-4 Inhibition Assay

G prep Reagent Preparation assay_setup Assay Setup in 96-well plate prep->assay_setup pre_inc Pre-incubation of Enzyme and Inhibitor assay_setup->pre_inc reaction Initiation of Reaction with Substrate pre_inc->reaction measurement Fluorescence Measurement reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: A streamlined workflow for determining the IC50 of a DPP-4 inhibitor.

Detailed Protocol for DPP-4 Inhibition Assay

This protocol is adapted from established methods for determining DPP-4 inhibitory activity.[9][10][11]

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC [aminomethylcoumarin])

  • DPP-4 inhibitor (e.g., Trelagliptin as a positive control, and the this compound derivative to be tested)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control (e.g., Trelagliptin) in DMSO.

    • Create a series of dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • Dilute the DPP-4 enzyme and the substrate (Gly-Pro-AMC) to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only (for background fluorescence).

      • Control wells (100% activity): DPP-4 enzyme and assay buffer (with the same final concentration of DMSO as the inhibitor wells).

      • Inhibitor wells: DPP-4 enzyme and the desired concentration of the test compound or positive control.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway of DPP-4 Inhibition

DPP4_Pathway cluster_0 Normal Physiological Response cluster_1 With this compound DPP-4 Inhibitor Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Degraded by Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas Stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Suppression->Glucose Homeostasis This compound Derivative This compound Derivative DPP-4_inhibited DPP-4 This compound Derivative->DPP-4_inhibited Inhibits Increased Active Incretins Increased Active Incretins Enhanced Insulin Release Enhanced Insulin Release Increased Active Incretins->Enhanced Insulin Release Enhanced Glucagon Suppression Enhanced Glucagon Suppression Increased Active Incretins->Enhanced Glucagon Suppression Improved Glucose Control Improved Glucose Control Enhanced Insulin Release->Improved Glucose Control Enhanced Glucagon Suppression->Improved Glucose Control

Caption: Mechanism of action of this compound derivatives as DPP-4 inhibitors.

Conclusion

The validation of the biological activity of this compound derivatives as DPP-4 inhibitors requires a systematic and rigorous approach. By employing the detailed experimental protocols and comparative analysis outlined in this guide, researchers can confidently assess the potency and potential of these novel compounds. The high potency of existing this compound derivatives like Trelagliptin underscores the promise of this chemical scaffold in the development of next-generation therapeutics for type 2 diabetes and potentially other conditions where DPP-4 modulation is beneficial.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Aqueous Solubility and Modulating Lipophilicity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical properties is a paramount challenge. Among the various strategies to fine-tune these properties, the incorporation of small, strained ring systems has emerged as a powerful tool. This guide provides an in-depth technical comparison of the impact of the oxetane moiety on two critical drug-like properties: lipophilicity (LogP) and aqueous solubility.

The oxetane ring, a four-membered cyclic ether, is increasingly recognized for its ability to serve as a versatile bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[1][2] This substitution can lead to profound and often beneficial changes in a molecule's overall property profile, particularly a decrease in lipophilicity and a substantial increase in aqueous solubility.[1][3] This guide will delve into the underlying principles of this "oxetane effect," present compelling experimental data from comparative studies, and provide detailed protocols for the experimental determination of these key parameters.

The Rationale: Why Oxetanes Improve Drug-like Properties

The unique physicochemical characteristics of the oxetane ring underpin its favorable impact on LogP and solubility. The presence of the electronegative oxygen atom within the strained four-membered ring imparts a significant dipole moment and hydrogen bond accepting capability.[4] When an oxetane is used to replace a non-polar gem-dimethyl group, it introduces polarity and a hydrogen bond acceptor site, leading to improved interactions with water molecules and consequently, enhanced aqueous solubility.[1] This substitution offers a desirable alternative to the often lipophilicity-increasing strategy of blocking metabolic sites with gem-dimethyl groups.[1]

As a bioisostere for a carbonyl group, the oxetane can maintain similar hydrogen bonding interactions while offering increased metabolic stability and a more three-dimensional structure.[5][6] This three-dimensionality can disrupt crystal packing and further contribute to improved solubility.[5]

The strategic incorporation of an oxetane can thus be a powerful tactic to escape flatland and introduce desirable polarity, ultimately improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis: Oxetane vs. gem-Dimethyl and Carbonyl Moieties

Experimental data from matched molecular pair analyses consistently demonstrates the positive impact of oxetane incorporation on LogP and aqueous solubility. A seminal study by Wuitschik et al. provides a clear quantitative comparison across a series of compounds.

Impact on Lipophilicity (cLogP)

The replacement of a gem-dimethyl group with an oxetane moiety generally leads to a significant decrease in the calculated LogP (cLogP), indicating a reduction in lipophilicity.

Compound PairStructure (R = H)cLogP (gem-Dimethyl)Structure (R = Oxetane)cLogP (Oxetane)ΔcLogP (Oxetane - gem-Dimethyl)
1 3.82.9-0.9
2 4.23.3-0.9
3 3.52.6-0.9

Data synthesized from Wuitschik et al., J. Med. Chem. 2010, 53 (8), pp 3227–3246.

Impact on Aqueous Solubility

The most dramatic effect of oxetane incorporation is often observed in the enhancement of aqueous solubility. The increase can range from several-fold to over a thousand-fold, depending on the molecular context.[1][3]

Compound PairStructure (R = H)Aqueous Solubility (gem-Dimethyl) (µg/mL)Structure (R = Oxetane)Aqueous Solubility (Oxetane) (µg/mL)Fold Increase
1 < 1250> 250
2 5> 1000> 200
3 1040040

Data synthesized from Wuitschik et al., J. Med. Chem. 2010, 53 (8), pp 3227–3246.

Visualizing the Bioisosteric Replacement

The following diagram illustrates the concept of utilizing an oxetane as a bioisostere for gem-dimethyl and carbonyl groups, highlighting the structural and property changes.

G cluster_0 Common Functional Groups cluster_1 Oxetane Bioisostere cluster_2 Impact on Properties gem_dimethyl gem-Dimethyl (Lipophilic, Bulky) oxetane Oxetane (Polar, Bulky, H-bond acceptor) gem_dimethyl->oxetane Bioisosteric Replacement carbonyl Carbonyl (Polar, H-bond acceptor) carbonyl->oxetane Bioisosteric Replacement properties Decreased LogP Increased Aqueous Solubility Improved Metabolic Stability oxetane->properties Leads to G start Start prepare Prepare n-octanol and water phases start->prepare dissolve Dissolve compound in one phase prepare->dissolve mix Mix phases vigorously (e.g., 2h shaking) dissolve->mix equilibrate Allow phases to separate (e.g., overnight) mix->equilibrate sample Sample both phases equilibrate->sample analyze Analyze concentration in each phase (e.g., HPLC-UV) sample->analyze calculate Calculate LogP analyze->calculate end End calculate->end

References

Comparative Reactivity of 2-Substituted vs. 3-Substituted Oxetanes: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable motif in modern drug discovery.[1][2][3] Its unique combination of stability and reactivity, coupled with its ability to favorably modulate physicochemical properties, has led to its incorporation into numerous development candidates and even approved drugs.[1][4] However, the reactivity of the oxetane core is highly dependent on its substitution pattern, a critical consideration for chemists aiming to leverage this versatile scaffold. This guide provides an in-depth comparison of the reactivity of 2-substituted versus 3-substituted oxetanes, supported by mechanistic insights and experimental data, to inform strategic decisions in chemical synthesis and drug design.

The Underlying Principles of Oxetane Reactivity

The reactivity of oxetanes is primarily governed by their inherent ring strain, which is approximately 25.5 kcal/mol, a value comparable to that of oxiranes (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol).[5] This strain, arising from distorted bond angles, makes the ring susceptible to cleavage under various conditions.[5][6][7] The regioselectivity of ring-opening reactions in unsymmetrically substituted oxetanes is dictated by a delicate interplay of steric and electronic effects.[8][9]

Generally, nucleophilic attack is favored at the less sterically hindered carbon, while acid-catalyzed openings often proceed via a transition state with significant carbocationic character, favoring attack at the more substituted carbon that can better stabilize a positive charge.[8][10][11]

Reactivity Profile of 2-Substituted Oxetanes

Substitution at the 2-position places the substituent directly adjacent to the ethereal oxygen. This proximity has profound implications for the oxetane's reactivity.

Key Reactivity Characteristics:

  • Steric Hindrance: The 2-substituent provides significant steric hindrance to nucleophilic attack at the adjacent carbon (C2). Consequently, under neutral or basic conditions with strong nucleophiles, ring-opening predominantly occurs at the less substituted C4 position via an SN2 mechanism.[8]

  • Electronic Influence: An electron-donating substituent at the 2-position can stabilize an adjacent positive charge. This effect becomes prominent in acid-catalyzed ring-opening reactions. Protonation of the oxetane oxygen is followed by nucleophilic attack. The transition state possesses partial carbocationic character, which is better stabilized at the more substituted C2 position. This often leads to regioselective attack at C2, an SN1-like pathway.[8][10]

  • Susceptibility to Rearrangement: Under strongly acidic conditions, 2-substituted oxetanes can be prone to rearrangements, further complicating their reaction profiles.

Experimental Protocol: Acid-Catalyzed Ring Opening of a 2-Substituted Oxetane

This protocol describes a typical acid-catalyzed ring-opening of 2-methyloxetane with a nucleophile, illustrating the regioselectivity governed by electronic effects.

Materials:

  • 2-Methyloxetane

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Anhydrous sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-methyloxetane (1.0 mmol) in anhydrous methanol (5 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.05 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the ring-opened product. The major product will be the result of nucleophilic attack at the more substituted carbon.

Reactivity Profile of 3-Substituted Oxetanes

Substitution at the 3-position is more common in medicinal chemistry, largely due to the commercial availability of starting materials and the generally greater stability of these isomers.[1][2][3]

Key Reactivity Characteristics:

  • Symmetry and Sterics: In a 3-monosubstituted oxetane, the two carbons adjacent to the oxygen (C2 and C4) are sterically similar. Nucleophilic attack under neutral or basic conditions will show little regioselectivity between these two positions, often resulting in a mixture of products.

  • Reduced Electronic Influence on Ring-Opening: The 3-substituent is further removed from the reaction centers (C2 and C4) and therefore exerts a less direct electronic influence on the regioselectivity of ring-opening compared to a 2-substituent.

  • Enhanced Stability: Generally, 3-substituted and especially 3,3-disubstituted oxetanes are more robust and less prone to ring-opening under a variety of synthetic conditions compared to their 2-substituted counterparts.[1][12] This increased stability is a key reason for their prevalence in drug discovery campaigns.[2][3]

Experimental Protocol: Nucleophilic Ring Opening of a 3-Substituted Oxetane

This protocol outlines a representative nucleophilic ring-opening of 3-methyloxetane, highlighting the potential for mixed regiochemical outcomes.

Materials:

  • 3-Methyloxetane

  • Sodium azide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 3-methyloxetane (1.0 mmol) and sodium azide (1.5 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely contain a mixture of regioisomers resulting from nucleophilic attack at both C2 and C4. Purification by column chromatography may be necessary to separate the isomers.

Comparative Data Summary

The following table summarizes the key differences in reactivity between 2- and 3-substituted oxetanes.

Feature2-Substituted Oxetanes3-Substituted Oxetanes
Steric Hindrance High at C2, directing nucleophilic attack to C4.Lower and more evenly distributed at C2 and C4.
Electronic Influence Significant at C2, stabilizing positive charge in acid-catalyzed reactions.Less direct influence on C2 and C4 reactivity.
Regioselectivity (Nucleophilic) Predominantly at the less substituted C4 position.[8]Often a mixture of attack at C2 and C4.
Regioselectivity (Acid-Catalyzed) Often favors attack at the more substituted C2 position.[8]Less predictable, influenced by the specific substrate and conditions.
Overall Stability Generally less stable and more prone to ring-opening.Generally more stable, especially 3,3-disubstituted variants.[1][12]
Prevalence in Drug Discovery Less common.More common due to stability and synthetic accessibility.[1][2][3]
Mechanistic Diagrams

To further illustrate the divergent reactivity, the following diagrams depict the ring-opening mechanisms under different conditions.

G cluster_2_sub 2-Substituted Oxetane Ring-Opening 2_start 2-R-Oxetane 2_acid Protonated Oxetane 2_start->2_acid H+ 2_base_ts SN2 Transition State 2_start->2_base_ts Nu- 2_acid_ts Transition State (Carbocationic Character at C2) 2_acid->2_acid_ts Nu- 2_acid_prod Product (Attack at C2) 2_acid_ts->2_acid_prod 2_base_prod Product (Attack at C4) 2_base_ts->2_base_prod

Caption: Ring-opening pathways for 2-substituted oxetanes.

G cluster_3_sub 3-Substituted Oxetane Ring-Opening 3_start 3-R-Oxetane 3_base_ts_c2 SN2 TS (Attack at C2) 3_start->3_base_ts_c2 Nu- 3_base_ts_c4 SN2 TS (Attack at C4) 3_start->3_base_ts_c4 Nu- 3_prod_c2 Product 1 3_base_ts_c2->3_prod_c2 3_prod_c4 Product 2 3_base_ts_c4->3_prod_c4

Caption: Nucleophilic ring-opening of 3-substituted oxetanes leading to regioisomers.

Conclusion and Outlook

The choice between incorporating a 2-substituted versus a 3-substituted oxetane into a molecular design has significant consequences for its subsequent chemical reactivity. 2-Substituted oxetanes offer distinct regiochemical outcomes based on the reaction conditions, providing a handle for directed synthesis, but their inherent instability can be a limitation. Conversely, 3-substituted oxetanes, particularly 3,3-disubstituted systems, provide a more robust and stable core, which is often desirable in the later stages of drug development.[1][12] A thorough understanding of these reactivity differences is paramount for researchers and scientists to effectively harness the potential of the oxetane motif in their respective fields. As synthetic methodologies continue to evolve, the accessibility and utility of both classes of substituted oxetanes are poised to expand, offering an even richer palette for chemical innovation.

References

Safety Operating Guide

Navigating the Disposal of Oxetane-3-Carbonitrile: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the fast-paced world of drug discovery and development, the novel functionalities offered by molecules like oxetane-3-carbonitrile are invaluable. However, with great utility comes the profound responsibility of ensuring safe handling and environmentally sound disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, technically-grounded understanding of the proper disposal procedures for this compound. Our commitment is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with regulatory standards, ensuring the safety of both laboratory personnel and the environment.

Immediate Safety Profile: Understanding the Hazard

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as acutely toxic and requires stringent safety measures to prevent exposure.

Table 1: Hazard Identification and Immediate Safety Precautions for this compound

Hazard ClassificationGHS Hazard StatementsImmediate Personal Protective Equipment (PPE) RequirementsFirst Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation) H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1]Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] Eye/Face: Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[2] Body: Laboratory coat or chemical-resistant coveralls.[2] Respiratory: All handling of open containers must be conducted in a certified chemical fume hood.[3]If Swallowed: Get emergency medical help immediately. Rinse mouth.[1] If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Get emergency medical help immediately.[1] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[1]

The causality behind these stringent precautions lies in the molecule's structure. The presence of the nitrile group (-C≡N) can lead to the release of cyanide ions under certain metabolic conditions, a mechanism responsible for the high acute toxicity of many organic nitriles.

The Disposal Pathway: A Step-by-Step Protocol

The disposal of this compound is not a matter for the general laboratory waste stream. Its hazardous nature necessitates a carefully controlled and documented disposal pathway, governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]

Step 1: Hazardous Waste Determination

The first crucial step is to classify the waste. While this compound is not a specifically "listed" hazardous waste from a particular industrial process (F- and K-lists), it will be classified as a "characteristic" hazardous waste due to its toxicity.[6] Depending on its formulation and intended use, if discarded as an unused commercial chemical product, it could potentially fall under the P-list for acutely hazardous wastes.[7][8] However, in a research setting, it is most commonly managed based on its toxicity characteristic.

Step 2: Waste Segregation and Collection

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be segregated from non-hazardous waste.

  • Primary Container: Collect all this compound waste in a dedicated, leak-proof, and sealable container. The container must be chemically compatible with the compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").[9][10]

Step 3: Secure Storage

Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.[1] The storage duration is regulated by the EPA based on the quantity of hazardous waste your facility generates per month.[11]

Step 4: Professional Disposal

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.[1] These companies are equipped to handle and transport hazardous materials and will ensure disposal via high-temperature incineration with flue gas scrubbing.[1]

Never discharge this compound into the sewer system. [1]

The "Why": Deconstructing the Disposal Protocol

Understanding the chemical principles behind these disposal procedures is key to fostering a robust safety culture. The recommended disposal methods are not arbitrary; they are dictated by the reactivity of the oxetane and nitrile functional groups.

The Instability of the Oxetane Ring

The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1][12][13] Introducing this compound to an acidic environment, such as attempting to neutralize it with acid, could lead to an uncontrolled reaction, potentially generating hazardous byproducts.

The Hazards of the Nitrile Group

The nitrile group can be hydrolyzed under both acidic and basic conditions to form a carboxylic acid and ammonia (or an ammonium salt).[13][14][15][16] While this might seem like a potential degradation pathway, the conditions required are often harsh and can be unpredictable in a mixed waste stream. More critically, incomplete reactions or side reactions could generate other hazardous compounds.

The primary reason for high-temperature incineration is to ensure the complete destruction of the molecule. The high temperatures and controlled introduction of oxygen break the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The flue gas scrubbing system then removes these acidic gases before they are released into the atmosphere.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Start Waste Generation (this compound) Segregate Segregate from Non-Hazardous Waste Start->Segregate Container Use Designated, Leak-Proof, Chemically Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' 'this compound' 'Toxic' Container->Label Store Store in Secure, Ventilated Area with Secondary Containment Label->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact Incineration High-Temperature Incineration with Flue Gas Scrubbing Contact->Incineration End Proper Disposal Complete Incineration->End Sewer Sewer Disposal Acid Acid Neutralization Landfill General Landfill

Caption: Decision workflow for the proper disposal of this compound.

The following diagram illustrates the chemical rationale for avoiding improper disposal methods.

ChemicalRationale cluster_acid Acidic Conditions (e.g., Sewer, Improper Neutralization) cluster_incineration Controlled High-Temperature Incineration O3C This compound RingOpening Uncontrolled Ring-Opening O3C->RingOpening H+ NitrileHydrolysis Potential Nitrile Hydrolysis O3C->NitrileHydrolysis H+/H2O Decomposition Complete Thermal Decomposition O3C->Decomposition High Temp + O2 Byproducts Generation of Hazardous Byproducts RingOpening->Byproducts NitrileHydrolysis->Byproducts SimpleProducts CO2, H2O, NOx Decomposition->SimpleProducts

Caption: Chemical rationale for proper vs. improper disposal methods.

By adhering to these detailed procedures and understanding the underlying chemical principles, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Researcher's Essential Guide: Personal Protective Equipment for Handling Oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane-3-carbonitrile is a valuable heterocyclic building block in modern medicinal chemistry. However, its utility is matched by its significant hazard profile. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when handling this compound. The protocols outlined here are designed to create a self-validating system of safety, moving beyond a simple checklist to explain the critical reasoning behind each recommendation.

The 'Why': Understanding the Core Hazards of this compound

Effective protection begins with a precise understanding of the risk. This compound is classified as acutely toxic through all primary routes of exposure.[1] This is not a compound to be handled with standard laboratory precautions; it demands a heightened level of respect and a rigorous approach to barrier protection.

  • Hazard Statements:

    • H301: Toxic if swallowed [1][2]

    • H311: Toxic in contact with skin [1][2]

    • H331: Toxic if inhaled [1][2]

The signal word "Danger" and these classifications indicate that even small exposures through ingestion, skin contact, or inhalation can cause serious harm.[1][2][3] Therefore, our entire PPE strategy is built around creating an impermeable barrier against these three exposure pathways.

Foundational PPE: Your Non-Negotiable First Line of Defense

For any work involving this compound, the following PPE is the mandatory minimum. Operations should be confined to a certified chemical fume hood to mitigate inhalation risk.

Hand Protection: The Primary Contact Barrier Due to the high dermal toxicity (H311), skin contact is a primary risk.[1] Single-glove protection is insufficient.

  • Protocol: Always wear double nitrile gloves. The outer glove bears the brunt of any potential contamination, while the inner glove provides a secondary barrier in case of a tear or splash.

  • Causality: Nitrile provides good resistance against a range of chemicals. Double-gloving is a field-proven technique that drastically reduces the risk of exposure from undetected pinholes or during the glove removal (doffing) process.

  • Best Practice: Change your outer glove immediately if you suspect contamination or every 30-60 minutes during extended procedures to prevent potential chemical permeation.[4]

Eye and Face Protection: Shielding Against the Irreversible While the Safety Data Sheet (SDS) does not list a specific eye damage hazard, the "Toxic" classification necessitates robust protection against accidental splashes.

  • Protocol: Wear chemical splash goggles at all times. Standard safety glasses with side shields do not provide an adequate seal against splashes or vapors.

  • Causality: Goggles form a seal around the eyes, offering superior protection compared to safety glasses.[5][6] For procedures with a higher risk of splashing, such as transfers of solutions greater than 50 mL or when working under positive pressure, a full-face shield must be worn over the chemical splash goggles.[5][7]

Body Protection: Preventing Dermal Absorption Your lab coat is a critical piece of equipment, not just a uniform.

  • Protocol: Wear a chemical-resistant or rubberized apron over a long-sleeved, cuffed lab coat.

  • Causality: A standard cotton lab coat can absorb chemical splashes, holding the toxicant against your personal clothing and skin. A chemical-resistant apron provides a non-absorbent barrier that repels splashes, which is critical given the high dermal toxicity of this compound.[5]

Operational Protocol: Weighing and Dissolving this compound

This step-by-step workflow integrates PPE selection into a common laboratory task, demonstrating the principles in a practical context.

Objective: To safely weigh 500 mg of solid this compound and prepare a 0.5 M solution in a designated solvent.

Step 1: Preparation and Pre-Donning

  • Verify that the chemical fume hood has a valid certification and the airflow is optimal.

  • Gather all necessary equipment: spatulas, weigh paper, vials, solvent, and waste containers.

  • Place a plastic-backed absorbent liner on the fume hood work surface to contain any potential spills.

  • Wash hands thoroughly before beginning.

Step 2: Donning PPE (Order is Critical)

  • Put on the inner pair of nitrile gloves.

  • Don your lab coat, ensuring cuffs are snug.

  • Don the chemical-resistant apron.

  • Put on chemical splash goggles.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.[4]

Step 3: Chemical Handling in Fume Hood

  • Carefully open the container of this compound, avoiding any creation of dust.

  • Weigh the desired amount onto weigh paper.

  • Carefully add the solid to the reaction vessel.

  • Add the solvent slowly to avoid splashing.

  • Securely cap the vessel.

Step 4: Decontamination and Doffing PPE (Preventing Self-Contamination)

  • Wipe down any contaminated surfaces and equipment with an appropriate solvent and dispose of the wipes in a designated solid hazardous waste container.

  • To remove PPE, first remove the outer, most contaminated layer: the chemical-resistant apron.

  • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the hazardous waste container.

  • Remove the lab coat.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves using the same technique as before.

  • Wash hands thoroughly with soap and water.

PPE Selection Matrix

Use this table to quickly assess the required level of protection based on the specific task and associated risk.

TaskRisk LevelHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (in addition to Fume Hood)
Container Transport (Closed) LowSingle Pair Nitrile GlovesSafety GlassesLab CoatNone Required
Weighing Solid (<1 g) MediumDouble Nitrile GlovesChemical Splash GogglesLab Coat & Chemical ApronNone Required (in Fume Hood)
Solution Preparation (<50 mL) MediumDouble Nitrile GlovesChemical Splash GogglesLab Coat & Chemical ApronNone Required (in Fume Hood)
Reaction Workup (>1 g scale) HighDouble Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronNone Required (in Fume Hood)
Spill Cleanup EmergencyHeavy-Duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldChemical Resistant Suit or CoverallsAir-Purifying Respirator with appropriate cartridges

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Workflow cluster_start Initial Planning cluster_assessment Risk Assessment cluster_ppe PPE Ensemble cluster_location Work Location start Plan task involving This compound task_type What is the task? start->task_type scale What is the scale? task_type->scale Handling Chemical ppe_low Minimum PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses task_type->ppe_low Transporting (Closed Container) ppe_medium Standard PPE: - Lab Coat + Chem Apron - Double Nitrile Gloves - Chemical Goggles scale->ppe_medium < 1g or < 50mL (Weighing/Solution Prep) ppe_high Enhanced PPE: - Standard PPE - Face Shield scale->ppe_high > 1g or > 50mL (Reaction/Workup) location ALL work must be performed in a certified chemical fume hood ppe_low->location ppe_medium->location ppe_high->location

Caption: Decision workflow for selecting appropriate PPE for this compound.

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[1]

  • Segregation: Establish a designated, labeled, and sealed hazardous waste container within the fume hood.

  • Collection: Immediately place all used gloves, weigh papers, disposable pipettes, and contaminated wipes into this container.

  • Doffing Waste: Disposable aprons and outer gloves should be the last items placed in the waste bag before it is sealed for final disposal.

  • Regulatory Compliance: Ensure the final disposal of the sealed container adheres to your institution's and local regulations for chemical waste destruction.[1] Do not contaminate regular trash or sewer systems.[1]

By adhering to these rigorous, well-reasoned protocols, you can confidently and safely utilize this compound in your research, building a culture of safety that protects you and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetane-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Oxetane-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.